molecular formula C10H17NO B1581830 8-Isopropyl-3-nortropanone CAS No. 3423-28-7

8-Isopropyl-3-nortropanone

Cat. No.: B1581830
CAS No.: 3423-28-7
M. Wt: 167.25 g/mol
InChI Key: AKETXTOLBLTPTP-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Isopropyl-3-nortropanone is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3423-28-7

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C10H17NO/c1-7(2)11-8-3-4-9(11)6-10(12)5-8/h7-9H,3-6H2,1-2H3/t8-,9+

InChI Key

AKETXTOLBLTPTP-DTORHVGOSA-N

Canonical SMILES

CC(C)N1C2CCC1CC(=O)C2

Pictograms

Acute Toxic

Origin of Product

United States

Foundational & Exploratory

synthesis and characterization of 8-Isopropyl-3-nortropanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 8-Isopropyl-3-nortropanone

This guide provides a comprehensive overview of the , a derivative of the nortropane scaffold. Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane ring system, are a significant class of natural products with a long history in medicine.[1][2] Their derivatives are of great interest in drug development for their potential pharmacological activities.[2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Strategic Approach to Synthesis: A Biomimetic Pathway

The synthesis of the tropane core is a classic topic in organic chemistry. The most elegant and widely recognized method is the Robinson-Schöpf reaction, first reported for tropinone in 1917.[4][5] This reaction is considered a landmark in total synthesis due to its biomimetic approach, mimicking the plant's own biosynthetic pathway, and its efficiency as a one-pot tandem reaction.[1][4]

Our strategy for synthesizing this compound adapts this classic methodology. The core principle involves a "double Mannich" reaction.[4][6] We will react a succinaldehyde equivalent with a primary amine (isopropylamine) and an acetone equivalent. To enhance reaction efficiency and yield, acetonedicarboxylic acid is used in place of acetone; its carboxyl groups activate the central carbon for enolate formation and are easily removed in the final step.[4] For practical handling and stability, succinaldehyde is generated in situ from its precursor, 2,5-dimethoxytetrahydrofuran.[7]

Reaction Mechanism: The Double Mannich Condensation

The Robinson-Schöpf synthesis proceeds through two consecutive Mannich reactions.[8][9] The mechanism involves the following key transformations:

  • Iminium Formation: Isopropylamine undergoes nucleophilic addition to succinaldehyde, followed by dehydration to form a pyrrolidine-based iminium ion.

  • First (Intermolecular) Mannich Reaction: The enolate of acetonedicarboxylic acid acts as a nucleophile, attacking the iminium ion.

  • Second (Intramolecular) Mannich Reaction: Following a cyclization and dehydration to form a new enolate and iminium ion within the same molecule, a second, intramolecular Mannich reaction occurs, forming the characteristic bicyclic tropane skeleton.[4][9]

  • Decarboxylation: The two carboxylic acid groups are spontaneously lost as carbon dioxide, yielding the final product, this compound.

G Reactants Succinaldehyde + Isopropylamine + Acetonedicarboxylic Acid Iminium Pyrrolidinium Cation Intermediate Reactants->Iminium Nucleophilic Addition & Dehydration FirstMannich Product of Intermolecular Mannich Reaction Iminium->FirstMannich Intermolecular Mannich Reaction Cyclized Product of Intramolecular Mannich Reaction FirstMannich->Cyclized Intramolecular Mannich Reaction Product This compound Cyclized->Product Decarboxylation

Caption: The Robinson-Schöpf reaction mechanism for this compound synthesis.

Experimental Protocol: One-Pot Synthesis

This protocol details a robust, one-pot procedure for the synthesis of this compound.

Materials and Reagents
  • 2,5-Dimethoxytetrahydrofuran

  • Isopropylamine

  • Acetonedicarboxylic acid

  • Citrate Buffer (pH ~5-6)

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture with triethylamine)

Step-by-Step Methodology
  • Preparation of Succinaldehyde Solution: In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran in the aqueous citrate buffer. Stir the solution at room temperature for approximately 1-2 hours to facilitate the hydrolysis to succinaldehyde.

  • Reaction Assembly: To the succinaldehyde solution, add acetonedicarboxylic acid and stir until it dissolves completely. Cool the mixture in an ice bath.

  • Addition of Amine: Slowly add isopropylamine to the cooled reaction mixture. The addition should be controlled to manage any exotherm.

  • Reaction: Allow the flask to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, basify the solution to a pH of 9-10 using sodium carbonate. This step is crucial for ensuring the product is in its free base form for extraction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel. A solvent system such as ethyl acetate/hexane with a small amount of triethylamine (~1%) is often effective to prevent the amine from streaking on the silica gel.

  • Final Product: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent under reduced pressure to yield this compound as an oil or low-melting solid.

Comprehensive Characterization

Confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic and chromatographic techniques.

Data Presentation: Expected Analytical Results

The following table summarizes the expected data from key analytical methods.

Technique Functional Group / Protons Expected Observation
¹H NMR Isopropyl -CH (CH₃)₂Septet, ~2.8-3.0 ppm
Isopropyl -CH(C H₃)₂Doublet, ~1.0-1.2 ppm
Bridgehead H1, H5Broad singlets/multiplets, ~3.2-3.5 ppm
Protons α to C=O (H2, H4)Multiplets, ~2.5-2.8 ppm
Other ring protons (H6, H7)Multiplets, ~1.8-2.2 ppm
¹³C NMR Carbonyl C =O~215-220 ppm
Bridgehead C 1, C 5~60-65 ppm
Isopropyl -C H(CH₃)₂~48-52 ppm
Carbons α to C=O (C 2, C 4)~45-50 ppm
Isopropyl -CH(C H₃)₂~18-20 ppm
IR Spectroscopy Ketone (C=O) StretchStrong, sharp absorption at ~1715-1720 cm⁻¹[10][11]
C-N StretchMedium absorption, ~1100-1250 cm⁻¹
C-H (sp³) Stretch~2850-3000 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)Expected m/z = 167.13
(EI-MS)Major Fragmentsm/z corresponding to loss of isopropyl group (M-43), and other characteristic tropane ring fragmentations.
Spectroscopic Analysis in Detail
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules.[12] For this compound, the ¹H NMR spectrum should clearly show the signals for the isopropyl group—a doublet for the six equivalent methyl protons and a septet for the single methine proton. The bicyclic core will present more complex, coupled signals, with the bridgehead protons (H1 and H5) typically appearing as the most downfield signals on the scaffold due to their proximity to the nitrogen atom.[13][14] The ¹³C NMR spectrum is characterized by a signal in the far downfield region (~215 ppm) corresponding to the ketone carbonyl carbon.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The most prominent feature in the IR spectrum of this compound will be a strong, sharp absorption band around 1715-1720 cm⁻¹, which is characteristic of a six-membered ring ketone.[10] The absence of a broad absorption in the 3300-3500 cm⁻¹ region confirms the absence of N-H bonds, consistent with the formation of a tertiary amine.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum should show the molecular ion peak (M⁺) at m/z 167. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation analysis is a key confirmatory tool for tropane alkaloids.[15]

Chromatographic Purity Assessment
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for assessing the purity of volatile compounds like this compound.[15] The sample is vaporized and separated on a GC column, with the mass spectrometer providing mass data for the eluted peaks. A single peak on the gas chromatogram with the correct mass spectrum confirms the purity of the sample.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For less volatile derivatives or for analyses requiring different selectivity, HPLC-MS can be employed.[16][17][18] This technique is highly sensitive and provides both retention time and mass data for purity confirmation.

G cluster_synthesis Synthesis & Purification cluster_characterization Analysis & Characterization A Reactants: 2,5-Dimethoxytetrahydrofuran, Isopropylamine, Acetonedicarboxylic Acid B One-Pot Reaction (Aqueous Buffer, RT, 24-48h) A->B C Aqueous Work-up (Basification & Extraction with DCM) B->C D Purification (Silica Gel Column Chromatography) C->D E Pure this compound D->E Yield & Concentrate F Structural Confirmation: ¹H NMR, ¹³C NMR E->F G Functional Group ID: IR Spectroscopy E->G H Molecular Weight & Purity: GC-MS / HPLC-MS E->H

Caption: Experimental workflow for the .

Conclusion

The synthesis of this compound can be achieved efficiently through a modern adaptation of the classic Robinson-Schöpf reaction. This biomimetic, one-pot approach provides a direct route to the versatile 8-azabicyclo[3.2.1]octane core. Rigorous characterization using a suite of modern analytical techniques, including NMR, IR, and mass spectrometry, is essential to unequivocally confirm the structure and purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers engaged in the synthesis of novel tropane alkaloid derivatives for applications in medicinal chemistry and drug discovery.

References

  • Koskinen, A. M. P., & Lounasmaa, M. (1983). Synthetic studies in the tropane alkaloid series. Planta Medica, 49(10), 120-123.
  • Mondal, M., & Bhowmick, M. (2012). Theoretical study on the mechanism of Robinson's synthesis of tropinone. Journal of Chemical Research, 36(9), 532-535.
  • Huang, J. P., Wang, Y. J., Tian, T., Wang, L., Yan, Y., & Huang, S. X. (2021). Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports, 38(9), 1634-1658.

  • Reyes-González, M. A., et al. (2014). Chemical thermodynamics applied to the synthesis of tropinone. Revista de la Sociedad Química de México, 58(3), 263-269.
  • Wikipedia contributors. (2023). Tropinone. In Wikipedia, The Free Encyclopedia.

  • Shintani, S., et al. (1993). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 17(2), 92-96.

  • Kostiainen, R., & Franssila, S. (1991). Analysis of tropane alkaloids with thermospray high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 562(1-2), 737-744.

  • Cosialls, E., et al. (2021). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Foods, 10(11), 2668.

  • Afewerki, S., Wang, J. X., Liao, W. W., & Córdova, A. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids. The Alkaloids: Chemistry and Biology, 81, 151-233.

  • Pápay, Z. E., et al. (2012). Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. Journal of Chromatographic Science, 50(8), 705-711.

  • Griffin, W. J. (1976). Biosynthesis of the tropane alkaloids.
  • Hanisch, P., & Adam, G. (1978). C-NMR spectroscopy of tropane alkaloids. Journal of Pharmaceutical Sciences, 67(6), 775-779.

  • Robins, R. J., & Walton, N. J. (1993). The biosynthesis of tropane alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 115-187). Academic Press.
  • Lázaro-Mesa, A., et al. (2016). 1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec. Julius-Kühn-Archiv, (454), 126.
  • ResearchGate. (2016). 1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec.

  • Li, R., et al. (2017). Characterization of tropane and cinnamamide alkaloids from Scopolia tangutica by high-performance liquid chromatography with quadrupole time-of-flight tandem mass spectrometry.
  • EPFL. (n.d.). Mannich Reaction: Applications and Mechanism. EPFL Graph Search.

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

  • Scribd. (n.d.). IR Spectroscopy Spectra.

  • Kim, J. Y., et al. (2013). A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. Journal of the Korean Chemical Society, 57(4), 519-523.
  • Guidechem. (n.d.). How is Tropinone Synthesized and its Biological Origin?.

  • CORE. (2016). 1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec.

  • ChemicalBook. (n.d.). The synthesis of Tropinone.

  • Zhang, L., et al. (2014). Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. Molecules, 19(6), 7654-7666.

  • Illinois State University. (2015). Infrared Spectroscopy.

  • The Hive. (2003). Robinson-Schöpf reaction: tropinone. Hive Chemistry Discourse.

  • McMurry, J. (2015). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Cengage Learning.

  • Northern Kentucky University. (2021). Tropinone Synthesis with Heteroaryl Compounds to Create Aromatase Inhibitors. NKU Digital Commons.

  • University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy.

  • ChemicalBook. (n.d.). Tropine(120-29-6) 1H NMR spectrum.

  • Benchchem. (n.d.). Nortropine | 538-09-0.

Sources

physical and chemical properties of 8-Isopropyl-3-nortropanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Nortropane Scaffold

8-Isopropyl-3-nortropanone, also known as N-isopropylnortropinone, is a synthetically derived organic compound belonging to the nortropane class of alkaloids. The rigid bicyclic [3.2.1] octane core is a well-established pharmacophore found in numerous biologically active molecules, including atropine and cocaine. The substitution at the nitrogen atom provides a key vector for modifying the pharmacological properties of the parent nortropinone structure. This guide provides a comprehensive overview of the known physical and chemical properties, synthetic approaches, and analytical characterization of this compound, offering a foundational resource for its application in research and development.

Physicochemical Properties: A Data-Driven Profile

While extensive experimental data for this compound is not widely published, a combination of supplier data and estimations based on analogous compounds allows for the construction of a reliable physicochemical profile.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₀H₁₇NOCAS Common Chemistry[1]
Molecular Weight 167.25 g/mol Nanjing Finetech Chemical[2]
CAS Number 3423-28-7Nanjing Finetech Chemical[2]
Appearance Likely a colorless to pale yellow oil or low-melting solidInferred from related tropinones
Boiling Point 254.7 °C at 760 mmHgNanjing Finetech Chemical[2]
Density 1.028 g/cm³Nanjing Finetech Chemical[2]
Flash Point 100.5 °CNanjing Finetech Chemical[2]
pKa (predicted) 9.09 ± 0.20Nanjing Finetech Chemical[2]
LogP (predicted) 1.52860Nanjing Finetech Chemical[2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[3]Based on tropinone[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established methods for N-alkylation of the nortropinone core.

Method 1: Direct N-Alkylation of Nortropinone

This is a straightforward and common approach for preparing N-substituted nortropinones. The reaction involves the nucleophilic substitution of an isopropyl halide by the secondary amine of nortropinone.

Reaction Scheme:

G cluster_0 Direct N-Alkylation Nortropinone This compound Nortropinone->this compound + Isopropyl_Halide Isopropyl Halide (e.g., 2-bromopropane) Isopropyl_Halide->this compound + Base Base (e.g., K₂CO₃) Base->this compound Solvent Solvent (e.g., Acetonitrile) Solvent->this compound

Caption: Direct N-alkylation of nortropinone.

Step-by-Step Protocol:

  • Dissolution: Dissolve nortropinone hydrochloride in a suitable polar aprotic solvent such as acetonitrile.

  • Basification: Add a weak base, such as potassium carbonate, to neutralize the hydrochloride salt and free the secondary amine.

  • Alkylation: Add an excess of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality: The use of a weak base is crucial to deprotonate the nortropinone hydrochloride without promoting significant side reactions. A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

Method 2: Reductive Amination of Tropinone

An alternative approach involves the reductive amination of tropinone with isopropylamine.

Reaction Scheme:

G cluster_1 Reductive Amination Tropinone This compound Tropinone->this compound + Isopropylamine Isopropylamine Isopropylamine->this compound + Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->this compound

Caption: Reductive amination of tropinone.

Step-by-Step Protocol:

  • Imine Formation: Dissolve tropinone and isopropylamine in a suitable solvent like dichloromethane or 1,2-dichloroethane. The reaction can be facilitated by the addition of a mild acid catalyst.

  • Reduction: Add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the ketone starting material.

Analytical Characterization: A Spectroscopic Roadmap

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the bicyclic nature of the molecule. Key expected signals include:

  • Isopropyl Group: A doublet for the two methyl groups (CH₃) and a septet for the methine proton (CH). The methine proton will be shifted downfield due to the adjacent nitrogen.

  • Nortropinone Core: A series of multiplets for the bridgehead protons and the methylene protons of the bicyclic system. The protons alpha to the ketone will be deshielded.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon: A signal in the downfield region, typically around 205-220 ppm for a ketone.[4]

  • Isopropyl Group: Two signals, one for the two equivalent methyl carbons and one for the methine carbon.

  • Nortropinone Core: Signals corresponding to the bridgehead carbons and the methylene carbons of the bicyclic system.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorptions for the functional groups present.

  • C=O Stretch: A strong, sharp absorption band in the region of 1715-1730 cm⁻¹ is expected for the saturated ketone.[5]

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

  • C-N Stretch: A medium to weak absorption in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺. The fragmentation pattern would be complex, with characteristic losses of the isopropyl group and fragmentation of the nortropane ring. Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for amines.[6]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the ketone and the tertiary amine functional groups.

  • Ketone Reactivity: The carbonyl group can undergo a variety of nucleophilic addition reactions, including reduction to the corresponding alcohol (8-isopropyl-nortropanol), Grignard reactions, and Wittig reactions.

  • Amine Reactivity: The tertiary amine is basic and can be protonated to form a quaternary ammonium salt. It can also be oxidized.

  • Stability: The compound is expected to be stable under normal laboratory conditions.[2] However, like many amines, it may be sensitive to oxidation over time.

Potential Applications and Biological Relevance

While specific biological activities for this compound are not extensively documented, the nortropane scaffold is of significant interest in medicinal chemistry. N-substituted nortropane derivatives have been investigated for a range of biological targets, including neurotransmitter transporters and receptors.[7] The isopropyl group can influence the lipophilicity and steric profile of the molecule, potentially modulating its binding affinity and selectivity for biological targets. Therefore, this compound serves as a valuable intermediate for the synthesis of novel compounds for biological screening.

Safety, Handling, and Storage

No specific safety data sheet (SDS) for this compound is widely available. Therefore, it should be handled with the care afforded to a novel chemical substance of unknown toxicity. General safety precautions for handling tropinone derivatives should be followed.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[9]

  • Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[9] Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.[2][9]

Conclusion

This compound represents a valuable building block for the exploration of the chemical and biological space of nortropane alkaloids. While detailed experimental data is limited, this guide provides a solid foundation of its physicochemical properties, synthetic routes, and expected analytical characteristics based on available data and chemical principles. As research into novel therapeutics continues, the strategic modification of scaffolds like nortropinone will undoubtedly play a crucial role, and this compound stands as a ready tool for such endeavors.

References

  • Efficient, Two-Step Synthesis of N-Substituted Nortropinone Derivatives. ResearchGate. Available from: [Link]

  • Efficient, two-step synthesis of N-substituted nortropinone derivatives. Sciencemadness.org. (2007-05-24). Available from: [Link]

  • A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. ResearchGate. (2025-08-06). Available from: [Link]

  • 8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol CAS 3423-25-4. Watson International. Available from: [Link]

  • Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis. (2022-07-12). Available from: [Link]

  • A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. Asian Journal of Chemistry. (2020-04-29). Available from: [Link]

  • 8-Isopropylnortropinone. CAS Common Chemistry. Available from: [Link]

  • Biological activities of the nortropane alkaloid, calystegine B2, and analogs: structure-function relationships. PubMed. Available from: [Link]

  • Tropinone. Wikipedia. Available from: [Link]

  • Synthesis and biological evaluation of N-substituted noscapine analogues. PubMed. (2012-10-10). Available from: [Link]

  • AN APPROACH FOR SYNTHESIS OF TROPINONE ANALOGUE N-SUBSTITUTED WITH TRIAZINE RING. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. (2022-06-05). Available from: [Link]

  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. (2021-01-28). Available from: [Link]

  • Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals. PMC. Available from: [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). Available from: [Link]

  • Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. PMC. Available from: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available from: [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. (2024-03-19). Available from: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. (2024-03-19). Available from: [Link]

  • 1H NMR chemical shifts (ppm) and multiplicities for derivatives of 1. ResearchGate. Available from: [Link]

  • Chemical shifts. Available from: [Link]

  • Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. NIH. Available from: [Link]

  • common fragmentation mechanisms in mass spectrometry. YouTube. (2022-11-22). Available from: [Link]

  • a guide to 13c nmr chemical shift values. Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • 13-C NMR Chemical Shift Table.pdf. Available from: [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. (2025-02-24). Available from: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available from: [Link]

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. (2022-08-01). Available from: [Link]

  • Identifying Ketones in an IR Spectra #organicchemistry. YouTube. (2025-02-26). Available from: [Link]

  • Ketone infrared spectra. Chemistry. Available from: [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 8-Isopropyl-3-nortropanone

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical framework for understanding the potential mechanism of action of the synthetic compound 8-Isopropyl-3-nortropanone. As a molecule with structural similarities to tropane alkaloids, a class of compounds known for their interaction with the cholinergic system, it is hypothesized that this compound primarily exerts its effects through nicotinic acetylcholine receptors (nAChRs). This guide will delve into the rationale behind this hypothesis, the structure and function of nAChRs, and a proposed roadmap for the experimental elucidation of the specific molecular interactions of this compound.

Introduction to this compound: A Structurally-Guided Hypothesis

This compound is a derivative of nortropanone, featuring an isopropyl group attached to the nitrogen at the 8-position of the 8-azabicyclo[3.2.1]octane skeleton.[1] Its chemical formula is C10H17NO.[1] The tropane core is a well-established pharmacophore found in numerous biologically active compounds, including cocaine and atropine, which are known to interact with components of the central and peripheral nervous systems.

The structural resemblance of this compound to nicotine and other nAChR ligands strongly suggests that its primary pharmacological targets are likely to be nicotinic acetylcholine receptors.[2][3] These receptors are crucial players in a wide array of physiological and cognitive processes.[4]

The Hypothetical Target: Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and the exogenous agonist nicotine.[2] They are pentameric structures, meaning they are composed of five protein subunits arranged around a central ion pore. The activation of nAChRs leads to a rapid influx of cations, primarily sodium and calcium, resulting in the depolarization of the cell membrane and the initiation of a cellular response.[2]

Structural Diversity of nAChRs

A remarkable diversity of nAChR subtypes exists, arising from the various combinations of different subunits. These subunits are broadly classified into α (α1–α10) and β (β1–β4) types, along with δ, γ, and ε subunits primarily found in muscle tissue. In the central nervous system, the most abundant subtypes are the homomeric α7 nAChR (composed of five α7 subunits) and the heteromeric α4β2 nAChR (typically consisting of two α4 and three β2 subunits).[2] This diversity in subunit composition gives rise to distinct pharmacological and biophysical properties for each nAChR subtype, allowing for a nuanced regulation of neuronal activity.

Functional Roles of nAChRs in the Central Nervous System

Nicotinic acetylcholine receptors are widely distributed throughout the brain and are implicated in a multitude of neuronal functions, including:

  • Modulation of Neurotransmitter Release: Presynaptic nAChRs are known to modulate the release of several key neurotransmitters, including dopamine, norepinephrine, glutamate, and GABA.[4]

  • Synaptic Plasticity: The influx of calcium through nAChRs can trigger downstream signaling cascades that are crucial for synaptic plasticity, the molecular basis of learning and memory.

  • Cognitive Function: The cholinergic system, and nAChRs in particular, play a vital role in cognitive processes such as attention, learning, and memory.

  • Reward and Addiction: The addictive properties of nicotine are primarily mediated by its action on nAChRs in the brain's reward circuitry, particularly in the ventral tegmental area (VTA).[3]

The following diagram illustrates a simplified signaling pathway upon nAChR activation.

nAChR_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Channel ACh Acetylcholine or This compound ACh->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Ion_Influx->Ca_Signaling NT_Release Neurotransmitter Release Depolarization->NT_Release e.g., Dopamine Gene_Expression Changes in Gene Expression Ca_Signaling->Gene_Expression

Caption: Putative signaling cascade initiated by the binding of an agonist to a nicotinic acetylcholine receptor.

A Proposed Research Framework for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following sections outline a series of key experiments, from initial binding studies to functional characterization.

Radioligand Binding Assays: Determining Target Affinity and Selectivity

The first step is to ascertain whether this compound binds to nAChRs and to determine its affinity for different subtypes. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes:

    • Homogenize brain tissue (e.g., rat cortex for α4β2, hippocampus for α7) or cells expressing specific nAChR subtypes in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation with a known concentration of a specific radioligand (e.g., [³H]-epibatidine for high-affinity α4β2 nAChRs or [¹²⁵I]-α-bungarotoxin for α7 nAChRs).

    • Add increasing concentrations of unlabeled this compound.

    • For non-specific binding control wells, add a high concentration of a known nAChR ligand (e.g., nicotine).

    • Incubate at a defined temperature for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Fit the data to a one-site or two-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

nAChR SubtypeRadioligandKi (nM) for this compound
α4β2[³H]-EpibatidineTo be determined
α7[¹²⁵I]-α-BungarotoxinTo be determined
α3β4[³H]-NicotineTo be determined
Functional Assays: Characterizing Agonist, Antagonist, or Allosteric Modulator Activity

Once binding is confirmed, the functional consequence of this interaction must be determined. Does this compound activate the receptor (agonist), block its activation by the endogenous ligand (antagonist), or modulate its function in another way (allosteric modulator)?

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with cRNAs encoding the subunits of the desired nAChR subtype (e.g., α4 and β2).

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Drug Application and Data Acquisition:

    • To assess agonist activity, apply increasing concentrations of this compound and record the elicited inward current.

    • To assess antagonist activity, co-apply a fixed concentration of acetylcholine with increasing concentrations of this compound and measure the inhibition of the acetylcholine-induced current.

    • Record and analyze the current responses to determine potency (EC₅₀ or IC₅₀) and efficacy (maximal response relative to acetylcholine).

Data Presentation:

nAChR SubtypeFunctional ActivityPotency (EC₅₀/IC₅₀, µM)Efficacy (% of ACh max)
α4β2To be determinedTo be determinedTo be determined
α7To be determinedTo be determinedTo be determined

The following diagram outlines the workflow for characterizing the pharmacological profile of this compound.

Experimental_Workflow Start This compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (TEVC) (Determine EC₅₀/IC₅₀, Efficacy) Binding_Assay->Functional_Assay If binding is confirmed Downstream_Analysis Downstream Effect Analysis (e.g., Neurotransmitter Release) Functional_Assay->Downstream_Analysis If functional activity is observed Conclusion Elucidated Mechanism of Action Downstream_Analysis->Conclusion

Sources

The Nortropanone Scaffold: An In-Depth Technical Guide to the Predicted Biological Activity of 8-Isopropyl-3-nortropanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 8-Isopropyl-3-nortropanone, a derivative of the versatile nortropane scaffold. In the absence of direct pharmacological studies on this specific molecule, this document synthesizes structure-activity relationship (SAR) data from related N-substituted nortropane analogs and other relevant compounds. By examining the influence of substitutions on the nortropane core, particularly at the N-8 position, we extrapolate potential receptor interactions, pharmacological effects, and therapeutic applications for this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system and beyond.

Introduction: The Nortropane Framework in Drug Discovery

The 8-azabicyclo[3.2.1]octane, or nortropane, skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, allowing for precise interactions with biological targets. The nitrogen at the 8-position is a key site for chemical modification, profoundly influencing the pharmacological profile of the resulting derivatives.

This guide focuses on this compound, a specific analog where an isopropyl group is attached to the nitrogen atom of the nortropanone core. While direct experimental data on this compound is not extensively available in published literature, a wealth of information on related N-substituted nortropanes allows for an informed, predictive analysis of its potential biological activities.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Molecular Formula C10H17NOFDA Global Substance Registration System[1]
CAS Registry Number 3423-28-7FDA Global Substance Registration System[1]
Molecular Weight 167.25 g/mol Inferred from molecular formula
Predicted Lipophilicity (cLogP) ~1.5 - 2.5Estimated based on nortropanone and isopropyl substituent

The introduction of the isopropyl group at the N-8 position increases the lipophilicity compared to the parent nortropanone. This modification can significantly impact the compound's ability to cross the blood-brain barrier, as well as its metabolic stability and receptor binding affinity.

Predicted Biological Activity Based on Structure-Activity Relationships (SAR)

The biological activity of nortropane derivatives is largely determined by the nature of the substituent at the N-8 position. By analyzing the SAR of related compounds, we can infer the potential targets and effects of the 8-isopropyl moiety.

Interaction with Monoamine Transporters

N-substituted nortropanes are well-known for their interaction with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The size and nature of the N-alkyl group are critical determinants of binding affinity and selectivity.

Generally, increasing the length of the N-alkyl chain in certain classes of psychoactive compounds, such as cathinones, can enhance affinity for DAT.[2] While the nortropane scaffold is distinct from cathinones, the principle of lipophilic interactions within the transporter binding pocket may be applicable. The isopropyl group, being a small, branched alkyl chain, is likely to confer some degree of interaction with these transporters.

Opioid and Nociceptin Receptor Modulation

Recent research has highlighted the role of N-substituted nortropanes as ligands for opioid and nociceptin receptors. For instance, a series of 3-substituted N-benzhydryl-nortropane analogs have been identified as high-affinity ligands for the nociceptin receptor (NOP), with potential applications in the treatment of cough.[3] The N-substituent plays a crucial role in this interaction. While the benzhydryl group is significantly larger than an isopropyl group, this research opens the possibility that other N-substituted nortropanes could also modulate the NOP receptor.

Similarly, N-substituted spiropiperidines have been shown to exhibit high binding affinity to the NOP receptor, indicating that the N-substituent is a key pharmacophoric element for this target.[4]

Potential Therapeutic Applications: A Forward Look

Based on the inferred biological activities, this compound could be investigated for several therapeutic applications:

  • CNS Disorders: Depending on its affinity and selectivity for monoamine transporters, it could serve as a scaffold for the development of novel antidepressants, anxiolytics, or treatments for attention-deficit/hyperactivity disorder (ADHD).

  • Pain and Inflammation: If the compound exhibits significant affinity for the nociceptin receptor, it could be explored as a potential analgesic or antitussive agent.

  • Anticholinergic Activity: The tropane alkaloid scaffold is classically associated with anticholinergic effects. The 8-isopropyl substitution may modulate this activity, suggesting potential applications in areas such as respiratory medicine or the treatment of gastrointestinal disorders.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a systematic experimental approach is required.

Synthesis of this compound

A potential synthetic route is outlined below:

Synthesis_Workflow Nortropanone 3-Nortropanone Reaction Reductive Amination Nortropanone->Reaction Acetone Acetone Acetone->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reaction Product This compound Reaction->Product caption Synthesis of this compound via Reductive Amination

Caption: Synthesis of this compound via Reductive Amination.

Protocol:

  • Dissolve 3-nortropanone in a suitable solvent (e.g., dichloromethane).

  • Add an excess of acetone.

  • Slowly add a reducing agent, such as sodium triacetoxyborohydride, to the mixture.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

In Vitro Receptor Binding Assays

To determine the binding affinity of this compound for its predicted targets, competitive radioligand binding assays are essential.

Binding_Assay_Workflow Receptor_Prep Receptor Preparation (e.g., cell membranes expressing DAT, SERT, NET, NOP) Incubation Incubation Receptor_Prep->Incubation Radioligand Radioligand (e.g., [3H]WIN 35,428 for DAT) Radioligand->Incubation Test_Compound This compound (varying concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 determination) Scintillation->Data_Analysis caption Workflow for Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay.

Protocol:

  • Prepare cell membranes from cell lines stably expressing the target receptor (e.g., DAT, SERT, NET, NOP).

  • In a multi-well plate, combine the cell membranes, a known concentration of a suitable radioligand, and varying concentrations of this compound.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

Future Directions and Conclusion

The analysis presented in this guide, based on established structure-activity relationships, strongly suggests that this compound is a promising candidate for further pharmacological investigation. The N-isopropyl substitution is likely to confer activity at monoamine transporters and potentially at nociceptin receptors, warranting a thorough in vitro and in vivo evaluation.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive screening against a panel of CNS receptors and transporters. Subsequent studies should investigate its functional activity (i.e., as an agonist, antagonist, or reuptake inhibitor), pharmacokinetic profile, and in vivo efficacy in relevant animal models. The insights gained from such studies will be invaluable in determining the therapeutic potential of this and other novel N-substituted nortropanone derivatives.

References

  • Title: Structure-activity relationships of 3-substituted N-benzhydryl-nortropane analogs as nociceptin receptor ligands for the treatment of cough. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Source: The Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

  • Title: Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: this compound. Source: FDA Global Substance Registration System. URL: [Link]

Sources

An In-depth Technical Guide to 8-Isopropyl-3-nortropanone Derivatives and Analogues: Synthesis, Pharmacology, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tropane alkaloid scaffold, a bicyclic [3.2.1] nitrogen-containing framework, is a cornerstone in medicinal chemistry, underpinning the structure of numerous neurologically active agents. Within this class, N-substituted nortropanone derivatives are of significant interest due to their diverse pharmacological profiles. This technical guide focuses on the 8-isopropyl-3-nortropanone core, providing a comprehensive overview of its synthesis, potential derivatization strategies, and the anticipated pharmacological landscape of its analogues. We will delve into established synthetic methodologies, explore potential structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in the exploration of this promising chemical space.

Introduction: The Significance of the Nortropanone Scaffold

Tropane alkaloids, naturally occurring in plants of the Solanaceae family, have a long history in medicine, with compounds like atropine and scopolamine serving as important anticholinergic agents.[1][2] The core 8-azabicyclo[3.2.1]octane skeleton is a rigid and conformationally constrained structure, making it an excellent scaffold for the design of ligands with high receptor specificity. Nortropinone, the N-demethylated analogue of tropinone, offers a versatile synthetic handle at the nitrogen atom, allowing for the introduction of a wide array of substituents to modulate pharmacological activity.

The N-substituent plays a critical role in determining the biological properties of tropane derivatives. The size, lipophilicity, and electronic nature of the group at the 8-position can profoundly influence receptor binding affinity, selectivity, and functional activity. The isopropyl group, a small, branched alkyl substituent, is of particular interest as it can impart a unique steric and electronic profile compared to the more commonly studied methyl or benzyl groups. This guide will specifically explore the synthesis and potential derivatization of the this compound core.

Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through two primary synthetic strategies: the Robinson-Schöpf reaction for de novo synthesis of the tropane ring system, and the N-alkylation of a pre-existing nortropinone core.

Robinson-Schöpf Reaction: A Biomimetic Approach

The Robinson-Schöpf reaction is a classic and highly efficient one-pot method for the synthesis of tropinones and their analogues.[3][4] It mimics the biosynthetic pathway of tropane alkaloids and involves the condensation of a dialdehyde (succinaldehyde), a primary amine, and a derivative of acetone. To synthesize this compound, isopropylamine is utilized as the primary amine component.

Diagram 1: Robinson-Schöpf Synthesis of this compound

G succinaldehyde Succinaldehyde intermediate Dihydropyridinium Intermediate succinaldehyde->intermediate isopropylamine Isopropylamine isopropylamine->intermediate acetonedicarboxylic_acid Acetonedicarboxylic Acid tropinone_dicarboxylic_acid 8-Isopropyl-3-tropinone- 1,5-dicarboxylic acid acetonedicarboxylic_acid->tropinone_dicarboxylic_acid intermediate->tropinone_dicarboxylic_acid Mannich Reaction product This compound tropinone_dicarboxylic_acid->product Decarboxylation (Acidic Workup) G nortropinone Nortropinone product This compound nortropinone->product isopropyl_halide Isopropyl Halide (e.g., 2-iodopropane) isopropyl_halide->product base Base (e.g., K₂CO₃, Et₃N) base->product G cluster_reduction Reduction cluster_addition Nucleophilic Addition cluster_olefination Olefination start This compound endo_alcohol endo-8-Isopropylnortropan-3-ol start->endo_alcohol [H] (e.g., L-Selectride®) exo_alcohol exo-8-Isopropylnortropan-3-ol start->exo_alcohol [H] (e.g., NaBH₄) tertiary_alcohol 3-Substituted-8-isopropylnortropan-3-ol start->tertiary_alcohol R-MgX or R-Li exocyclic_olefin 3-Methylene-8-isopropylnortropane start->exocyclic_olefin Wittig Reagent

Sources

Spectroscopic Signature of 8-Isopropyl-3-nortropanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Isopropyl-3-nortropanone is a derivative of nortropinone, characterized by an isopropyl group attached to the nitrogen atom of the bicyclic nortropane core. This modification significantly influences its chemical and pharmacological properties, making it a molecule of interest in medicinal chemistry and drug development. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, ensuring purity, and developing analytical methods for its detection and quantification. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural characterization of such novel compounds.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for the identification and characterization of this molecule. The interpretations provided herein are based on established principles of spectroscopy and predictions from computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the nortropane skeleton and the isopropyl substituent. The data presented here is predicted using online NMR prediction tools.[1][2][3]

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the nortropane ring and the isopropyl group. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atom, as well as the stereochemistry of the bicyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H1, H53.2 - 3.4m2H
H2, H4 (axial)2.5 - 2.7m2H
H2, H4 (equatorial)2.2 - 2.4m2H
H6, H7 (endo)1.8 - 2.0m2H
H6, H7 (exo)1.5 - 1.7m2H
CH (isopropyl)2.8 - 3.0septet1H
CH₃ (isopropyl)1.0 - 1.2d6H

Note: Predicted data generated using NMRDB.org.[1][2][3] The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. The carbonyl carbon is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (C3)210 - 215
C1, C560 - 65
C2, C445 - 50
C6, C725 - 30
CH (isopropyl)50 - 55
CH₃ (isopropyl)18 - 22

Note: Predicted data generated using NMRDB.org.[1][2][3]

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a novel compound like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the ketone (C=O) and the tertiary amine (C-N).

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl and alkyl groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (ketone)1710 - 1730Strong
C-H (sp³ alkyl)2850 - 3000Medium to Strong
C-N (tertiary amine)1050 - 1250Medium to Weak
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is the most common and convenient method.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the IR spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₀H₁₇NO, with a monoisotopic mass of approximately 167.13 g/mol . In electrospray ionization (ESI), the compound is expected to be readily protonated to form the [M+H]⁺ ion.

Table 4: Predicted m/z Values for this compound Adducts

AdductPredicted m/z
[M+H]⁺168.1383
[M+Na]⁺190.1202
[M+K]⁺206.0942

Note: Predicted data from PubChem.[1]

Fragmentation Pathway

The fragmentation of the protonated molecule [M+H]⁺ is expected to involve cleavages of the nortropane ring and the isopropyl group. The most common fragmentation pathways for nortropane ketones involve α-cleavage adjacent to the carbonyl group and cleavage of the bonds connected to the nitrogen atom.

A plausible fragmentation pathway is the loss of a propylene molecule (C₃H₆) from the isopropyl group, followed by further fragmentation of the nortropane ring. Another possibility is the cleavage of the C1-C2 and C4-C5 bonds, leading to the formation of stable iminium ions.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Infusion and Ionization:

    • Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • Use electrospray ionization (ESI) in positive ion mode to generate protonated molecules [M+H]⁺.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the m/z of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway consistent with the structure of this compound.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Mass Fragmentation Pathway

fragmentation_pathway M_H [M+H]⁺ m/z = 168.14 Fragment1 [M+H - C₃H₆]⁺ m/z = 126.09 M_H->Fragment1 - C₃H₆ Fragment2 Further Fragments Fragment1->Fragment2

Caption: A simplified proposed fragmentation pathway for this compound.

Conclusion

The predicted NMR, IR, and MS data provide a comprehensive spectroscopic signature for this compound. The ¹H and ¹³C NMR spectra are expected to confirm the connectivity of the nortropane skeleton and the isopropyl group. The IR spectrum will be characterized by a strong carbonyl absorption. Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation patterns. This technical guide serves as a valuable resource for the identification and structural elucidation of this compound, facilitating further research and development in related fields. The experimental protocols outlined provide a framework for obtaining high-quality spectroscopic data for this and similar molecules.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ACD/Labs. NMR Predictors. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • NIST Chemistry WebBook. [Link]

  • Wishart, D. S. (2011). Practical aspects of NMR-based metabolomics. Methods in molecular biology (Clifton, N.J.), 708, 363–383. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Mnova NMRPredict. Mestrelab Research. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Waters Corporation. Mass Spectrometry. [Link]

Sources

An In-depth Technical Guide to the Prospective Crystallography of 8-Isopropyl-3-nortropanone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: 8-Isopropyl-3-nortropanone is a derivative of the well-known tropane alkaloid core, a scaffold of significant pharmacological interest.[1][2] While direct crystallographic data for this specific compound is not publicly available, this guide provides a comprehensive, prospective workflow for determining its three-dimensional structure via single-crystal X-ray diffraction (SCXRD). Drawing from established methodologies for related small organic molecules and tropane alkaloids, this document outlines the critical steps from synthesis to final structural analysis. It is designed not as a report on a solved structure, but as an expert-led protocol for researchers embarking on the crystallographic characterization of this or similar novel compounds. The causality behind experimental choices is emphasized throughout to empower researchers with a robust, self-validating system for structural elucidation.

Introduction: The Rationale for Structural Analysis

The tropane skeleton, a bicyclic [3.2.1] system, is the foundational structure for a wide array of biologically active compounds, from atropine to cocaine.[1][3] The nature and orientation of substituents on this rigid core dictate receptor affinity, selectivity, and pharmacological effect. This compound, featuring an isopropyl group on the bridgehead nitrogen, presents an interesting synthetic intermediate for probing steric and electronic effects at key biological targets.

Unambiguous determination of its three-dimensional structure through SCXRD is paramount.[4] A crystal structure provides precise data on:

  • Conformation: The exact puckering of the piperidine and pyrrolidine rings.

  • Stereochemistry: Absolute confirmation of the spatial arrangement of substituents.

  • Intermolecular Interactions: How molecules pack in the solid state, revealing potential hydrogen bonds and van der Waals contacts that can inform formulation and solubility studies.

This guide details the systematic approach a crystallographer would take to achieve this goal, transforming a novel compound from a purified powder into a fully refined 3D structural model.

Part 1: Synthesis and High-Purity Material Preparation

The prerequisite for any successful crystallization is exceptionally pure starting material (>99.5%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

Proposed Synthesis Route: Reductive Amination

A reliable method for synthesizing this compound is the reductive amination of nortropinone hydrochloride with acetone.

Protocol:

  • Reaction Setup: To a solution of nortropinone hydrochloride (1.0 eq) in methanol, add acetone (1.5 eq) and sodium cyanoborohydride (NaBH₃CN) (1.2 eq).

  • pH Adjustment: Adjust the pH of the reaction mixture to ~6-7 using glacial acetic acid. The acidic condition is crucial for iminium ion formation, while NaBH₃CN is a sufficiently mild reducing agent to selectively reduce the iminium ion without reducing the ketone.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by adding aqueous NaOH solution until basic (pH > 10). Extract the aqueous layer three times with dichloromethane (DCM). The basic work-up neutralizes the amine, making it soluble in the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a DCM/Methanol gradient.

Purity Validation

Before proceeding to crystallization trials, the purity of the synthesized this compound must be rigorously confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of proton-bearing impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To quantify purity, ideally showing a single peak >99.5% area.

Part 2: The Crystallization Workflow: From Solution to Single Crystal

Growing diffraction-quality single crystals is often considered an art, but it can be approached systematically.[5] The goal is to achieve a state of slow, controlled supersaturation, allowing molecules to organize into a well-ordered lattice.

Solvent Screening

The choice of solvent is critical.[5] An ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.[6] A primary screen should explore a range of solvents with varying polarities.

SolventPolarity IndexBoiling Point (°C)Rationale
Hexane0.169Non-polar, good for slow evaporation or as an anti-solvent.
Ethyl Acetate4.477Medium polarity, a common choice for many organic compounds.
Acetone5.156Polar aprotic, can engage in dipole-dipole interactions.
Isopropanol3.982Polar protic, capable of hydrogen bonding.
Methanol5.165Highly polar, good for dissolving but may require an anti-solvent.
Dichloromethane3.140A versatile solvent, but its high volatility requires careful control.
Toluene2.4111Aromatic solvent, can form π-stacking interactions.
Crystallization Methodologies

Several techniques should be employed in parallel to maximize the chances of success.[7]

  • Slow Evaporation: The simplest method.[5] A nearly saturated solution of the compound is left in a vial covered with a perforated cap (e.g., Parafilm with needle holes) to allow the solvent to evaporate slowly over days or weeks.[6]

  • Vapor Diffusion: This is a highly controlled and effective method, especially for small quantities.[5]

    • Liquid-Vapor Diffusion: A concentrated solution of the compound in a primary solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a secondary solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the primary solvent. The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, and subsequently in a refrigerator or freezer.[8]

The vapor diffusion technique is often the most successful for novel small molecules and its workflow is outlined below.

G cluster_prep Preparation cluster_setup Experimental Setup cluster_process Crystallization Process Compound Pure Compound PrepSolution Prepare Concentrated Solution of Compound in Primary Solvent Compound->PrepSolution Solvent1 Primary Solvent (Compound is Soluble) Solvent1->PrepSolution Solvent2 Anti-Solvent (Compound is Insoluble) OuterJar Place Anti-Solvent in Larger Outer Jar Solvent2->OuterJar InnerVial Place Solution in Small Inner Vial PrepSolution->InnerVial Seal Place Inner Vial in Outer Jar and Seal InnerVial->Seal OuterJar->Seal Diffusion Vapor of Anti-Solvent Diffuses into Primary Solvent Seal->Diffusion Supersaturation Solubility Decreases, Creating Supersaturation Diffusion->Supersaturation Nucleation Crystal Nuclei Form Supersaturation->Nucleation Growth Slow Crystal Growth Nucleation->Growth G RawData Raw Diffraction Images Processing Data Processing (Indexing, Integration, Scaling) RawData->Processing HKL Reflection Data File (name.hkl) Processing->HKL INS Instruction File (name.ins) Processing->INS Solution Structure Solution (SHELXT/SHELXS) HKL->Solution Refinement Least-Squares Refinement (SHELXL) HKL->Refinement INS->Solution InitialModel Initial Atomic Model Solution->InitialModel InitialModel->Refinement FinalModel Refined Structure (name.res) Refinement->FinalModel Iterative Cycles FinalModel->Refinement Validation Validation & Analysis (CIF file generation) FinalModel->Validation Publication Final Structural Report Validation->Publication

Sources

An In-Depth Technical Guide to the Predicted Toxicology Profile of 8-Isopropyl-3-nortropanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void for 8-Isopropyl-3-nortropanone

In the landscape of chemical and pharmaceutical development, it is not uncommon to encounter compounds with significant therapeutic potential but a dearth of established toxicological data. This compound, a synthetic derivative of the nortropanone scaffold, represents such a case. While direct toxicological studies on this specific molecule are not publicly available, its structural relationship to the well-characterized class of tropane alkaloids provides a robust framework for predicting its toxicological profile.

This guide is structured to provide a comprehensive overview of the anticipated toxicological characteristics of this compound. It is imperative to underscore that the following sections are based on predictive toxicology, drawing parallels from the known effects of structurally analogous tropane alkaloids. The experimental protocols detailed herein are presented as a roadmap for the systematic evaluation of this compound's safety profile, a critical step in its potential journey from a laboratory curiosity to a clinical candidate.

The Structural Context: Understanding the Tropane Alkaloid Heritage

This compound belongs to the tropane alkaloid family, a class of bicyclic organic compounds.[1] This structural backbone is shared by well-known and potent anticholinergic agents such as atropine and scopolamine.[2] The defining feature of these molecules is their ability to act as competitive antagonists of muscarinic acetylcholine receptors, leading to a range of physiological effects.[2][3] The toxicity of tropane alkaloids is intrinsically linked to this anticholinergic activity.[2]

The core structure of this compound is the nortropane ring, substituted with a ketone at the 3-position and an isopropyl group at the 8-position. The isopropyl group, a bulky alkyl substituent, is anticipated to modulate the molecule's pharmacokinetic and pharmacodynamic properties compared to naturally occurring tropane alkaloids.

Predicted Pharmacodynamics and Primary Mechanism of Toxicity

Based on its structural similarity to other tropane alkaloids, the primary mechanism of toxicity for this compound is predicted to be competitive antagonism of muscarinic acetylcholine receptors. The degree of this antagonism will be a key determinant of its toxicological profile.

Anticholinergic Toxidrome: The Expected Clinical Manifestation

Overdose or significant exposure to this compound is anticipated to induce a classic anticholinergic toxidrome, characterized by both central and peripheral effects.[2][3]

Table 1: Predicted Anticholinergic Effects of this compound

SystemPredicted Clinical Manifestations
Central Nervous System Confusion, agitation, delirium, hallucinations, combativeness, and in severe cases, coma.[2]
Peripheral Nervous System Mydriasis (dilated pupils), blurred vision, photophobia, tachycardia, dry mucous membranes and skin, decreased bowel sounds, and urinary retention.[2] Hyperthermia may also occur due to the inhibition of sweating.[2][3]

A Roadmap for Toxicological Evaluation: Essential In Vitro and In Vivo Studies

To rigorously define the toxicology profile of this compound, a tiered approach to testing is recommended, progressing from in vitro to in vivo models.

In Vitro Toxicology: Foundational Screening

In vitro assays provide a rapid and ethical means to assess the potential for specific types of toxicity and to elucidate mechanisms of action.

Rationale: To confirm the predicted mechanism of action and to quantify the binding affinity of this compound for the five subtypes of muscarinic acetylcholine receptors (M1-M5). This is a critical first step in understanding its potential for anticholinergic side effects.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Obtain cell lines stably expressing each of the human muscarinic receptor subtypes (M1-M5). Culture the cells and harvest them to prepare membrane fractions.

  • Radioligand Incubation: In a multi-well plate, incubate the membrane preparations with a known concentration of a suitable radiolabeled antagonist (e.g., [³H]N-methylscopolamine).

  • Competitive Binding: Add increasing concentrations of this compound to displace the radioligand.

  • Separation and Scintillation Counting: Separate the bound from the free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) to quantify the binding affinity.

Rationale: To determine the concentration at which this compound induces cell death. This provides a general indication of its cellular toxicity. While some 8-alkyl-nortropinone derivatives have shown antiproliferative activity against cancer cell lines, it is crucial to assess cytotoxicity in non-cancerous cell lines to understand the potential for off-target effects.[4]

Experimental Protocol: MTT Assay in a Human Cell Line (e.g., HepG2)

  • Cell Seeding: Seed HepG2 cells (a human liver cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

MTT_Assay_Workflow A Seed HepG2 cells in 96-well plate B Expose cells to this compound A->B 24h C Add MTT solution B->C 24-72h D Incubate for formazan formation C->D 2-4h E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for MTT cytotoxicity assay.

Rationale: To assess the potential of this compound to induce DNA damage or mutations, which can be a precursor to carcinogenicity. While some tropane alkaloids like scopolamine and hyoscyamine have not been found to be genotoxic, this must be confirmed for any new derivative.[1]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Strain Selection: Use multiple strains of Salmonella typhimurium and Escherichia coli with different mutations in the histidine and tryptophan operons, respectively.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be genotoxic.

  • Exposure: Plate the bacterial strains on a minimal agar medium with a small amount of histidine or tryptophan, along with varying concentrations of this compound.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for genotoxicity.

In Vivo Toxicology: Whole Organism Evaluation

In vivo studies are essential for understanding the complex interactions of a compound within a living organism, including its absorption, distribution, metabolism, and excretion (ADME) and its effects on various organ systems.

Rationale: To determine the short-term toxicity of a single high dose of this compound and to identify the target organs of toxicity.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method

  • Animal Model: Use a small number of rodents (e.g., female Wistar rats).

  • Dosing: Administer a single oral dose of this compound at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Observe the animals closely for signs of toxicity and mortality for up to 14 days.

  • Step-wise Dosing: Depending on the outcome at the initial dose, either dose another group at a higher or lower dose level.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any visible organ abnormalities.

  • Data Analysis: Classify the substance into a toxicity category based on the observed mortality.

Acute_Toxicity_Workflow Start Start with defined dose Dose Administer single oral dose Start->Dose Observe Observe for 14 days Dose->Observe Mortality Mortality? Observe->Mortality HigherDose Dose next group at higher level Mortality->HigherDose No LowerDose Dose next group at lower level Mortality->LowerDose Yes Necropsy Perform gross necropsy Mortality->Necropsy End of study HigherDose->Dose LowerDose->Dose Classify Classify toxicity Necropsy->Classify

Caption: Decision tree for acute oral toxicity testing.

Rationale: To understand the ADME properties of this compound. This information is crucial for designing subsequent toxicity studies and for extrapolating data from animals to humans. The metabolism of the isopropyl group should be investigated, drawing parallels with the metabolism of isopropanol to acetone, although the enzymatic pathways may differ.[5]

Experimental Protocol: Single Dose Pharmacokinetics in Rats

  • Animal Model: Use cannulated male Sprague-Dawley rats.

  • Dosing: Administer a single intravenous (IV) and oral (PO) dose of this compound to separate groups of animals.

  • Blood Sampling: Collect serial blood samples at predetermined time points.

  • Sample Analysis: Analyze the plasma samples for the concentration of this compound and any major metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Predicted Organ-Specific Toxicities

Based on the known effects of tropane alkaloids, certain organ systems are more likely to be affected by this compound.

  • Cardiovascular System: Tachycardia is a hallmark of anticholinergic toxicity.[2] Therefore, cardiovascular safety pharmacology studies (e.g., assessing effects on blood pressure, heart rate, and ECG in a conscious animal model) are warranted.

  • Central Nervous System: As previously discussed, CNS effects are a primary concern.[2] A functional observational battery and Irwin test in rodents can provide a comprehensive assessment of potential neurobehavioral effects.

  • Gastrointestinal System: Reduced gastrointestinal motility is an expected anticholinergic effect.[2] This can be evaluated in vivo using a charcoal meal transit study.

Concluding Remarks and Future Directions

The toxicological profile of this compound remains to be experimentally determined. However, based on its structural analogy to tropane alkaloids, a clear hypothesis can be formulated: its toxicity will likely be driven by anticholinergic activity, manifesting as a predictable set of central and peripheral effects.

The experimental roadmap outlined in this guide provides a systematic and scientifically rigorous approach to either confirm or refute this hypothesis. The data generated from these studies will be paramount in establishing a comprehensive safety profile for this compound and will be the deciding factor in its potential for further development as a therapeutic agent. It is only through such diligent investigation that the potential benefits of this novel compound can be safely weighed against its inherent risks.

References

  • Slavicek, K. (2023). Isopropanol Toxicity. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 13(8), 1889-1926. Available from: [Link]

  • Chan, T. Y. (2017). Worldwide Occurrence and Investigations of Contamination of Herbal Medicines by Tropane Alkaloids. Toxins, 9(9), 284. Available from: [Link]

  • El-Shitany, N. A., & El-Desoky, A. H. (2016). Production of tropan alkaloids in the in vitro and callus cultures of Hyoscyamus aureus and their genetic stability assessment using ISSR markers. Saudi Journal of Biological Sciences, 23(1), 113-119. Available from: [Link]

  • National Research Council (US) Committee on Toxicology. (1996). Spacecraft Maximum Allowable Concentrations for Selected Airborne Contaminants: Volume 2. National Academies Press (US). Available from: [Link]

  • Eurofins Scientific. (2023). Tropane Alkaloids. Available from: [Link]

  • Bader, M., & Wink, M. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 794. Available from: [Link]

  • Abou-Donia, M. B., et al. (1992). Dermal absorption and pharmacokinetics of isopropanol in the male and female F-344 rat. Journal of Toxicology and Environmental Health, 37(1), 1-15. Available from: [Link]

  • World Health Organization. (2018). Tropane alkaloids. In: Safety evaluation of certain contaminants in food. WHO Food Additives Series, 74. Available from: [Link]

  • El-Sayed, M. A., et al. (2018). Synthesis, Antiproliferative Activity and 2D-QSAR Study of Some 8-alkyl-2,4-bisbenzylidene-3-nortropinones. Letters in Drug Design & Discovery, 15(10), 1058-1070. Available from: [Link]

  • da Silva Jr, E. N., et al. (2010). 3-arylamino and 3-alkoxy-nor-beta-lapachone derivatives: synthesis and cytotoxicity against cancer cell lines. Journal of Medicinal Chemistry, 53(1), 504-508. Available from: [Link]

  • De, P., & Baltas, M. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(11), 3241. Available from: [Link]

  • O'Donnell, K. C., & Kelling, C. K. (2023). Plant Alkaloids Toxicity. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]

  • ResearchGate. (n.d.). In vitro production of tropane alkaloids from Brugmansia suaveolens. Available from: [Link]

  • Eddleston, M., & Persson, H. (2020). Plant Alkaloids. In: Haddad and Winchester's Clinical Management of Poisoning and Drug Overdose (6th ed.). Elsevier. Available from: [Link]

Sources

pharmacokinetics of 8-Isopropyl-3-nortropanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 8-Isopropyl-3-nortropanone A Framework for Preclinical Evaluation

Abstract

This compound, a synthetic derivative of the tropane alkaloid family, represents a class of compounds with significant potential for pharmacological development. Tropane alkaloids, such as cocaine and scopolamine, are known for their diverse biological activities.[1][2][3] A thorough understanding of the pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is fundamental to the preclinical and clinical development of any new chemical entity. This guide provides a comprehensive framework for conducting rigorous pharmacokinetic studies of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are based on established principles for the analysis of tropane alkaloids and related small molecules, ensuring a scientifically robust approach to characterizing the in vivo behavior of this novel compound.[4]

Introduction: The Significance of Pharmacokinetic Profiling for Novel Tropane Alkaloids

The therapeutic potential of any drug candidate is intrinsically linked to its pharmacokinetic properties. An optimal pharmacokinetic profile ensures that the drug reaches its target site of action in sufficient concentrations and for an appropriate duration to elicit the desired pharmacological effect, while minimizing off-target and systemic toxicity. For a novel compound like this compound, early characterization of its ADME properties is a critical step in the drug discovery and development cascade.

Tropane alkaloids are a class of bicyclic alkaloids that naturally occur in many plants of the Solanaceae family.[2] They are characterized by a distinctive tropane ring system.[1] The biosynthesis of these compounds typically originates from amino acids.[1][5] While sharing a common structural core, minor modifications to the tropane skeleton can lead to profound differences in pharmacological activity.[1][3] Therefore, a systematic evaluation of the is imperative to understand how its unique isopropyl substitution influences its in vivo disposition compared to other known tropane alkaloids.

This guide will delineate a strategic and methodologically sound approach to the pharmacokinetic evaluation of this compound, from initial in vitro metabolic stability assays to in vivo studies in animal models, culminating in the development of a robust pharmacokinetic model.

Preclinical In Vivo Pharmacokinetic Study Design

A well-designed in vivo study is the cornerstone of pharmacokinetic evaluation. The following protocol outlines a typical study design for assessing the pharmacokinetic profile of this compound in a rodent model, such as mice or rats.

Experimental Workflow

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sampling cluster_3 Analysis a Acclimatization of Animals b Fasting (Overnight) a->b c Drug Formulation d Administration (IV, PO, IP) c->d e Serial Blood Collection d->e f Plasma Preparation e->f g Tissue Harvesting (Optional) f->g h Bioanalytical Method Development & Validation i Sample Analysis (LC-MS/MS) h->i j Pharmacokinetic Data Analysis i->j G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism a This compound b Oxidation (CYP450) a->b c Hydroxylation a->c d N-dealkylation a->d e Glucuronidation (UGTs) b->e f Sulfation (SULTs) b->f c->e c->f d->e d->f g Excretion (Urine, Feces) e->g f->g

Sources

Introduction: The Tropane Scaffold and the Imperative for Computational Modeling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Modeling of 8-Isopropyl-3-nortropanone Binding: A Workflow for Target Identification and Affinity Prediction

Tropane alkaloids, characterized by their distinctive 8-azabicyclo[3.2.1]octane core, represent a class of natural products with profound physiological effects and a long history in medicine.[1][2] Molecules like scopolamine and cocaine are well-known members, exerting their effects by interacting with specific protein targets in the central and peripheral nervous systems.[1] this compound is a synthetic derivative built upon this privileged scaffold.[3] While the parent nortropanone core is a known building block, the specific biological targets and binding characteristics of the 8-isopropyl substituted variant are not extensively documented in public literature. This knowledge gap presents an ideal scenario for the application of in silico modeling.

Computational methods provide a powerful framework for predicting and analyzing molecular interactions, accelerating the drug discovery process by prioritizing candidates and generating testable hypotheses before committing to costly and time-consuming wet-lab experiments.[4][5] By simulating the binding of a ligand to a protein at an atomic level, we can predict its preferred binding pose, estimate its binding affinity, and elucidate the key intermolecular interactions that drive recognition. This guide provides a comprehensive, technically-grounded workflow for modeling the binding of this compound, designed for researchers and drug development professionals. We will proceed from the foundational step of target identification through the rigorous methods of molecular dynamics and free energy calculations, explaining not just the "how" but the critical "why" behind each methodological choice.

Part 1: Ligand and Target Preparation - The Foundation of a Predictive Model

The accuracy of any in silico study is fundamentally dependent on the quality of the starting structures. This initial phase involves preparing the three-dimensional structure of our ligand, this compound, and identifying and preparing its most probable biological target(s).

Ligand Parameterization

The first step is to obtain a high-quality 3D conformation of this compound. The chemical structure can be sourced from databases like PubChem.[3][6] This 2D representation must be converted into a 3D structure and assigned atomic charges and parameters (a "force field") that accurately describe its physical chemistry.

PropertyValueSource
Molecular Formula C10H17NOPubChem[3]
Molecular Weight 167.25 g/mol PubChem[3]
IUPAC Name 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-onePubChem[3]
SMILES CC(C)N1C2CCC1C(C2)=OPubChem[3]

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: Download the structure of this compound in SDF or SMILES format from a chemical database like PubChem.

  • Generate 3D Conformation: Use a tool like Open Babel or the tools within modeling suites (e.g., Schrödinger Maestro, MOE) to convert the 2D structure into a 3D conformation. Perform an initial energy minimization to resolve any steric clashes.

  • Assign Force Field Parameters: This is a critical step. For subsequent molecular dynamics simulations, the ligand needs parameters compatible with the protein force field (e.g., CHARMM, AMBER).

    • Method: Utilize a server like CGenFF (CHARMM General Force Field) or ANTECHAMBER (for AMBER). These tools will assign atom types, charges, and other necessary parameters for the ligand.[7]

    • Output: This process generates a topology file and a parameter file for the ligand, which are essential for building the simulation system.

Target Identification and Validation
  • Causality: We begin with the principle of chemical similarity: molecules with similar structures often bind to similar targets.[9] Tropane alkaloids are known to interact with G-protein coupled receptors (GPCRs), particularly muscarinic acetylcholine and serotonin receptors.[10][11] This provides a family of proteins to investigate.

  • Strategy: We can use the ligand's structure to screen databases of known protein-ligand interactions. Servers like SwissTargetPrediction use a combination of 2D and 3D similarity to predict a ranked list of the most probable protein targets.

Once a putative target is identified (e.g., the 5-HT₂C serotonin receptor, a plausible target for novel psychoactive scaffolds[12]), we must obtain its 3D structure.

Experimental Protocol: Target Identification and Preparation

  • Target Prediction: Submit the SMILES string of this compound to a target prediction server. Analyze the results, prioritizing targets with high confidence scores that belong to biologically plausible families (e.g., GPCRs).

  • Structure Retrieval: Search the Protein Data Bank (PDB) for high-resolution crystal structures of the top-ranked target.[13] For example, search for "human serotonin 5-HT2C receptor".

  • Handling Missing Structures (Homology Modeling): If an experimental structure is unavailable, a predictive model must be built using a homologous protein as a template. This is known as homology modeling.[14][15]

    • Workflow: Use a server like SWISS-MODEL or I-TASSER. These tools will identify the best template structure in the PDB, align the target sequence to it, build the 3D model, and refine it. The quality of a homology model is highly dependent on the sequence identity between the target and the template.[14] It is often beneficial to use ligand information to guide the modeling of the binding site.[16][17]

  • Protein Preparation: Raw PDB structures are not ready for simulation. They must be "cleaned."

    • Remove all non-essential molecules (water, co-solvents, co-crystallized ligands).

    • Add hydrogen atoms, which are typically absent in crystal structures.

    • Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) based on the physiological pH of 7.4.

    • Repair any missing side chains or loops in the structure. Tools like the Protein Preparation Wizard in Maestro or the pdb2gmx tool in GROMACS are used for this purpose.

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18] It is a rapid and effective way to generate an initial hypothesis of the binding mode.

  • Expertise: Docking programs use a search algorithm to explore possible ligand conformations within the protein's binding site and a scoring function to rank these poses.[19] It's crucial to understand that the docking score is an approximation of binding affinity and is most powerful for comparing different poses of the same ligand or a series of similar ligands, rather than as an absolute predictor of binding energy.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor: Convert the cleaned PDB file into the PDBQT format, which includes atomic charges and atom types required by AutoDock.

  • Define the Binding Site: Identify the binding pocket. If a co-crystallized ligand was present in the original structure, the binding site is known. If not, use site-finding algorithms (e.g., based on pocket geometry) to identify putative sites. Define a "grid box" that encompasses this entire site. The search algorithm will confine its search for the ligand's position to this box.

  • Prepare Ligand: Convert the prepared 3D ligand structure into the PDBQT format. This step defines the rotatable bonds in the ligand, allowing it to be flexible during the docking process.

  • Run Docking: Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input.

  • Analyze Results: Vina will output a series of binding poses, ranked by their predicted affinity (in kcal/mol).

    • Visualization: Use a molecular visualization tool like PyMOL or VMD to inspect the top-ranked poses.

    • Interaction Analysis: Examine the key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the protein. A plausible binding pose should exhibit chemically sensible interactions with key residues in the binding pocket.

G cluster_prep Preparation Phase cluster_dock Docking Workflow Ligand Ligand 3D Structure (SDF/MOL2) PrepLigand Prepare Ligand (Define Torsions) Ligand->PrepLigand Receptor Protein Structure (PDB) PrepReceptor Prepare Receptor (Define Grid Box) Receptor->PrepReceptor Docking Run Docking (AutoDock Vina) PrepLigand->Docking PrepReceptor->Docking Analysis Analyze Poses & Scores Docking->Analysis

Caption: Workflow for Molecular Docking.

Part 3: Molecular Dynamics Simulation - Assessing Complex Stability and Dynamics

While docking provides a static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulation offers a way to observe the time-evolution of a molecular system, providing deep insights into the stability of the protein-ligand complex and refining the initial docked pose.[20][21]

  • Trustworthiness: A stable MD simulation validates the initial docking result. If the ligand remains securely in the binding pocket throughout the simulation, it increases our confidence in the predicted binding mode. Conversely, if the ligand quickly dissociates, the initial pose was likely incorrect. MD simulations replicate the behavior of the complex in a more realistic, solvated environment.[21]

Experimental Protocol: Protein-Ligand MD Simulation with GROMACS

  • System Building:

    • Merge Coordinates: Combine the coordinates of the protein (from the prepared PDB) and the best-ranked ligand pose (from docking) into a single complex file.[7]

    • Define Topology: Create a master topology file that includes the protein force field (e.g., CHARMM36m), the ligand topology and parameter files (generated in Part 1.1), and defines the water model (e.g., TIP3P).

  • Solvation and Ionization:

    • Create a simulation box (e.g., a cubic box that extends 1.0 nm from the complex in all directions).

    • Fill the box with water molecules (solvation).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or inappropriate geometry in the initial system setup.

  • Equilibration (NVT and NPT):

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Slowly heat the system to the target temperature (e.g., 310 K) while keeping the protein and ligand atoms restrained. This allows the water and ions to equilibrate around the complex.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Release the restraints and simulate at constant pressure (e.g., 1 bar) and temperature. This ensures the system reaches the correct density.

  • Production MD: Run the main simulation for a duration sufficient to observe the stability of the complex (typically 100-500 nanoseconds for binding pose assessment).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Analyze the trajectory to measure the persistence of key hydrogen bonds, hydrophobic contacts, or water bridges between the ligand and protein.

G Start Docked Protein-Ligand Complex Solvate Solvate & Add Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize NVT NVT Equilibration (Constant Volume/Temp) Minimize->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production Production MD Run (100-500 ns) NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis

Caption: Molecular Dynamics Simulation Workflow.

Part 4: Binding Free Energy Calculations - Quantifying Affinity

The ultimate goal of many modeling studies is to predict the binding affinity (ΔG_bind) of a ligand for its target. While MD simulations confirm pose stability, post-processing of the trajectory can provide quantitative estimates of binding free energy.[22][23]

  • Authoritative Grounding: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods. They calculate the free energy of the complex, receptor, and ligand from snapshots of the MD trajectory to derive the binding free energy.[24] While less computationally expensive than more rigorous methods like Free Energy Perturbation (FEP)[25][26], they provide valuable insights into the energetic contributions to binding.

Experimental Protocol: MM/PBSA Calculation

  • Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-200 frames evenly spaced in time).

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the protein alone, and the ligand alone:

    • ΔE_MM (Molecular Mechanics Energy): Includes internal energy, van der Waals interactions, and electrostatic interactions.

    • ΔG_solv (Solvation Free Energy): The energy required to transfer the molecule from a vacuum to the solvent. This is the sum of the polar (calculated using Poisson-Boltzmann or Generalized Born models) and non-polar (often estimated from the solvent-accessible surface area) contributions.

  • Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated for each snapshot using the equation:

    • ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • (Note: The entropy term, TΔS, is computationally expensive to calculate and is often omitted, yielding a relative binding energy estimate).

  • Average Results: Average the calculated ΔG_bind values across all snapshots to obtain the final estimate and its standard deviation.

MethodComputational CostAccuracyKey Insight
Molecular Docking Low (minutes to hours)Low (Qualitative)Provides initial binding pose hypotheses.
MD Simulation High (days to weeks)N/A (for affinity)Assesses pose stability and conformational dynamics.
MM/PBSA & MM/GBSA Medium (hours)Medium (Semi-Quantitative)Estimates relative binding affinity and key energetic drivers.[12]
FEP / Alchemical Very High (weeks to months)High (Quantitative)Accurately predicts relative binding affinities between similar ligands.[22][24][26]

Part 5: Model Validation and Interpretation

A computational model is a predictive tool, and its validation is paramount to its trustworthiness.[5][27]

  • Internal Consistency: The results from our multi-stage workflow should tell a coherent story. A high-ranking dock pose should prove stable in MD simulations. A stable complex in MD should yield a favorable binding free energy. Inconsistencies at any stage require re-evaluation of the preceding steps.

  • Experimental Correlation: The most critical validation is comparison with experimental data. If binding data (e.g., Ki or IC50 values) are available for this compound or closely related analogs, the calculated binding free energies should correlate with these values.

  • Actionable Insights: A validated model is not an end in itself. It is a tool to drive further research. By analyzing the binding pose and energy contributions, we can form hypotheses for lead optimization. For example:

    • Does the isopropyl group fit snugly into a hydrophobic pocket? If so, could a larger or smaller alkyl group improve affinity?

    • Is the ketone oxygen acting as a hydrogen bond acceptor? If so, modifications at this position could modulate binding.

    • Are there nearby polar residues that are not interacting with the ligand? Perhaps adding a polar group to the ligand could form a new, favorable interaction.

Conclusion

This guide has outlined a comprehensive in silico workflow for investigating the binding of this compound, a molecule with an uncharacterized target profile. By systematically progressing from target prediction and molecular docking to rigorous molecular dynamics simulations and binding free energy calculations, we can construct a detailed, atomistic model of its molecular recognition. This model serves not only to predict binding affinity but also to provide a deep, mechanistic understanding of the interaction. Such insights are invaluable in modern drug discovery, guiding the rational design of more potent and selective molecules and bridging the gap between chemical structure and biological function.

References

  • Source: Adv Pharmacol.
  • Title: Free Energy Calculations for Protein–Ligand Binding Prediction Source: Methods in Molecular Biology URL
  • Title: A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes Source: BenchChem URL
  • Title: Free Energy Calculations for Protein-Ligand Binding Prediction Source: PubMed URL
  • Title: Molecular Simulation of Protein-Ligand Complexes Source: Nottingham ePrints URL
  • Title: GROMACS: MD Simulation of a Protein-Ligand Complex Source: Angelo Raymond Rossi Personal Website URL
  • Title: Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies Source: Current Medicinal Chemistry URL
  • Title: Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction Source: Springer Link URL
  • Title: In Silico Technologies in Drug Target Identification and Validation Source: ResearchGate URL
  • Title: In Silico Validation of AI-Assisted Drugs in Healthcare Source: PubMed URL
  • Title: Recent Advances in Alchemical Binding Free Energy Calculations for Drug Discovery Source: ACS Medicinal Chemistry Letters URL
  • Title: Exploring the Effectiveness of Binding Free Energy Calculations Source: PMC, NIH URL
  • Title: A Novel Modeling Protocol for Protein Receptors Guided by Bound-Ligand Conformation Source: Biochemistry URL
  • Title: How does AI assist in target identification and validation in drug development?
  • Title: Validation guidelines for drug-target prediction methods.
  • Title: Protein homology reveals new targets for bioactive small molecules Source: Oxford Academic URL
  • Title: Ligand-supported homology modelling of protein binding-sites using knowledge-based potentials Source: PubMed URL
  • Title: Homology Modeling a Fast Tool for Drug Discovery: Current Perspectives Source: PMC, NIH URL
  • Title: 2026: the year AI stops being optional in drug discovery Source: Drug Discovery World URL
  • Title: Homology Modeling and Molecular Docking Approaches for the Proposal of Novel Insecticides against the African Malaria Mosquito (Anopheles gambiae)
  • Title: Analytical and in silico study of the inclusion complexes between tropane alkaloids atropine and scopolamine with cyclodextrins Source: ResearchGate URL
  • Title: this compound Source: Drugfuture - FDA Global Substance Registration System URL
  • Title: Rapid Synthesis of Psychoplastogenic Tropane Alkaloids Source: PMC, NIH URL
  • Title: Tropane Alkaloid Biosynthesis in Atropa Belladonna Source: Michigan State University Digital Repository URL
  • Title: Tropane alkaloid biosynthesis: a centennial review Source: RSC Publishing URL
  • Title: Tropane alkaloid Source: Wikipedia URL
  • Title: Molecular Docking Studies of Quinones against Human Inducible Nitric Oxide Synthase (iNOS)
  • Title: From Sea to Synapse: Molecular Docking and Dynamics Study of Aplysinopsin Analogues as Selective 5-HT₂C Ligands Source: PubMed Central URL
  • Title: Molecular Docking Assessment of Cathinones as 5-HT2AR Ligands: Developing of Predictive Structure-Based Bioactive Conformations Source: Semantic Scholar URL
  • Title: Molecular docking studies of 4-ethyl-2- metoxyphenol and 1,3-cyclopentanedione compounds from gemor (Nothaphoebe coriacea) with glucagon like-peptide-1 (GLP-1)
  • Title: An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens Source: International Journal of Forensic Science URL
  • Title: 3-Nortropanone Source: PubChem, NIH URL

Sources

Methodological & Application

Application Notes and Protocols: A Researcher's Guide to the Synthesis of 8-Isopropyl-3-nortropanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of 8-isopropyl-3-nortropanone, a valuable intermediate in drug discovery and development. The tropane alkaloid scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the nitrogen atom at the 8-position is crucial for modulating pharmacological activity.[1] This document outlines a robust and efficient synthesis via reductive amination of nortropinone hydrochloride with acetone. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, step-by-step instructions, and data presentation to ensure reproducibility and success.

Introduction: The Significance of this compound

This compound, also known as 8-(1-methylethyl)-8-azabicyclo[3.2.1]octan-3-one, belongs to the tropane alkaloid family.[2] The core of this family is a bicyclic [3.2.1] nitrogen-containing framework that is the foundation for numerous physiologically active compounds.[1] The N-substituent on the tropane ring system plays a critical role in determining the biological activity of these molecules. The isopropyl group, in particular, can impart specific properties such as altered receptor binding affinity, metabolic stability, and pharmacokinetic profiles. Consequently, this compound serves as a key building block for the synthesis of novel therapeutic agents.

The synthesis of N-substituted nortropinones can be approached through various methods.[3][4][5] While direct alkylation with alkyl halides is a possibility, it often suffers from a lack of control and the potential for over-alkylation.[6] A more elegant and efficient approach is reductive amination.[6] This method involves the formation of an iminium ion intermediate from the reaction of a ketone (acetone in this case) and an amine (nortropinone), which is then reduced in situ to the desired N-alkylated product.[6] This one-pot procedure is highly selective and generally provides good to excellent yields.[6]

Synthesis Pathway: Reductive Amination

The chosen synthetic route for this compound is the reductive amination of nortropinone hydrochloride with acetone. This method is favored for its operational simplicity and high selectivity. The overall reaction is depicted below:

Reaction Scheme:

The mechanism proceeds in two key stages:

  • Iminium Ion Formation: Nortropinone, a secondary amine, reacts with acetone to form an unstable enamine, which is in equilibrium with the more reactive iminium ion. The reaction is typically carried out in the presence of a mild acid to facilitate the dehydration step leading to the iminium ion.

  • Reduction: A reducing agent, added to the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine, this compound. A key advantage of modern reductive amination protocols is the use of reducing agents that do not readily reduce the starting ketone, allowing for a one-pot procedure.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is a mild and selective reducing agent.[7]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantitySupplierNotes
Nortropinone hydrochlorideC₇H₁₂ClNO161.63[8]1.0 g (6.19 mmol)Sigma-AldrichStarting material.[8]
AcetoneC₃H₆O58.0820 mLFisher ScientificReagent and solvent.
Sodium triacetoxyborohydrideNaBH(OAc)₃211.941.97 g (9.29 mmol)Acros OrganicsReducing agent.[7]
Dichloromethane (DCM)CH₂Cl₂84.9330 mLVWRAnhydrous, reaction solvent.
Triethylamine (TEA)(C₂H₅)₃N101.191.25 mL (8.97 mmol)Alfa AesarBase to neutralize HCl salt.
Saturated Sodium BicarbonateNaHCO₃84.0120 mL-For workup.
Brine (Saturated NaCl)NaCl58.4420 mL-For workup.
Anhydrous Magnesium SulfateMgSO₄120.37--Drying agent.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add nortropinone hydrochloride (1.0 g, 6.19 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (30 mL) to the flask.

  • Neutralization: Add triethylamine (1.25 mL, 8.97 mmol) to the suspension. Stir the mixture at room temperature for 15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Acetone Addition: Add acetone (20 mL).

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.97 g, 9.29 mmol) portion-wise over 10 minutes. Caution: Gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil or a low-melting solid.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start reagents Combine Nortropinone HCl, DCM, and TEA start->reagents acetone Add Acetone reagents->acetone reducing_agent Add NaBH(OAc)₃ acetone->reducing_agent stir Stir at RT (12-18h) reducing_agent->stir quench Quench with Sat. NaHCO₃ stir->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of the ketone functional group.

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Song, J. H., et al. (2020). A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. Asian Journal of Chemistry, 32(5), 1145-1150. [Link]

  • ResearchGate. (n.d.). A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. [Link]

  • FDA Global Substance Registration System. (n.d.). This compound. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Asian Journal of Chemistry. (2020). A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Google Patents. (n.d.).
  • Universiti Teknologi MARA. (n.d.). Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. [Link]

  • ResearchGate. (n.d.). Efficient, Two-Step Synthesis of N-Substituted Nortropinone Derivatives. [Link]

  • Organic Syntheses. (n.d.). methyl isopropyl carbinol. [Link]

  • Organic Syntheses. (n.d.). alkyl and alkylene bromides. [Link]

  • Wikipedia. (n.d.). Isopropyl alcohol. [Link]

  • PubChem. (n.d.). 3-Nortropanone. [Link]

  • Google Patents. (n.d.).
  • BYJU'S. (n.d.). Isopropyl Alcohol Structure – C3H8O. [Link]

Sources

Application Notes and Protocols for 8-Isopropyl-3-nortropanone: A Candidate Chemical Probe for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the characterization and application of 8-Isopropyl-3-nortropanone as a potential chemical probe. While commercially available as a synthetic intermediate, particularly for atropine derivatives, its independent biological activity is not extensively documented in peer-reviewed literature.[1][2] This guide, therefore, adopts a proactive, field-proven approach for researchers aiming to elucidate its pharmacological profile. We present a logical workflow, from initial physicochemical assessment to detailed in vitro and cell-based assays, to establish its utility as a chemical probe, with a primary focus on the nicotinic acetylcholine receptor (nAChR) family, a common target for tropane alkaloids.

Introduction: The Rationale for Investigating this compound

The nortropanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[3] N-substitution on the 8-position of the 8-azabicyclo[3.2.1]octane ring system dramatically influences receptor affinity and selectivity. The isopropyl group in this compound is a moderately bulky, lipophilic moiety that can confer unique pharmacological properties compared to the more common N-methyl substituent found in tropinone.

Given the prevalence of the tropane skeleton in ligands for nicotinic acetylcholine receptors (nAChRs), it is hypothesized that this compound may act as a modulator of these ligand-gated ion channels.[4] nAChRs are implicated in a wide range of physiological and pathological processes, including cognitive function, nicotine addiction, and neurodegenerative diseases, making novel probes for these receptors highly valuable.[4][5] This guide provides the necessary protocols to test this hypothesis and fully characterize this compound as a chemical probe.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a candidate probe is paramount for accurate and reproducible experimental design.

PropertyValueSource
CAS Number 3423-28-7[1][2][4]
Molecular Formula C₁₀H₁₇NO[1]
Molecular Weight 167.25 g/mol [1]
Appearance White needle-like crystalline structure[1]
Solubility Soluble in methanol, ethanol, DMSO. Aqueous solubility should be determined empirically.
Storage Store at 2-8°C in an inert atmosphere.[4]

Protocol 2.1: Preparation of Stock Solutions

  • Accurately weigh a precise amount of this compound.

  • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Rationale: DMSO is a versatile solvent for many organic molecules and is compatible with most in vitro and cell-based assays at low final concentrations (typically <0.5%).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

  • For aqueous-based assays, prepare intermediate dilutions from the DMSO stock in the appropriate assay buffer immediately before use. It is crucial to assess the solubility at each dilution step to prevent precipitation.

Characterizing this compound as a Nicotinic Acetylcholine Receptor Probe

The following sections outline a systematic approach to determine the binding affinity, selectivity, and functional activity of this compound at various nAChR subtypes.

Radioligand Binding Assays: Determining Affinity and Selectivity

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.

Workflow for nAChR Binding Assays

Caption: Workflow for determining the binding affinity of this compound at nAChRs.

Protocol 3.1.1: Competition Binding Assay for α4β2 nAChRs

  • Materials:

    • Cell membranes from a stable cell line expressing human α4β2 nAChRs.

    • [³H]-Epibatidine or [³H]-Cytisine (radioligand).

    • Non-labeled nicotine (for non-specific binding determination).

    • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

    • 96-well plates and a cell harvester.

    • Scintillation vials and scintillation fluid.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd (e.g., 0.1-0.5 nM [³H]-Epibatidine), and the serial dilutions of this compound.

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add the radioligand, buffer, and a high concentration of non-labeled nicotine (e.g., 10 µM).

    • Initiate the binding reaction by adding the cell membranes (e.g., 10-20 µg of protein per well).

    • Incubate at room temperature for 2-3 hours to reach equilibrium. Rationale: Incubation time should be sufficient to allow the binding reaction to reach a steady state.

    • Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to reduce non-specific binding.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Fit the data to a one-site competition binding model using a non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 3.1: Hypothetical Binding Affinity Data for this compound

nAChR SubtypeRadioligandKi (nM)
α4β2[³H]-EpibatidineTo be determined
α7[¹²⁵I]-α-BungarotoxinTo be determined
α3β4[³H]-EpibatidineTo be determined

This table should be populated with experimentally determined values.

Functional Assays: Elucidating Agonist vs. Antagonist Activity

Functional assays are essential to determine whether this compound activates (agonist), blocks (antagonist), or modulates the activity of nAChRs.

Workflow for a Cell-Based Functional Assay

Caption: General workflow for assessing the functional activity of this compound at nAChRs.

Protocol 3.2.1: Calcium Flux Assay for α7 nAChRs

  • Materials:

    • A cell line stably expressing human α7 nAChRs (e.g., SH-EP1 or HEK293 cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • A known α7 nAChR agonist (e.g., choline or PNU-282987).

    • A fluorescent plate reader with an integrated liquid handling system.

  • Procedure:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Agonist Mode:

      • Prepare serial dilutions of this compound.

      • Measure the baseline fluorescence.

      • Add the dilutions of this compound to the wells and immediately measure the change in fluorescence over time.

    • Antagonist Mode:

      • Prepare serial dilutions of this compound.

      • Pre-incubate the cells with the dilutions of this compound for a defined period (e.g., 15-30 minutes).

      • Measure the baseline fluorescence.

      • Add a known α7 nAChR agonist at its EC₈₀ concentration and immediately measure the change in fluorescence.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the log concentration of this compound to determine the EC₅₀ and maximum efficacy.

    • For antagonist activity, plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine the IC₅₀.

In Vivo Target Engagement and Pharmacodynamic Studies

Once the in vitro profile is established, in vivo studies can be designed to assess target engagement and pharmacodynamic effects. A potential starting point, given its use as a synthetic precursor, could be to investigate its effects on cholinergic neurotransmission.

Protocol 4.1: Preliminary In Vivo Assessment in Rodents

  • Compound Formulation: Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., saline for intraperitoneal injection).

  • Dose-Range Finding: Conduct a dose-range finding study to determine the maximum tolerated dose.

  • Behavioral Assays: Based on the in vitro findings, select appropriate behavioral assays. For example, if it is an α7 nAChR agonist, consider assays for cognitive enhancement (e.g., novel object recognition). If it is an α4β2 nAChR antagonist, assays related to nicotine dependence could be relevant.

  • Target Engagement: In parallel with behavioral studies, assess target engagement in the brain using techniques like ex vivo autoradiography with a suitable radioligand.

Conclusion and Future Directions

This compound represents an under-characterized molecule with the potential to be a valuable chemical probe for studying nicotinic acetylcholine receptors. The systematic application of the protocols outlined in this guide will enable researchers to determine its binding affinity, selectivity, and functional activity, thereby establishing its utility for in vitro and in vivo research. A thorough characterization is the first and most critical step in validating any new chemical probe and is essential for the generation of robust and reproducible scientific data.

References

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Extraction of Tropane Alkaloids.
  • Drugfuture. (2026). This compound.
  • National Center for Biotechnology Information. (2023). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection.
  • LookChem. (n.d.). Cas 3423-28-7, 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one.
  • PubChem. (2023). 3-Nortropanone.
  • Wikipedia. (2023). Nicotinic acetylcholine receptor.
  • ACNP. (n.d.). Neuronal Nicotinic Acetylcholine Receptors.
  • PubMed Central. (2013).
  • PubMed Central. (2013). The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development.
  • Google Patents. (n.d.).

Sources

Application Notes and Protocols for Radiolabeling of a Nortropanone-Based Dopamine Transporter Imaging Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Dopamine Transporter Imaging in Neurodegenerative Disease

The dopamine transporter (DAT) is a transmembrane protein crucial for regulating dopamine levels in the synaptic cleft by facilitating the reuptake of dopamine into presynaptic neurons.[1][2][3] The density of DAT in the striatum serves as a reliable biomarker for the health and integrity of dopaminergic neurons.[1] A significant loss of these neurons is a hallmark of Parkinson's disease (PD) and other parkinsonian syndromes.[2] Consequently, in vivo imaging of DAT using techniques like Positron Emission Tomography (PET) provides an invaluable tool for the differential diagnosis of these conditions, distinguishing them from disorders without presynaptic dopaminergic deficits, such as essential tremor.[1][2]

8-Isopropyl-3-nortropanone and its derivatives are part of a class of compounds, nortropane analogues, that have been developed as high-affinity ligands for the dopamine transporter. By radiolabeling these molecules with a positron-emitting radionuclide such as Carbon-11 (¹¹C), it is possible to create PET tracers that allow for the non-invasive visualization and quantification of DAT density in the living human brain. This guide provides a detailed overview of the principles and protocols for the radiosynthesis of a representative ¹¹C-labeled nortropanone derivative for DAT imaging, based on established methodologies for similar high-affinity DAT ligands.

Principle of the Radiosynthesis: ¹¹C-Methylation of a Precursor

The most common and efficient method for labeling nortropane-based PET tracers is through the N-alkylation of a suitable precursor with a ¹¹C-labeled methylating agent.[1][4][5] Carbon-11 is produced in a cyclotron as [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄).[4][5] For the synthesis of the target tracer, [¹¹C]CO₂ is typically converted into a highly reactive methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[5] This agent is then reacted with a des-methyl precursor molecule in a rapid, high-yield reaction to form the final ¹¹C-labeled product.

The short half-life of Carbon-11 (approximately 20.4 minutes) necessitates a rapid and highly efficient synthesis and purification process, which is typically automated within a hot cell.[4]

Experimental Protocols

Part 1: Synthesis of the Des-methyl Precursor

The synthesis of the precursor is a critical first step. For the purpose of this guide, we will consider the synthesis of a generic N-desmethyl-nortropanone derivative, which serves as the immediate precursor for the radiolabeling reaction. The specific synthesis route will depend on the exact chemical structure of the desired tracer. Generally, these syntheses involve multi-step organic chemistry procedures starting from commercially available materials. The synthesis of precursors for PET tracers is a well-established field, often involving standard organic reactions.[6]

Part 2: Automated Radiosynthesis of the [¹¹C]-Labeled Nortropanone Tracer

The following protocol is a representative example for the N-methylation of a nortropanone precursor using [¹¹C]methyl iodide, performed in an automated synthesis module.

2.1 Production of [¹¹C]Methyl Iodide

  • Cyclotron Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.

  • Trapping and Conversion: The resulting [¹¹C]CO₂ is trapped and subsequently reduced to [¹¹C]methane ([¹¹C]CH₄) using a nickel catalyst at high temperature.

  • Iodination: The [¹¹C]CH₄ is then reacted with gaseous iodine in a heated quartz tube to produce [¹¹C]methyl iodide ([¹¹C]CH₃I).

  • Trapping of [¹¹C]CH₃I: The [¹¹C]CH₃I is trapped in a suitable solvent, typically dimethylformamide (DMF) or acetone, ready for the labeling reaction.

2.2 N-Alkylation Reaction

  • Precursor Preparation: In the reaction vessel of the automated synthesis module, dissolve 0.5-1.0 mg of the N-desmethyl-nortropanone precursor in 300-500 µL of anhydrous DMF.

  • Addition of Base: Add a suitable base to deprotonate the secondary amine of the precursor. A common choice is sodium hydride (NaH) or a strong organic base.

  • Introduction of [¹¹C]CH₃I: The trapped [¹¹C]CH₃I is passed through the reaction vessel containing the precursor and base.

  • Reaction Conditions: The reaction is typically heated to 80-100°C for 3-5 minutes to facilitate a rapid and complete reaction.

Radiosynthesis_Workflow cluster_0 [¹¹C]CO₂ Production cluster_1 [¹¹C]CH₃I Synthesis cluster_2 Radiolabeling & Purification cluster_3 Quality Control Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2_Trap [¹¹C]CO₂ Trap Cyclotron->CO2_Trap [¹¹C]CO₂ Reduction Reduction to [¹¹C]CH₄ CO2_Trap->Reduction Iodination Iodination to [¹¹C]CH₃I Reduction->Iodination Precursor Precursor + Base in Reaction Vessel Iodination->Precursor [¹¹C]CH₃I Reaction N-Alkylation Reaction (Heated) Precursor->Reaction HPLC Semi-Preparative HPLC Reaction->HPLC Crude Product Formulation Formulation in Saline/Ethanol HPLC->Formulation Purified Tracer QC_HPLC Analytical HPLC (RCP & CP) Formulation->QC_HPLC GC Gas Chromatography (Residual Solvents) Formulation->GC Endotoxin Endotoxin Test Formulation->Endotoxin Sterility Sterility Test Formulation->Sterility Final_Product Final Product for Imaging Studies Formulation->Final_Product

Caption: Automated radiosynthesis workflow for a ¹¹C-labeled nortropanone tracer.

2.3 Purification by High-Performance Liquid Chromatography (HPLC)

  • Quenching: After the reaction, the mixture is quenched with water or mobile phase to stop the reaction.

  • Injection: The crude reaction mixture is injected onto a semi-preparative HPLC column.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium formate or phosphate buffer) is commonly employed. The exact ratio will need to be optimized for the specific tracer.

    • Flow Rate: A flow rate of 4-6 mL/min is standard for semi-preparative purification.

  • Detection and Collection: The eluent is monitored with a UV detector (to detect the non-radioactive precursor and product) and a radiation detector. The peak corresponding to the ¹¹C-labeled product is collected.

2.4 Formulation

  • Solvent Removal: The collected HPLC fraction, which is in the mobile phase, is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the radiotracer.

  • Elution: The tracer is then eluted from the Sep-Pak with a small volume of sterile ethanol.

  • Final Formulation: The ethanol solution is diluted with sterile saline for injection to achieve a final formulation that is physiologically compatible and has a low ethanol concentration (typically <10%).

  • Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile vial.

Quality Control

A comprehensive quality control (QC) process is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.

ParameterMethodTypical Specification
Identity of Radionuclide Gamma-ray spectroscopyAnnihilation peak at 511 keV
Half-life Measurement Dose calibrator20.4 ± 0.5 minutes
Radiochemical Purity (RCP) Analytical HPLC> 95%
Chemical Purity (CP) Analytical HPLC (UV detector)Peak of interest should be identifiable and free of significant impurities
Specific Activity (SA) Calculated from HPLC data> 1 Ci/µmol at the time of injection
pH pH meter or pH strips4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm)
Sterility Incubation in culture mediaNo microbial growth (retrospective)
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V

Application in Imaging Studies

Once the [¹¹C]-labeled nortropanone tracer has passed all quality control tests, it can be administered intravenously to subjects for PET imaging. The tracer will distribute throughout the body and accumulate in regions with high DAT density, primarily the striatum (caudate and putamen). Dynamic PET scans are typically acquired over 60-90 minutes.

The resulting images will show high uptake in the striatum in healthy individuals. In patients with Parkinson's disease, a characteristic pattern of reduced tracer uptake is observed, with a more pronounced decrease in the posterior putamen.[2] This pattern of DAT loss can be quantified and used to aid in the diagnosis and to monitor disease progression.

DAT_Imaging_Principle cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicles Dopamine Vesicles Dopamine Dopamine Vesicles->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Receptors Dopamine Receptors Dopamine->Receptors Binding Tracer [¹¹C]Nortropanone Tracer->DAT Binding (PET Signal)

Caption: Mechanism of [¹¹C]nortropanone tracer binding to DAT in the synaptic cleft.

Conclusion

The radiolabeling of nortropanone derivatives with Carbon-11 provides powerful PET tracers for the in vivo imaging of the dopamine transporter. The synthesis, while challenging due to the short half-life of ¹¹C, can be reliably automated to produce a high-purity radiopharmaceutical. Rigorous quality control is essential to ensure patient safety. The resulting imaging data offer critical insights into the integrity of the dopaminergic system, significantly aiding in the diagnosis and research of neurodegenerative diseases such as Parkinson's disease.

References

  • Straightforward synthesis of PET tracer precursors used for the early diagnosis of Alzheimer's disease through Suzuki-Miyaura. Cnam. Available at: [Link]

  • PET imaging of dopamine transporters in the human brain using [(11)C]-beta-CPPIT, a cocaine derivative lacking the 2 beta-ester function. PubMed. Available at: [Link]

  • Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2. National Institutes of Health. Available at: [Link]

  • [(11)C, (127)I] Altropane: a highly selective ligand for PET imaging of dopamine transporter sites. PubMed. Available at: [Link]

  • Positron emission tomographic imaging of the dopamine transporter with 11C-WIN 35428 reveals marked declines in mild Parkinson's disease. PubMed. Available at: [Link]

  • Synthesis, radiosynthesis, and biological evaluation of carbon-11 labeled 2beta-carbomethoxy-3beta-(3'-((Z)-2-haloethenyl)phenyl)nortropanes: candidate radioligands for in vivo imaging of the serotonin transporter with positron emission tomography. PubMed. Available at: [Link]

  • 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future. National Institutes of Health. Available at: [Link]

  • PET imaging of the dopamine transporter in progressive supranuclear palsy and Parkinson's disease. PubMed. Available at: [Link]

  • Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. Journal of Visualized Experiments. Available at: [Link]

  • Synthesis and evaluation of N-isopropyl-p-[11C]methylamphetamine as a novel cerebral blood flow tracer for positron emission tomography. PubMed. Available at: [Link]

  • (PDF) Synthesis and evaluation of N-isopropyl-p-[11C]methylamphetamine as a novel cerebral blood flow tracer for positron emission tomography. ResearchGate. Available at: [Link]

  • Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 (N-Fluoroalkyl) Labeled 2β-Carbomethoxy-3β-(4'-(3-furyl)phenyl)tropanes and -nortropanes: Candidate Radioligands for in Vivo Imaging of the Serotonin Transporter with Positron. Sci-Hub. Available at: [Link]

  • Synthesis of [11C]2?-carbomethoxy-3?-(3?-iodo-4?-methyl, -ethyl and isopropyl phenyl)nortropane as potential radiotracers for examination of the serotonin transporter with positron emission tomography | Request PDF. ResearchGate. Available at: [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. Available at: [Link]

  • New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. National Institutes of Health. Available at: [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. National Institutes of Health. Available at: [Link]

  • DaTSCAN, Ioflupane (I-123). European Medicines Agency. Available at: [Link]

  • Clinical utility of DaTscan™ (123I-Ioflupane Injection) in the diagnosis of Parkinsonian Syndromes. National Institutes of Health. Available at: [Link]

  • In Vivo Evaluation of 11C-labeled Three Radioligands for Glycine Transporter 1 in the Mouse Brain. National Institutes of Health. Available at: [Link]

  • Radiosynthesis and in vivo evaluation of two imidazopyridineacetamides, [11C]CB184 and [11C]CB190, as a PET tracer for 18 kDa translocator protein: direct comparison with -PK11195. ResearchGate. Available at: [Link]

  • DATSCAN (ioflupane I 123 injection), for intravenous use. U.S. Food and Drug Administration. Available at: [Link]

Sources

Application Note: Preparation of 8-Isopropyl-3-nortropanone Standard for High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the precise methodology for preparing 8-Isopropyl-3-nortropanone standard solutions for quantitative analysis by High-Performance Liquid Chromatography (HPLC). Designed for researchers, analytical scientists, and quality control professionals, this document provides a robust, step-by-step protocol grounded in established analytical principles. The causality behind critical experimental choices is explained to ensure methodological soundness and reproducibility. Adherence to these protocols will facilitate the generation of accurate, linear, and reliable calibration curves essential for drug development and quality assurance.

Introduction and Scientific Rationale

This compound is a tropane alkaloid derivative. Tropane alkaloids are a class of bicyclic secondary metabolites found in various plants, notably from the Solanaceae family.[1][2] Accurate quantification of these compounds and their synthetic analogues is critical in pharmaceutical research, toxicology, and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2][3][4]

The foundation of any quantitative HPLC analysis is the accuracy of the calibration standards.[5][6] An improperly prepared standard can invalidate all subsequent experimental data. This protocol is designed to be a self-validating system, incorporating best practices for gravimetric and volumetric preparations to minimize error. The chosen HPLC method is based on reversed-phase chromatography, the most common mode for tropane alkaloid analysis, which separates compounds based on their hydrophobicity.[2][3] Given the basic nature of the nortropane nitrogen, control of the mobile phase pH is critical to ensure consistent analyte protonation, leading to sharp, symmetrical peaks and a stable retention time.

Materials and Reagents

The quality of materials directly impacts the quality of the results. Use only recognized, high-purity reagents and calibrated instrumentation.

ItemSpecificationRationale
Analyte This compound Reference StandardMust be of known, high purity (e.g., >98%), accompanied by a Certificate of Analysis (CoA).
Solvent (Diluent) Methanol (CH₃OH)HPLC Grade or higher. Ensures low UV background and dissolves the analyte effectively.[7]
Mobile Phase A Water (H₂O)HPLC Grade or ultrapure (18.2 MΩ·cm).
Mobile Phase B Acetonitrile (ACN)HPLC Grade or higher. Common organic modifier in reversed-phase HPLC.
pH Modifier Formic Acid (HCOOH)ACS Grade or higher. Used to acidify the mobile phase for improved peak shape.
Analytical Balance 4 or 5-decimal place readabilityRequired for accurate gravimetric preparation of the stock solution.[8]
Volumetric Flasks Class A (e.g., 10 mL, 25 mL, 50 mL)Ensures high accuracy in solvent volumes for stock and working solutions.[6]
Pipettes Calibrated Micropipettes or Class A Volumetric PipettesFor accurate serial dilutions.
Vials 2 mL Amber HPLC Vials with Septa CapsAmber glass protects potentially light-sensitive compounds.[7]
Filtration 0.22 µm or 0.45 µm Syringe Filters (PTFE or Nylon)To remove particulates from the final standard solutions, protecting the HPLC column.

Protocol 1: Standard Solution Preparation

This protocol describes the preparation of a primary stock solution and a set of serially diluted working standards for generating a calibration curve.

Preparation of 1000 µg/mL Primary Stock Solution
  • Weighing: Accurately weigh approximately 10 mg of the this compound reference standard into a clean, dry 10 mL Class A volumetric flask. Record the exact weight (e.g., 10.05 mg).

    • Expert Insight: Weighing directly into the volumetric flask minimizes transfer loss. Using an anti-static weigh boat or paper is an alternative, but requires careful rinsing to ensure quantitative transfer.[7]

  • Dissolution: Add approximately 7 mL of HPLC-grade methanol to the flask. Gently swirl or sonicate for 2-3 minutes until the standard is completely dissolved.

  • Dilution to Volume: Allow the solution to return to ambient temperature. Carefully add methanol to the 10 mL calibration mark. Cap the flask and invert it 15-20 times to ensure homogeneity.[8]

  • Calculation of Actual Concentration: Calculate the precise concentration using the following formula:

    Actual Concentration (µg/mL) = (Weight of Standard (mg) × Purity) / Volume of Flask (mL) × 1000

    Example: (10.05 mg × 0.99) / 10 mL × 1000 = 994.95 µg/mL

  • Labeling and Storage: Label the flask clearly as "this compound Primary Stock" with the calculated concentration, preparation date, and initials. Store at 2-8°C in an amber container.

Preparation of Working Calibration Standards (1-100 µg/mL)

Prepare a series of working standards by serially diluting the primary stock solution. The following is an example for a 5-point calibration curve.

Target Conc. (µg/mL)Vol. of Stock/Previous Std.Dilution Flask Vol. (mL)Diluent
100 1.0 mL of Primary Stock10Methanol
50 5.0 mL of 100 µg/mL Std.10Methanol
10 2.0 mL of 100 µg/mL Std.20Methanol
5 5.0 mL of 10 µg/mL Std.10Methanol
1 1.0 mL of 10 µg/mL Std.10Methanol

Procedure:

  • Label five clean Class A volumetric flasks according to the target concentrations.

  • Using a calibrated pipette, transfer the specified volume of the stock or intermediate standard into the corresponding flask.

  • Dilute to the mark with methanol, cap, and invert thoroughly to mix.

  • Transfer an aliquot of each working standard into a labeled amber HPLC vial, filtering with a 0.22 µm syringe filter if any particulate matter is suspected. These are now ready for analysis.

Protocol 2: HPLC Method and System Suitability

This method provides a starting point for the analysis of this compound. Method optimization may be required based on the specific instrumentation used.

HPLC Operating Conditions
ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmA standard column for tropane alkaloid analysis providing good retention and resolution.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier protonates the analyte, improving peak shape and minimizing tailing.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minA gradient elution is recommended to ensure elution of the analyte with good peak shape and to clean the column of any potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnhances reproducibility of retention times.
Injection Vol. 10 µLCan be optimized based on analyte concentration and detector sensitivity.
Detector UV/PDA
Wavelength 210 nmThe nortropanone structure lacks a strong chromophore; detection in the low UV range is necessary. This wavelength should be confirmed by analyzing the UV spectrum of the standard.
System Suitability Testing (SST)

Before running the calibration curve, the system's fitness for purpose must be verified. This is a core component of method validation as described by ICH guidelines.[9][10]

  • Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Replicate Injections: Inject the mid-point calibration standard (e.g., 10 µg/mL) six consecutive times.

  • Acceptance Criteria: The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance CriteriaPurpose
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[10]
% RSD of Retention Time ≤ 1.0%Indicates pumping and system stability.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range indicate undesirable column interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency.

Workflow Visualizations

Standard Preparation Workflow

Standard_Preparation_Workflow start Start: Obtain Reference Standard weigh Gravimetrically Weigh ~10 mg of Standard start->weigh Analytical Balance process process input input output output end_node Ready for HPLC Analysis dissolve Dissolve in Methanol & Dilute to Volume weigh->dissolve Class A Volumetric Flask (10 mL) stock Primary Stock Solution (~1000 µg/mL) dissolve->stock Calculate Exact Concentration dil_100 Prepare 100 µg/mL Working Standard stock->dil_100 dil_series Prepare 50, 10, 5, 1 µg/mL Standards dil_100->dil_series Serial Dilutions vials Transfer to Labeled HPLC Vials dil_series->vials vials->end_node

Caption: Workflow for preparing primary stock and working calibration standards.

HPLC Analysis and Calibration Workflow

HPLC_Analysis_Workflow start Prepared Standard Vials sst System Suitability Test (6 Replicate Injections) start->sst Mid-Concentration Standard instrument instrument data data end_node Quantified Result sst_check sst_check sst->sst_check Verify Criteria (%RSD, Tailing, Plates) cal_curve Inject Calibration Curve (Lowest to Highest Conc.) sst_check->cal_curve Pass troubleshoot Troubleshoot System (Check for leaks, column, etc.) sst_check->troubleshoot Fail data_acq Data Acquisition (Chromatograms) cal_curve->data_acq processing Generate Calibration Curve (Peak Area vs. Concentration) data_acq->processing Integration troubleshoot->sst Re-run SST linearity_check linearity_check processing->linearity_check Check R² ≥ 0.995 linearity_check->end_node Pass

Caption: Workflow for HPLC system suitability, calibration, and data analysis.

Conclusion

This application note provides a detailed and scientifically-grounded framework for the preparation of this compound standards for HPLC analysis. By following these protocols, which emphasize accuracy, high-purity materials, and systematic verification through system suitability, researchers can establish a reliable and reproducible quantitative method. The principles of method validation outlined herein are consistent with international regulatory expectations, ensuring the integrity of the analytical data generated.

References

  • Mastelf. (2024). How to Prepare for HPLC Standards.
  • Caballero-Casero, N., et al. (2021). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). HPLC of Tropane Alkaloids. Request PDF. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Sykłowska-Baranek, K., et al. (2015). Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update. SpringerLink. Available at: [Link]

  • Mettler Toledo. (n.d.). Chromatographic Analysis – Sample and Standard Preparation. Available at: [Link]

  • Boyd, K. (2022). How To Make A Calibration Standard For An HPLC. Sciencing. Available at: [Link]

  • Quora. (2017). How to make a reference solution for HPLC analysis. Available at: [Link]

  • Rocío-Bautista, P., et al. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. MDPI. Available at: [Link]

  • University of Nebraska Medical Center. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. Available at: [Link]

  • Patel, M., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • Dräger, B. (2002). Analysis of tropane and related alkaloids. ResearchGate. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Featuring 8-Isopropyl-3-nortropanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Nortropane Derivative

The nortropane scaffold is a privileged structure in neuropharmacology, forming the core of numerous biologically active molecules that target key components of the central nervous system. 8-Isopropyl-3-nortropanone is a synthetic derivative of this class, and its pharmacological activities are not yet extensively characterized in the public domain. The tropane ring system is notably present in compounds that interact with monoamine transporters and muscarinic acetylcholine receptors.[1] This structural feature suggests that this compound may exhibit significant affinity for these targets.

This guide provides a comprehensive framework for characterizing the interaction of this compound with two high-value CNS targets: the human dopamine transporter (DAT) and the human muscarinic acetylcholine M2 receptor. We present detailed protocols for both ligand binding and functional cell-based assays, enabling researchers to determine the affinity, potency, and functional effects of this novel compound.

Hypothesized Biological Targets and Assay Strategy

Based on its nortropane core, this compound is hypothesized to interact with:

  • Monoamine Transporters: Specifically the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission.[2] Nortropane analogs are well-established inhibitors of DAT.[3]

  • Muscarinic Acetylcholine Receptors: The M2 subtype is a Gi-coupled receptor involved in regulating cardiac function and neuronal activity. Certain nortropane derivatives have shown affinity for muscarinic receptors.[4]

To investigate these potential interactions, we will employ a tiered assay approach:

  • Primary Screening (Binding Affinity): Radioligand binding assays will determine the affinity (Kᵢ) of this compound for the human dopamine transporter (hDAT).

  • Functional Characterization (Potency and Efficacy):

    • A neurotransmitter uptake assay will assess the functional inhibition of hDAT by the compound.

    • A calcium mobilization assay will be used to measure the agonistic or antagonistic activity of the compound at the human muscarinic M2 receptor.

This comprehensive strategy will provide a detailed pharmacological profile of this compound, offering valuable insights for drug discovery and development professionals.

Section 1: Dopamine Transporter (DAT) Interaction

The dopamine transporter is a critical regulator of dopamine levels in the synapse and a primary target for psychostimulants and various therapeutic agents.[2] The following assays are designed to quantify the interaction of this compound with hDAT expressed in a recombinant cell line.

Experimental Workflow for DAT Assays

DAT_Workflow cluster_0 Cell Culture cluster_1 Binding Assay cluster_2 Functional Assay Culture Culture HEK293-hDAT cells Plate Plate cells in 96-well plates Culture->Plate Binding_Incubate Incubate with [3H]WIN 35,428 & this compound Plate->Binding_Incubate Uptake_Incubate Incubate with [3H]Dopamine & this compound Plate->Uptake_Incubate Filter Harvest & filter Binding_Incubate->Filter Count Scintillation counting Filter->Count Analyze_Bind Calculate Ki Count->Analyze_Bind Wash Wash cells Uptake_Incubate->Wash Lyse Lyse cells Wash->Lyse Count_Uptake Scintillation counting Lyse->Count_Uptake Analyze_Uptake Calculate IC50 Count_Uptake->Analyze_Uptake

Caption: Workflow for DAT binding and functional assays.

Protocol 1: Radioligand Binding Assay for hDAT

This protocol determines the binding affinity (Kᵢ) of this compound for the human dopamine transporter by measuring its ability to compete with a known high-affinity radioligand, [³H]WIN 35,428 (a cocaine analog).[5]

Materials:

  • Cell Line: HEK293 cells stably expressing human DAT (HEK293-hDAT).

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: GBR 12909 (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Equipment: 96-well plates, cell harvester, scintillation counter, scintillation fluid.

Procedure:

  • Cell Culture: Culture HEK293-hDAT cells to ~80-90% confluency.

  • Membrane Preparation (Optional, for higher throughput):

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet membranes.

    • Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a BCA assay.

  • Assay Setup (for whole cells):

    • Seed HEK293-hDAT cells into a 96-well plate to achieve a confluent monolayer on the day of the assay.[6]

    • On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) assay buffer.[4]

  • Competition Binding:

    • Prepare serial dilutions of this compound in assay buffer.

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or 10 µM GBR 12909 (for non-specific binding).

      • 50 µL of the this compound dilution or buffer for control wells.

      • 50 µL of [³H]WIN 35,428 in assay buffer (final concentration ~1-2 nM).

    • The final assay volume should be 150 µL.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation.

  • Termination and Harvesting:

    • Terminate the binding by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Detection:

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

ParameterDescriptionExpected Value Range
Kᵢ Inhibitory constant for this compoundTo be determined
IC₅₀ Concentration for 50% inhibition of radioligand bindingTo be determined
[³H]WIN 35,428 Kₐ Dissociation constant of the radioligand~5-15 nM
Protocol 2: [³H]Dopamine Uptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the uptake of [³H]dopamine into cells expressing hDAT.[4][7]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing hDAT.[8]

  • Radiolabeled Substrate: [³H]Dopamine (specific activity ~40-60 Ci/mmol).

  • Test Compound: this compound.

  • Positive Control: Nomifensine (10 µM).

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4).[4]

  • Wash Buffer: Ice-cold Uptake Buffer.

  • Lysis Buffer: 1% SDS or 0.1 M NaOH.

  • Equipment: 96-well cell culture plates, scintillation counter, scintillation fluid.

Procedure:

  • Cell Plating: Seed the hDAT-expressing cells into a 96-well plate to achieve a confluent monolayer on the day of the experiment. Incubate at 37°C in a 5% CO₂ incubator.[4]

  • Assay Protocol:

    • On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer.

    • Add 100 µL of uptake buffer containing varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells.

    • For control wells (100% uptake), add buffer without the test compound.

    • For non-specific uptake, add a high concentration of nomifensine (10 µM final concentration).[4]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-20 minutes.[4]

  • Initiate Uptake: Initiate the uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration of ~10-20 nM).[4]

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[4]

  • Termination of Uptake:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[4]

  • Cell Lysis and Detection:

    • Lyse the cells by adding 100 µL of lysis buffer to each well.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the percentage of uptake inhibition for each concentration of this compound relative to the control (100% uptake) after subtracting the non-specific uptake.

  • Plot the percentage of inhibition against the log concentration of the test compound.

  • Determine the IC₅₀ value using non-linear regression.

ParameterDescriptionExpected Value Range
IC₅₀ Concentration for 50% inhibition of dopamine uptakeTo be determined
Maximal Inhibition The maximum percentage of uptake inhibition achievedTo be determined

Section 2: Muscarinic M2 Receptor Interaction

The muscarinic M2 receptor is a Gi-coupled GPCR that, upon activation, inhibits adenylyl cyclase and can also modulate ion channels.[9] To assess the functional activity of this compound at the M2 receptor, a calcium mobilization assay is employed using a cell line co-expressing the M2 receptor and a promiscuous G-protein (Gα15) that couples the receptor to the calcium signaling pathway.[3]

M2 Receptor Signaling Pathway

M2_Pathway Ligand This compound (Agonist/Antagonist) M2R M2 Receptor Ligand->M2R G_protein Gα15/q M2R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca2+ Release ER->Ca_release Fluorescence Increased Intracellular Fluorescence Ca_release->Fluorescence

Caption: M2 receptor signaling pathway leading to calcium mobilization.

Protocol 3: Calcium Mobilization Assay for hM2 Receptor

This assay measures changes in intracellular calcium concentration in response to the test compound, indicating agonistic or antagonistic activity at the M2 receptor.[3]

Materials:

  • Cell Line: CHO-K1 cells stably co-expressing the human M2 receptor and Gα15 (CHO-K1/M2/Gα15).[3]

  • Test Compound: this compound.

  • Agonist Control: Carbachol.[5]

  • Antagonist Control: Atropine.[5]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or Calcium-6.

  • Equipment: 96- or 384-well black, clear-bottom plates; fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed CHO-K1/M2/Gα15 cells into black, clear-bottom 96- or 384-well plates at a density that will form a confluent monolayer on the day of the assay.

    • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye solution according to the manufacturer's instructions.

    • Aspirate the culture medium from the cell plate and add the dye solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Assay Protocol (Agonist Mode):

    • Prepare serial dilutions of this compound and the agonist control (Carbachol) in assay buffer.

    • Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject the compound dilutions into the wells and continuously measure the fluorescence signal for 2-3 minutes to capture the peak response.

  • Assay Protocol (Antagonist Mode):

    • Prepare serial dilutions of this compound.

    • Pre-incubate the dye-loaded cells with the this compound dilutions for 15-30 minutes at 37°C.

    • Place the cell plate in the fluorescence plate reader.

    • Inject a fixed concentration of the agonist control (Carbachol, at its EC₈₀ concentration) into the wells.

    • Continuously measure the fluorescence signal.

Data Analysis:

  • Agonist Mode:

    • Calculate the change in fluorescence (ΔRFU = peak fluorescence - baseline fluorescence).

    • Plot ΔRFU against the log concentration of this compound.

    • Determine the EC₅₀ and Eₘₐₓ values from the dose-response curve.

  • Antagonist Mode:

    • Calculate the percentage of inhibition of the agonist response for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC₅₀ value.

ParameterDescriptionExpected Value Range
EC₅₀ (Agonist) Concentration for 50% of maximal responseTo be determined
Eₘₐₓ (Agonist) Maximum response relative to control agonistTo be determined
IC₅₀ (Antagonist) Concentration for 50% inhibition of agonist responseTo be determined

Conclusion

The protocols detailed in this application note provide a robust framework for the initial pharmacological characterization of this compound. By systematically evaluating its binding affinity and functional activity at the dopamine transporter and the muscarinic M2 receptor, researchers can gain critical insights into its mechanism of action and potential therapeutic applications. These cell-based assays are amenable to high-throughput screening and can be adapted to profile other novel compounds with the nortropane scaffold.

References

  • GenScript. (2020). Human Recombinant Muscarinic Acetylcholine Receptor M2 Stable Cell Line Cat. No. M00258 Version 07282020. GenScript. Available from: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. BenchChem.
  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12-15.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery.
  • BenchChem. (n.d.). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
  • Thermo Fisher Scientific. (n.d.). Muscarinic Acetylcholine Receptor 2 (M2) Activation Redistribution Assay - Instructions. Thermo Fisher Scientific.
  • Burczynski, M. E., & Fautz, R. (2003). Differential calcium signalling by m2 and m3 muscarinic acetylcholine receptors in a single cell type. British Journal of Pharmacology, 138(4), 720–728.
  • Meszaros, J. (2012). The role of the tropane skeleton in drug research. International Network for the History of Neuropsychopharmacology.
  • Millipore. (n.d.). Ready-to-Assay M2 Acetylcholine (Muscarinic) Family Receptor Frozen Cells. Millipore.
  • Belanger, P. M., & Coyle, J. T. (1979). Structure-activity relationships of phencyclidine derivatives as antagonists of the muscarinic acetylcholine receptor. Journal of Pharmacology and Experimental Therapeutics, 209(1), 127–134.
  • BenchChem. (n.d.).
  • Novus Biologicals. (n.d.). Human Muscarinic Acetylcholine Receptor M2/CHRM2 ELISA Kit (Colorimetric). Novus Biologicals.
  • 7TM Antibodies. (n.d.).
  • Wiemer, A., et al. (2016). Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals. Toxins, 8(12), 373.
  • BioIVT. (n.d.).
  • Chazot, P. L. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683.
  • Eshleman, A. J., et al. (2013). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS Chemical Neuroscience, 4(1), 15–33.
  • Paes, C. (2014). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. University of Tartu.
  • Lin, R., et al. (2019). Blocking M2 muscarinic receptor signaling inhibits tumor growth and reverses epithelial-mesenchymal transition (EMT) in non-small cell lung cancer (NSCLC). Journal of Experimental & Clinical Cancer Research, 38(1), 1-13.
  • Allikalt, A., et al. (2023).
  • Ingrand, S., et al. (2002). enyl)-2beta-carbomethoxy-3beta-(3',4'-disubstituted phenyl)nortropane. New high-affinity and selective compounds for the dopamine transporter. Journal of Medicinal Chemistry, 45(23), 5033-5036.

Sources

Application Note: High-Purity Isolation of 8-Isopropyl-3-nortropanone via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the purification of 8-Isopropyl-3-nortropanone, a key synthetic intermediate in pharmaceutical research. Standard silica gel chromatography of N-alkylated tropane alkaloids is often plagued by poor peak shape and low recovery due to strong interactions between the basic tertiary amine and acidic silanol groups of the stationary phase. We present an optimized normal-phase flash column chromatography method that incorporates a basic modifier into the mobile phase to achieve excellent separation, symmetrical peak elution, and high recovery of the target compound. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable method for obtaining high-purity this compound.

Introduction and Scientific Rationale

This compound belongs to the tropane alkaloid class of compounds, characterized by the 8-azabicyclo[3.2.1]octane core structure. The synthesis of derivatives of this scaffold is of significant interest in medicinal chemistry for the development of novel therapeutics.[1] The purity of synthetic intermediates like this compound is paramount, as impurities can lead to unwanted side reactions, complicate structural elucidation, and yield confounding results in biological assays.

Column chromatography is a cornerstone technique for the purification of organic compounds.[2] However, the inherent basicity of the tertiary amine in this compound presents a significant challenge when using standard silica gel, which has an acidic surface due to the presence of silanol (Si-OH) groups. This acid-base interaction leads to strong, non-ideal adsorption of the analyte, resulting in significant peak tailing, poor resolution, and potential degradation.[3]

The key to a successful separation is to mitigate this interaction. The most effective strategy is the addition of a small quantity of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[3] This additive competitively binds to the active acidic sites on the silica gel, effectively neutralizing them and allowing the basic analyte to elute symmetrically based on polarity differences. This protocol details the systematic application of this principle for robust and reproducible purification.

Chromatographic Method Development

Physicochemical Properties of this compound
PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₁₀H₁₇NO[4]---
Molecular Weight 167.25 g/mol Influences diffusion rates but is secondary to polarity in this context.
Core Structure NortropanoneA bicyclic structure containing a ketone and a tertiary amine.
Key Functional Group Tertiary Amine (pKa ~9-10)Highly basic. The primary site of interaction with acidic silica gel, causing tailing. Requires a basic modifier in the eluent.
Polarity Moderately PolarSoluble in chlorinated solvents and lower alcohols. The polarity dictates the choice of mobile phase strength.
UV Absorbance WeakThe ketone group provides a weak chromophore. TLC visualization may require chemical staining for high sensitivity.
Selection of Stationary and Mobile Phases

The choice of stationary and mobile phases is critical for achieving optimal separation.[5][6]

  • Stationary Phase: Standard flash-grade silica gel (SiO₂) is a cost-effective and appropriate choice, provided its acidity is managed. For this protocol, silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended for high resolution.

  • Mobile Phase (Eluent): A gradient elution is employed to effectively separate the target compound from both less polar and more polar impurities.

    • Non-polar Component: Hexane or Heptane.

    • Polar Component: Ethyl Acetate (EtOAc) or a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Basic Modifier: Triethylamine (TEA) at 1% (v/v) is incorporated throughout the mobile phase to ensure sharp, symmetrical peaks.[3]

A typical gradient for separating tropane alkaloids starts with a low-polarity solvent system (e.g., Chloroform/DCM) and gradually increases in polarity by adding methanol.[7] Our optimized system utilizes an Ethyl Acetate/Hexane gradient, which offers a good balance of selectivity and lower toxicity.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to column size and solvent volumes may be necessary for different sample loads.

Materials and Reagents
MaterialSpecification
Stationary Phase Silica Gel, Flash Grade (e.g., 230-400 mesh)
Solvents (HPLC Grade) Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
Basic Modifier Triethylamine (TEA), ≥99%
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄)
TLC Plates Silica gel 60 F₂₅₄
Glassware Glass chromatography column (~40 mm ID), round-bottom flasks, collection test tubes/flasks, powder funnel
Apparatus Rotary evaporator, source of compressed air/nitrogen for flash chromatography
Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Pack_Column 1. Pack Column (Silica Slurry in Hexane) Prepare_Eluent 2. Prepare Eluents (Hexane/EtOAc + 1% TEA) Pack_Column->Prepare_Eluent Load_Sample 3. Load Sample (Dry Loading Method) Prepare_Eluent->Load_Sample Run_Column 4. Run Gradient Elution (Increase EtOAc %) Load_Sample->Run_Column Collect_Fractions 5. Collect Fractions Run_Column->Collect_Fractions TLC_Analysis 6. Analyze Fractions via TLC Collect_Fractions->TLC_Analysis Pool_Fractions 7. Pool Pure Fractions TLC_Analysis->Pool_Fractions Evaporate 8. Evaporate Solvent (Rotary Evaporation) Pool_Fractions->Evaporate Final_Product Pure this compound Evaporate->Final_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Column Packing (Slurry Method) a. Insert a small plug of cotton or glass wool into the bottom of the column and add a ~1 cm layer of sand. b. In a beaker, prepare a slurry of silica gel (~40 g for a 1 g sample) in the initial, least polar mobile phase (e.g., 98:2 Hexane:EtOAc with 1% TEA).[8] c. Pour the slurry into the column. Use additional solvent and gentle tapping to ensure even packing without air bubbles. d. Drain the excess solvent until the level is just above the silica bed, ensuring the bed never runs dry. Add another ~1 cm layer of sand on top to protect the surface.[8]

  • Sample Loading (Dry Loading) a. Dissolve the crude this compound (~1 g) in a minimal amount of a suitable solvent like DCM (~5-10 mL). b. Add ~2-3 g of fresh silica gel to this solution. c. Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[3] d. Carefully add this powder to the top of the packed column, creating a uniform layer.

  • Elution and Fraction Collection a. Begin elution by carefully adding the initial mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA) to the column. b. Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (e.g., ~5 cm/min drop in solvent level). c. Gradually increase the polarity of the mobile phase according to a pre-determined gradient. A suggested gradient is provided in the table below. d. Collect the eluent in appropriately sized test tubes or flasks (e.g., 10-20 mL fractions).

Recommended Elution Gradient
StepHexane (%)Ethyl Acetate (%)Triethylamine (%)Volume (Column Volumes)Purpose
19551~2Elute very non-polar impurities
290101~3Continue elution
380201~5Elute the target compound
450501~3Elute more polar impurities
  • Monitoring by Thin-Layer Chromatography (TLC) a. Spot a small aliquot from every few fractions onto a TLC plate. Also spot the crude starting material for comparison. b. Develop the TLC plate in a solvent system that gives the target compound an Rf value of ~0.3-0.4 (e.g., 70:30 Hexane:EtOAc + 1% TEA). c. Visualize the spots. Since the compound may have weak UV absorbance, use an iodine chamber or a potassium permanganate stain for visualization. d. Identify the fractions containing the pure product, characterized by a single spot at the correct Rf.

  • Isolation of Pure Product a. Combine the fractions identified as pure. b. Remove the solvents and triethylamine under reduced pressure using a rotary evaporator. c. The final product should be a pure oil or solid. Its purity can be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Significant Peak Tailing Insufficient or no basic modifier.Ensure 0.5-2% triethylamine or another suitable base is present in all mobile phases.[3]
Poor Separation of Compound from Impurity Incorrect solvent polarity or selectivity.Run the gradient more slowly (a shallower gradient). Try a different solvent system (e.g., replace EtOAc with DCM/MeOH).
Compound Will Not Elute Mobile phase is not polar enough.Increase the percentage of the polar solvent (e.g., move to 100% EtOAc, then add small amounts of MeOH).
Cracked or Channeled Silica Bed Improper column packing (e.g., packed dry or solvent evaporated).Repack the column carefully using the slurry method. Never let the silica bed run dry.

Conclusion

The protocol described in this application note presents a robust and reproducible method for the purification of this compound using flash column chromatography. The central, critical parameter for success is the neutralization of the acidic silica gel stationary phase by incorporating a basic modifier like triethylamine into the mobile phase. This approach effectively overcomes the common issue of peak tailing associated with basic alkaloids, enabling the isolation of the target compound with high purity and recovery. This methodology can be readily adapted for the purification of other N-alkylated tropane analogs and similar basic compounds in a drug discovery and development setting.

References

  • BenchChem. (2025). Purification strategies for removing impurities from tropane alkaloid reactions.
  • BenchChem. (2025). The Quest for Novel Tropane Alkaloids: An In-depth Technical Guide to Discovery and Isolation.
  • Rajeswara Rao, B.R. (2015). Response to "How do I purify tropane alkaloid from Chloroform extract?". ResearchGate.
  • Columbia University. (2007). Experiment 8: Chromatography.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Das Sharma, U., Kumar, L., & Verma, R. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • Temerdashev, A. Z., Kolychev, I. A., & Kiseleva, N. V. (2012). Chromatographic determination of some tropane alkaloids in Datura metel. Journal of Analytical Chemistry, 67(12), 960–966.
  • Manipal Research Portal. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Drugfuture. (2026). This compound. FDA Global Substance Registration System.
  • ResearchGate. (2025). Synthesis, Antiproliferative Activity and 2D-QSAR Study of Some 8-alkyl-2,4-bisbenzylidene-3-nortropinones.
  • Lide, D. R. (Ed.). (2008). CRC Handbook of Chemistry and Physics (89th ed.). CRC Press.

Sources

Application Notes & Protocols for the Experimental Design of 8-Isopropyl-3-nortropanone Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of Novel Tropane Alkaloids

Tropane alkaloids are a class of naturally occurring compounds characterized by a distinctive bicyclic [3.2.1] octane nitrogen-containing ring system.[1][2] This structural motif is the foundation for a wide range of pharmacologically active substances, from the anticholinergic agents atropine and scopolamine to the stimulant cocaine.[1][2][3][4] The diverse biological activities of these molecules, primarily targeting the nervous system, have made them a subject of intense study and a source of valuable medicines.[2][5]

While well-known tropane alkaloids have been extensively researched, the pharmacological landscape of their synthetic analogs remains a frontier for discovery. 8-Isopropyl-3-nortropanone, as a synthetic derivative, represents an opportunity to explore novel structure-activity relationships and potentially develop new therapeutic agents with improved selectivity, potency, or safety profiles. This guide provides a comprehensive framework for the systematic investigation of this compound, from initial synthesis and characterization to detailed in vitro and in vivo evaluation. The protocols herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.

Part 1: Synthesis, Purification, and Characterization

A prerequisite for any pharmacological study is the availability of a highly pure and well-characterized compound. This section outlines the foundational steps to ensure the quality of this compound for subsequent biological evaluation.

Proposed Synthesis Route

The synthesis of this compound can be approached through various established methods for N-alkylation of the nortropane scaffold. A common and effective method is reductive amination.

Protocol 1: Synthesis via Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of nortropinone hydrochloride in methanol.

  • Addition of Reagents: Add 1.5 equivalents of acetone and 3 equivalents of sodium cyanoborohydride to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by adding an aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.[6]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification is critical to remove unreacted starting materials, by-products, and reagents.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Pack a silica gel column with an appropriate non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).[6]

  • Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the compound using a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent to yield purified this compound.

Characterization and Quality Control

The identity and purity of the synthesized compound must be unequivocally confirmed.

Analytical Technique Purpose Expected Outcome
Mass Spectrometry (MS) To confirm the molecular weight.A molecular ion peak corresponding to the calculated mass of this compound.
Nuclear Magnetic Resonance (NMR) To elucidate the chemical structure.¹H and ¹³C NMR spectra consistent with the proposed structure of this compound.
High-Performance Liquid Chromatography (HPLC) To determine purity.A single major peak, indicating a purity of ≥95%.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups.Characteristic absorption bands for the ketone and amine functional groups.

Part 2: Pre-formulation and Stability Assessment

Before biological testing, it is essential to understand the physicochemical properties of this compound to ensure accurate and reproducible dosing.

Protocol 3: Solubility and Stability Analysis

  • Solubility Testing:

    • Determine the solubility of this compound in various solvents relevant for in vitro and in vivo studies (e.g., water, saline, DMSO, ethanol).

    • Prepare saturated solutions and quantify the concentration using a validated analytical method like HPLC.

  • Stability Assessment:

    • Incubate solutions of this compound under different conditions (e.g., varying pH, temperature, and light exposure).

    • Analyze the samples at multiple time points to assess degradation. This is crucial for determining appropriate storage and handling conditions.

Part 3: In Vitro Pharmacological Profiling

In vitro assays are essential for determining the mechanism of action of this compound at the molecular and cellular level. Given that tropane alkaloids often interact with neurotransmitter receptors, initial screening should focus on these targets.[2][3]

Receptor Binding Assays

These assays determine the affinity of this compound for specific receptors.

Protocol 4: Radioligand Binding Assay for Muscarinic Receptors

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the target muscarinic receptor subtype (e.g., M1-M5).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-NMS for muscarinic receptors), and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature for a set duration to allow binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibition constant).

Functional Assays

Functional assays assess the effect of compound binding on cellular signaling pathways.

Protocol 5: Calcium Mobilization Assay for Gq-Coupled Receptors

  • Cell Culture: Culture a cell line expressing a Gq-coupled receptor of interest (e.g., M1 or M3 muscarinic receptors).

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (effective concentration for 50% of maximal response) for agonists or the IC₅₀ for antagonists.

Experimental Workflow for In Vitro Profiling

G cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing A Blood/Tissue Sample from In Vivo Study B Protein Precipitation A->B C Centrifugation B->C D Supernatant Transfer C->D E LC-MS/MS Injection D->E F Chromatographic Separation E->F G Mass Spec Detection (MRM) F->G H Generate Calibration Curve G->H I Quantify Analyte Concentration H->I J Pharmacokinetic Modeling I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 8-Isopropyl-3-nortropanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Isopropyl-3-nortropanone. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this synthetic process. Here, we dissect the common pitfalls and provide actionable, field-proven solutions in a direct question-and-answer format. Our approach is grounded in mechanistic principles to empower you to not only solve the immediate issue but also to build a more robust and reproducible synthetic strategy.

The synthesis of this compound is typically a two-stage process. It begins with the formation of the nortropinone scaffold, followed by the introduction of the isopropyl group onto the nitrogen atom. Low yields can arise from inefficiencies in either of these critical stages.

Stage 1: Synthesis of the Nortropinone Precursor

The foundational step is the synthesis of the bicyclic nortropinone core, most commonly achieved via a variation of the Robinson-Schöpf reaction. Success in this stage is paramount for the overall yield of your final product.

Frequently Asked Questions (FAQs): Nortropinone Synthesis

Q1: My initial Robinson-Schöpf reaction for nortropinone is consistently giving me a very low yield. What are the most critical parameters to investigate?

A1: The Robinson-Schöpf reaction, while elegant, is sensitive to several factors. Historically, yields were as low as 17%, but optimizations have pushed them to over 90%.[1] The most critical parameters to scrutinize are:

  • pH Control: This is arguably the most influential factor. The reaction proceeds through a series of pH-sensitive intermediates. The optimal pH range is generally between 5 and 9.[2] A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high can promote undesired side reactions. It is crucial to use a well-buffered system.

  • Choice of Acetonedicarboxylate Source: While acetone can be used, its low acidity often leads to poor yields.[3] Using a more activated equivalent like acetonedicarboxylic acid or its salts significantly improves the reaction rate and yield by facilitating enolate formation.[1][3]

  • Purity of Succinaldehyde: Succinaldehyde is prone to polymerization. Using freshly prepared or purified succinaldehyde is essential for achieving high yields.

Q2: I'm observing a significant amount of unidentified side products in my nortropinone synthesis. What are the likely culprits?

A2: Side product formation in the Robinson-Schöpf reaction often stems from the high reactivity of the starting materials. Common side products can include polymers of succinaldehyde and products from self-condensation of the acetone equivalent. To minimize these, ensure a stoichiometric balance of reactants and maintain the optimal pH. Slow, controlled addition of the reactants can also help to suppress side reactions by maintaining a low concentration of the reactive species at any given time.

Stage 2: N-Isopropylation of Nortropinone

The second stage involves the N-alkylation of the nortropinone core to introduce the isopropyl group. The most common and controlled method for this transformation is reductive amination using acetone.

Frequently Asked Questions (FAQs): N-Isopropylation via Reductive Amination

Q1: My reductive amination of nortropinone with acetone is resulting in low conversion to this compound. What should I troubleshoot?

A1: Low conversion in this step is a common hurdle. Here’s a systematic approach to troubleshooting:

  • Choice of Reducing Agent: The selection of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations as it is milder and more selective for the iminium ion over the ketone.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) can be used, but it can also reduce the starting ketone, leading to unwanted alcohol byproducts.[4] If using NaBH₄, it is best to first allow for complete imine formation before adding the reducing agent.[4]

  • Reaction Conditions: The reaction is typically run in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5] The addition of a catalytic amount of acetic acid can facilitate imine formation. The reaction is often carried out at room temperature.

  • Stoichiometry of Acetone: An excess of acetone is generally used to drive the equilibrium towards imine formation. However, a very large excess can sometimes complicate purification. A 5-10 fold excess is a reasonable starting point.

  • Moisture Content: The formation of the imine intermediate involves the elimination of water. While the reaction is generally tolerant to small amounts of moisture, rigorously dry conditions are not typically necessary. However, if yields are consistently low, drying the solvent and reagents may be beneficial.

Q2: I am seeing a byproduct with a similar polarity to my desired product. What could it be and how can I avoid it?

A2: A common byproduct in reductive aminations is the alcohol resulting from the reduction of the starting ketone (in this case, nortropinone would be reduced to nortropine). This is more prevalent when using less selective reducing agents like NaBH₄.[4] To avoid this, switch to a more selective reagent like NaBH(OAc)₃. Another possibility, though less common with a secondary amine starting material, is over-alkylation. However, for the isopropylation of nortropinone, this is not a concern.

Experimental Protocols

Protocol 1: Optimized Synthesis of Nortropinone (Adapted from Robinson-Schöpf)

This protocol is a generalized procedure based on established optimizations of the Robinson-Schöpf reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a buffered solution at pH 7. A phosphate buffer is a suitable choice.

  • Reactant Addition: To the buffered solution, add acetonedicarboxylic acid (1.0 equivalent) and nortropinone hydrochloride (1.0 equivalent).

  • pH Adjustment: Slowly add a solution of sodium hydroxide to adjust the pH to 7.

  • Succinaldehyde Addition: Add freshly prepared succinaldehyde (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 20-25°C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Once the reaction is complete, acidify the mixture with HCl and extract with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer with NaOH and extract the product into a suitable organic solvent like dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reductive Amination for this compound Synthesis

This protocol provides a robust method for the N-isopropylation of nortropinone.

  • Reactant Preparation: In a round-bottom flask, dissolve nortropinone (1.0 equivalent) in dichloromethane (DCM).

  • Acetone Addition: Add acetone (5.0 equivalents) to the solution.

  • Catalyst Addition: Add glacial acetic acid (0.1 equivalents) to the mixture.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the nortropinone is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Data Presentation

Parameter Recommendation for Nortropinone Synthesis Recommendation for N-Isopropylation
Key Reagents Acetonedicarboxylic acid, SuccinaldehydeNortropinone, Acetone, NaBH(OAc)₃
pH/Catalyst pH 5-9 (buffered)Acetic Acid (catalytic)
Solvent WaterDichloromethane (DCM)
Temperature Room TemperatureRoom Temperature
Common Issues Polymerization of succinaldehyde, low yield due to incorrect pHReduction of starting ketone, incomplete reaction
Troubleshooting Use fresh succinaldehyde, maintain optimal pHUse a selective reducing agent (NaBH(OAc)₃), use an excess of acetone

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_0 Stage 1: Nortropinone Synthesis cluster_1 Stage 2: N-Isopropylation Succinaldehyde Succinaldehyde RobinsonSchopf Robinson-Schöpf Reaction Succinaldehyde->RobinsonSchopf Methylamine Methylamine Methylamine->RobinsonSchopf AcetoneDicarboxylate Acetonedicarboxylic Acid AcetoneDicarboxylate->RobinsonSchopf Nortropinone Nortropinone RobinsonSchopf->Nortropinone Yield: >90% (optimized) ReductiveAmination Reductive Amination Nortropinone->ReductiveAmination Acetone Acetone Acetone->ReductiveAmination ReducingAgent NaBH(OAc)₃ ReducingAgent->ReductiveAmination FinalProduct This compound ReductiveAmination->FinalProduct Troubleshooting Start Low Yield of this compound CheckStage1 Check Yield of Nortropinone Intermediate Start->CheckStage1 CheckStage2 Check Conversion in Reductive Amination Start->CheckStage2 Stage1Low Low Nortropinone Yield CheckStage1->Stage1Low Yield < 80% Stage2Low Low Conversion to Final Product CheckStage2->Stage2Low Conversion < 90% pH_Check Verify pH is 5-9 Stage1Low->pH_Check Reagent_Check Use Acetonedicarboxylic Acid Stage1Low->Reagent_Check Aldehyde_Check Use Fresh Succinaldehyde Stage1Low->Aldehyde_Check Reducer_Check Use NaBH(OAc)₃ Stage2Low->Reducer_Check Acetone_Check Use Excess Acetone Stage2Low->Acetone_Check Imine_Formation_Check Allow Sufficient Time for Imine Formation Stage2Low->Imine_Formation_Check

Caption: Troubleshooting decision tree for low yield synthesis.

References

Sources

improving the stability of 8-Isopropyl-3-nortropanone in solution

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-8i3N-Stab-v1.0

Last Updated: January 20, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 8-Isopropyl-3-nortropanone. Given the limited specific stability data for this compound in published literature, this document provides guidance based on established principles of tropane alkaloid chemistry, the known reactivity of the nortropanone core, and extensive field experience with related molecules. Our goal is to equip you with the foundational knowledge and practical tools to proactively manage the stability of this compound in your experimental solutions.

The core principle of this guide is to empower users to perform their own stability assessments through a self-validating system of forced degradation studies. By understanding the potential degradation pathways, you can design robust formulations and analytical methods, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the behavior of related tropane alkaloids, the primary factors influencing stability are pH, temperature, and exposure to light (photostability).[1][2] The nortropane ring itself is a relatively stable bicyclic system, but the functional groups—specifically the tertiary amine and the ketone—are sites of potential reactivity.

Q2: What is the most likely degradation pathway for this compound in aqueous solution?

A2: While specific pathways for this molecule are not empirically established, we can postulate two main routes based on chemical principles:

  • pH-Dependent Reactions: Extreme pH values can promote reactions. While this compound lacks the ester group common in alkaloids like atropine (which is prone to hydrolysis), the ketone at the C-3 position could be susceptible to enolization or other base/acid-catalyzed reactions over time.[3]

  • Oxidative Degradation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. Another potential, though less common without specific catalysts, is the N-dealkylation of the isopropyl group.[2][4]

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: For maximum stability, stock solutions should be stored under the following conditions:

  • Temperature: Frozen at -20°C or colder.

  • Light: Protected from light using amber vials or by wrapping containers in foil.

  • Solvent: A high-purity, anhydrous organic solvent is preferable for long-term storage (e.g., ethanol, DMSO). For aqueous solutions, which are generally less stable, use purified water and prepare them fresh.[5] Storing aqueous solutions for more than a day is not recommended without specific stability data.

  • Atmosphere: For highly sensitive applications, purging the solvent and the vial headspace with an inert gas (e.g., argon or nitrogen) can prevent oxidative degradation.

Q4: I am observing a loss of my compound in a buffered aqueous solution over time. What could be the cause?

A4: This is a common issue. Several factors could be at play:

  • pH Instability: The pH of your buffer may not be optimal for this compound. Tropane alkaloids often exhibit a pH-dependent stability profile.[1][2]

  • Buffer-Catalyzed Degradation: Certain buffer components can catalyze degradation reactions. For some tropane alkaloids, unbuffered solutions have been found to be more stable than buffered ones.[1]

  • Microbial Contamination: If the solution is not sterile, microbial growth could be metabolizing your compound.

  • Adsorption: The compound may be adsorbing to the surface of your storage container, especially if it is plastic. Using low-adsorption polypropylene or glass vials is recommended.

Troubleshooting Guide: Investigating Solution Instability

If you suspect your this compound solution is degrading, a systematic approach is necessary to identify the cause and find a solution.

Issue 1: Peak Area Decreasing in Chromatographic Analysis Over Time

This is a direct indication of compound loss. The following workflow will help you diagnose the problem.

Workflow for Diagnosing Compound Loss

G start Start: Decreasing Peak Area Observed check_method Is the analytical method validated for stability? start->check_method validate_method Perform method validation (precision, linearity, accuracy). check_method->validate_method No stress_test Conduct a Forced Degradation Study (See Protocol Below) check_method->stress_test Yes validate_method->stress_test analyze_results Analyze degradation products by LC-MS/MS or GC-MS. stress_test->analyze_results identify_pathway Identify Degradation Pathway analyze_results->identify_pathway ph_issue Degradation in Acidic/Basic Conditions? identify_pathway->ph_issue temp_issue Degradation at High Temperature? identify_pathway->temp_issue light_issue Degradation under Light Exposure? identify_pathway->light_issue optimize_ph Optimize solution pH. Use buffers sparingly. ph_issue->optimize_ph Yes optimize_temp Store at lower temperatures (-20°C or -80°C). temp_issue->optimize_temp Yes optimize_light Use amber vials and store in the dark. light_issue->optimize_light Yes end_solution Solution Implemented optimize_ph->end_solution optimize_temp->end_solution optimize_light->end_solution

Caption: Troubleshooting workflow for compound instability.

Issue 2: Appearance of New, Unidentified Peaks in Chromatograms

New peaks are often degradation products. Identifying these products is key to understanding the degradation mechanism.

Postulated Degradation Pathways for this compound

G parent This compound n_oxide N-Oxide Derivative parent->n_oxide Oxidation (e.g., H₂O₂) dealkylated 3-Nortropanone (N-deisopropyl) parent->dealkylated N-Dealkylation (Catalytic/Enzymatic) enol Enol Form parent->enol Acid/Base Catalysis

Caption: Potential degradation pathways for this compound.

Actionable Steps:

  • Characterize Unknown Peaks: Use mass spectrometry (MS) to determine the molecular weight of the new peaks. An increase of 16 amu often suggests N-oxidation. A decrease of 42 amu could indicate N-deisopropylation.[4]

  • Perform a Forced Degradation Study: This is the most definitive way to understand the stability of your compound in your specific matrix.[6][7][8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study will intentionally stress the this compound solution to rapidly identify potential degradation pathways and establish a stability-indicating analytical method.[8][9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

2. Stress Conditions (Perform each in a separate vial):

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution (in a clear glass vial) to direct UV light (e.g., 254 nm) or high-intensity visible light for 24 hours.

  • Control: Keep 1 mL of stock mixed with 1 mL of purified water at 4°C in the dark.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase of your analytical method.

  • Analyze all samples, including the control, by a stability-indicating HPLC-UV/MS or GC-MS method (see Protocol 2 for a starting point).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation. A loss of 20% or more is generally considered significant.[8]

  • Identify and characterize the major degradation products using MS data.

Protocol 2: Stability-Indicating Analytical Method Development

A stability-indicating method is one that can separate the intact drug from its degradation products.

A. Recommended HPLC-UV/MS Method:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 5-10 minutes. This will help elute both the polar parent compound and potentially less polar degradants.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Detection: UV at 210 nm (for the ketone chromophore) and positive ion electrospray mass spectrometry (ESI+ MS) to monitor the parent ion and any potential degradation products.[10]

B. Recommended GC-MS Method:

  • Note: GC-MS is also highly effective for tropane alkaloids. Derivatization may be necessary to improve thermal stability and peak shape.[11][12]

  • Column: A semi-polar capillary column (e.g., DB-5ms).

  • Injection: Splitless, with an inlet temperature of 250°C.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Detection: Electron Ionization (EI) mode, scanning from m/z 40 to 400.

  • Derivatization (Optional): If poor peak shape or thermal degradation is observed, convert the compound to its trimethylsilyl (TMS) derivative prior to injection.[11]

Summary of Recommendations & Data

The following table summarizes the key stability factors and recommended handling procedures for this compound based on analogous compounds.

ParameterRecommendation / FindingRationale & Causality
pH Stability Expected to be most stable in the slightly acidic to neutral pH range (pH 4-7). Avoid strong acids and bases.The tertiary amine is basic and will be protonated at low pH. High pH can catalyze enolization of the C-3 ketone.[2]
Temperature Store solutions at ≤ -20°C. Avoid repeated freeze-thaw cycles.Thermal energy can overcome the activation energy for degradation reactions.[2]
Light Exposure Store in amber vials or protect from light.UV radiation can induce photolytic degradation, particularly through radical mechanisms involving the amine.
Solvent Choice Long-term: Anhydrous organic solvents (Ethanol, Acetonitrile, DMSO). Short-term: Purified water (prepare fresh).Protic solvents like water can participate in hydrolysis-like reactions, while organic solvents are generally more inert.[5]
Container Use borosilicate glass or low-adsorption polypropylene vials.Prevents loss of compound due to adsorption onto container surfaces.
Atmosphere For maximum stability, purge with inert gas (Argon/Nitrogen).Minimizes the risk of oxidative degradation of the tertiary amine.

References

  • Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals. Pharmazie. 1983 Aug;38(8):520-3. [Link]

  • GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. Molecules. 2023;28(19):6834. [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry. 2007;101(1):372-377. [Link]

  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

  • Electrochemical N-demethylation of tropane alkaloids. Green Chemistry. 2021;23(1):456-464. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy. 2021;47(4):655-664. [Link]

  • Tropinone - Wikipedia. Wikipedia. [Link]

  • Results of forced degradation studies. ResearchGate. [Link]

  • Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. Forensic Science International. 2002 Nov 5;130(1):34-43. [Link]

  • N-Dealkylation of Amines. Molecules. 2022;27(19):6638. [Link]

  • Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. Macromolecular Rapid Communications. 2023:e2200399. [Link]

  • Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. Nature Communications. 2022;13(1):2205. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

  • forced degradation products: Topics by Science.gov. Science.gov. [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]

  • Chemistry of the tropane alkaloids. 33. 2-Carbomethoxy-3-tropinone: an advanced intermediate in the biosynthesis of cocaine. Journal of the American Chemical Society. 1992;114(26):10652–10653. [Link]

  • GC-MS Investigation of Tropane Alkaloids in Datura stramonium. ResearchGate. [Link]

  • Methods for N-demethylation of morphine and tropane alkaloids.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]

  • N-Demethylation of Alkaloids. ResearchGate. [Link]

  • LC-ESI-MS-MS analysis of tropane alkaloids from Datura stramonium and Datura tatula L. hairy root extracts and the potential antifungal activity against Fusarium oxysporum. Cogent Food & Agriculture. 2023;9(1). [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. 2022;19(4):881-894. [Link]

Sources

Technical Support Center: Optimization of 8-Isopropyl-3-nortropanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Isopropyl-3-nortropanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic transformation. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to ensure your experiments are successful, scalable, and reproducible.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, either through direct alkylation with an isopropyl halide or reductive amination with acetone.

Problem 1: Low or No Product Yield

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution & Scientific Rationale
(Direct Alkylation) Ineffective Alkylating Agent Switch from isopropyl chloride or bromide to isopropyl iodide . Iodide is a better leaving group, accelerating the SN2 reaction rate.[1][2]
(Direct Alkylation) Inappropriate Base Use a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases like hydroxides can promote side reactions. The base is crucial to deprotonate the secondary amine of nortropinone, activating it for nucleophilic attack.
(Reductive Amination) Inefficient Reducing Agent For the reductive amination of nortropinone with acetone, sodium triacetoxyborohydride (STAB) is often the preferred reducing agent.[3][4] It is milder and more selective for the intermediate iminium ion than sodium borohydride, which can reduce the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective.[5]
(Reductive Amination) Unfavorable Reaction pH The formation of the iminium ion intermediate is pH-dependent. The reaction medium should be slightly acidic (pH 4-6) to facilitate the dehydration step without deactivating the amine nucleophile. This can be achieved by using a mild acid catalyst like acetic acid.
(Both Methods) Low Reaction Temperature For direct alkylation, heating is often necessary to overcome the activation energy of the reaction.[2] For reductive amination, while often performed at room temperature, gentle heating (40-50 °C) may be required for less reactive substrates.
(Both Methods) Presence of Water in Reagents/Solvents Ensure all reagents and solvents are anhydrous, especially for direct alkylation. Water can hydrolyze the alkylating agent and interfere with the reaction. For reductive amination, while some water can be tolerated, excess water can hinder iminium ion formation.
Problem 2: Formation of Significant Byproducts

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution & Scientific Rationale
(Direct Alkylation) Over-alkylation (Quaternization) Avoid a large excess of the isopropyl halide. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents). The desired tertiary amine product can act as a nucleophile and react with another molecule of the alkylating agent to form a quaternary ammonium salt.
(Reductive Amination) Formation of Isopropanol This occurs if the reducing agent reduces acetone before it forms the iminium ion with nortropinone. Add the reducing agent portion-wise or after allowing the nortropinone and acetone to stir together for a period to favor iminium ion formation.[4]
(Both Methods) Unidentified Impurities Analyze the crude product by LC-MS or GC-MS to identify the byproducts. This information will provide insight into the side reactions occurring and guide further optimization. Common byproducts can arise from reactions with impurities in the starting materials or solvent degradation.
Problem 3: Difficult Product Purification

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution & Scientific Rationale
Co-elution with Starting Material If using column chromatography, optimize the solvent system. A gradient elution may be necessary to achieve good separation between the more polar nortropinone and the less polar this compound.
Emulsion Formation During Workup During the extractive workup, emulsions can form. To break them, add a small amount of brine or a different organic solvent. Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase (basic pH).
Product is an Oil or Low-Melting Solid If the product does not crystallize easily, consider converting it to a salt (e.g., hydrochloride or hydrobromide) which is often a crystalline solid and easier to handle and purify by recrystallization.

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic method is better: direct alkylation or reductive amination?

Both methods are viable for the synthesis of this compound, and the choice depends on factors like available reagents, scale, and desired purity profile.

FeatureDirect Alkylation with Isopropyl HalideReductive Amination with Acetone
Reagents Nortropinone, isopropyl halide (e.g., 2-iodopropane), base (e.g., K₂CO₃)Nortropinone, acetone, reducing agent (e.g., STAB), acid catalyst
Pros Conceptually simple, can be high-yielding with the right halide.Milder conditions, avoids over-alkylation, uses inexpensive and readily available acetone.[5]
Cons Risk of over-alkylation to the quaternary salt, isopropyl halides can be lachrymatory.Requires a specific and sometimes more expensive reducing agent, pH control can be important.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting material (nortropinone) from the product. The product, being less polar, should have a higher Rf value. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be used.

Q3: What are the key considerations when scaling up this reaction?

Scaling up N-alkylation reactions requires careful consideration of several factors[6][7]:

  • Heat Management: Both direct alkylation (if heated) and reductive amination can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and byproduct formation. Use a jacketed reactor with controlled heating and cooling.

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if reagents are added portion-wise or if solids are present (like a carbonate base). Inefficient mixing can lead to localized hot spots and reduced yields.

  • Reagent Addition: For larger scale reactions, consider adding the alkylating agent or reducing agent slowly via an addition funnel to control the reaction rate and temperature.

III. Experimental Protocols & Workflows

Protocol 1: Direct Alkylation using Isopropyl Iodide
  • To a solution of nortropinone (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add isopropyl iodide (1.2 eq) to the mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Reductive Amination using Acetone and STAB
  • Dissolve nortropinone (1.0 eq) in a suitable solvent (e.g., dichloroethane or THF).

  • Add acetone (2.0-3.0 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction at room temperature and monitor by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as needed.

IV. Visualized Workflows

direct_alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification nortropinone Nortropinone reaction_vessel Reaction at 60-80 °C nortropinone->reaction_vessel isopropyl_iodide Isopropyl Iodide isopropyl_iodide->reaction_vessel base K2CO3 / Cs2CO3 base->reaction_vessel solvent_da Solvent (e.g., ACN) solvent_da->reaction_vessel filtration Filtration reaction_vessel->filtration Cool concentration Concentration filtration->concentration purification_da Purification (Chromatography) concentration->purification_da product_da This compound purification_da->product_da reductive_amination cluster_start_ra Starting Materials cluster_reaction_ra Reaction cluster_workup_ra Workup & Purification nortropinone_ra Nortropinone iminium_formation Iminium Formation (RT, 1h) nortropinone_ra->iminium_formation acetone Acetone acetone->iminium_formation stab STAB solvent_ra Solvent (e.g., DCE) solvent_ra->iminium_formation reduction Reduction (RT) iminium_formation->reduction Add STAB quench Aqueous Quench reduction->quench extraction Extraction quench->extraction purification_ra Purification extraction->purification_ra product_ra This compound purification_ra->product_ra

Caption: Workflow for Reductive Amination.

V. References

  • Efficient, Two-Step Synthesis of N-Substituted Nortropinone Derivatives. ResearchGate. Available at: [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]

  • Challenges of scaling up production from grams to kilos. Chemtek Scientific. Available at: [Link]

  • CN103304477A - Purification method of 8-hydroxyquinoline crude product. Google Patents. Available at:

  • A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. ResearchGate. Available at: [Link]

  • New synthetic approaches enabled by electrochemistry and a nanoporous gold catalyst. University of Groningen. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • N-Dealkylation of Amines. MDPI. Available at: [Link]

  • Why are some reactions difficult to scale up? Reddit. Available at: [Link]

  • CN109053569B - Method for synthesizing 8-hydroxyquinoline. Google Patents. Available at:

  • N-Substituted derivatives of nortropinone and norgranatanone successfully applied in aldol reaction in the presence of water. ResearchGate. Available at: [Link]

  • Nanomedicine Scale-up Technologies: Feasibilities and Challenges. PMC - NIH. Available at: [Link]

  • Deoxygenation of N-heterocyclic N-oxides using isopropanol as a recyclable reductant. Royal Society of Chemistry. Available at: [Link]

  • A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. Korean Chemical Society. Available at: [Link]

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents. Available at:

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Google Patents. Available at:

Sources

Technical Support Center: Synthesis of 8-Isopropyl-3-nortropanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 8-Isopropyl-3-nortropanone. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing the classic Robinson-Schöpf condensation or related methodologies to synthesize this tropane alkaloid analog. The substitution of the traditional N-methyl group with an N-isopropyl moiety introduces unique steric and electronic considerations that can influence reaction outcomes and lead to the formation of specific side products.

This guide provides in-depth troubleshooting advice, mechanistic explanations for the formation of common impurities, and validated protocols for analysis and purification. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve high purity and yield of the target compound.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound. Each entry details the issue, identifies probable root causes supported by mechanistic insight, and provides actionable solutions.

Issue 1: Low Yield of this compound

A lower-than-expected yield is the most frequent challenge. While the classic Robinson synthesis can achieve high yields with modifications, several factors can compromise its efficiency.[1][2]

Possible Causes & Mitigation Strategies:

  • Suboptimal pH: The Robinson-Schöpf reaction, which involves a series of Mannich-type condensations, is highly pH-dependent.[3] The formation of the crucial N-isopropyl-2,5-dihydroxypyrrolidine intermediate and the subsequent enolate attack are both sensitive to proton concentration.

    • Solution: Implement rigorous pH control. Prepare a buffered reaction medium (e.g., citrate-phosphate buffer) and maintain the pH between 4 and 6. For the synthesis of tropinone, a pH of 5 has been shown to be optimal.[3] Monitor the pH throughout the reaction and adjust as necessary with dilute acid or base.

  • Inefficient Iminium Ion Formation: The initial condensation between isopropylamine and succinaldehyde to form the necessary iminium ions is a critical equilibrium process.[4][5] The bulkier isopropyl group may slow this step compared to methylamine.

    • Solution: Ensure precise stoichiometry. A slight excess of the amine may be beneficial, but large excesses can lead to side reactions. Pre-forming the iminium ion by stirring isopropylamine and succinaldehyde together in the buffered solution for a short period before adding the acetone dicarboxylate source can sometimes improve yields.

  • Reagent Degradation: Succinaldehyde is notoriously unstable and prone to polymerization. Using aged or impure starting material is a primary cause of low yields.

    • Solution: Use freshly prepared or purified succinaldehyde. It is often generated in situ from its stable precursors, such as succinaldehyde bis(dimethyl acetal), by acidic hydrolysis immediately before use. Verify the purity of all reagents (isopropylamine, acetonedicarboxylic acid) before starting the reaction.

  • Suboptimal Temperature: While often performed at room temperature, gentle heating can sometimes drive the reaction to completion. However, excessive heat can promote side reactions.

    • Solution: Start the reaction at room temperature (20-25°C). If reaction monitoring (e.g., by TLC or LC-MS) shows sluggish conversion after several hours, consider gentle heating to 30-40°C.

ParameterRecommended ConditionRationale
pH 4.0 - 6.0Optimizes balance between iminium ion formation and enolate reactivity.[3]
Temperature 20 - 40°CAvoids thermal degradation and side reactions while ensuring sufficient reaction rate.
Reagents High Purity / Freshly PreparedMinimizes competing reactions from impurities (e.g., succinaldehyde polymers).
Issue 2: Complex Product Mixture & Difficult Purification

The one-pot nature of the synthesis can lead to multiple side products structurally similar to the desired nortropanone, complicating purification by standard column chromatography or crystallization.[6]

Probable Side Products & Their Formation Mechanisms:

  • Over-Alkylation Product (2-substituted-8-Isopropyl-3-nortropanone): The product itself contains two enolizable α-protons (at C-2 and C-4). These can react with another molecule of the N-isopropyl-iminium intermediate, leading to a bis-tropane adduct or further alkylation. This is analogous to bis-alkylation seen in other Mannich-type reactions.[7]

  • Aldol Condensation Byproducts: Acetonedicarboxylic acid can undergo self-condensation or react with succinaldehyde in an aldol-type reaction, especially if the pH drifts into the basic range.

  • Incomplete Cyclization Products: Failure of the second intramolecular Mannich reaction can lead to the formation of substituted piperidine derivatives instead of the bicyclic tropane core.[8]

  • Isomeric Byproducts (Granatanone-type): While the [3.2.1] bicyclic system of nortropanone is thermodynamically favored, alternative cyclization pathways, though less common, could potentially lead to small amounts of the isomeric [3.3.1] system (N-isopropyl-granatanone).

Workflow for Identification and Mitigation of Side Products

G cluster_synthesis Synthesis Stage cluster_analysis Analysis & Identification cluster_troubleshooting Troubleshooting & Mitigation cluster_purification Purification Strategy start Crude Reaction Mixture tlc 1. TLC Analysis (Multiple Spots?) start->tlc extraction Acid-Base Extraction (Separate Basic Amines) start->extraction Initial Workup lcms 2. LC-MS Analysis (Identify Masses of Impurities) tlc->lcms If complex nmr 3. NMR Spectroscopy (¹H, ¹³C, COSY on Crude/Fractions) lcms->nmr Characterize major peaks ph Adjust pH nmr->ph Diagnosis leads to action temp Modify Temperature nmr->temp Diagnosis leads to action reagent Check Reagent Purity nmr->reagent Diagnosis leads to action stoich Control Stoichiometry nmr->stoich Diagnosis leads to action ph->start Re-run Synthesis temp->start Re-run Synthesis reagent->start Re-run Synthesis stoich->start Re-run Synthesis chromatography Column Chromatography (Gradient Elution) extraction->chromatography chromatography->nmr Analyze fractions final Pure this compound chromatography->final

Caption: Troubleshooting workflow for synthesis and purification.

Protocol 1: Analytical Identification of Impurities
  • GC-MS Analysis:

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Method: Run a temperature gradient (e.g., 100°C to 280°C).

    • Interpretation: The desired product will have a specific retention time and a mass spectrum showing the molecular ion (M+) at m/z 167.24.

      • Over-alkylation products will appear at higher retention times with significantly higher molecular weights.

      • Incomplete cyclization products will have different fragmentation patterns and potentially lower molecular weights.

  • NMR Spectroscopy: [9]

    • ¹H NMR: Acquire a proton NMR of the crude product. The desired product has characteristic signals for the N-CH(CH₃)₂ isopropyl group (a septet and a doublet) and the bridgehead protons. Compare the integration of these signals to unexpected peaks.

    • ¹³C NMR: The carbonyl carbon (C-3) of the desired product should appear around 215-220 ppm. The presence of multiple signals in this region suggests keto-containing impurities.

    • 2D NMR (COSY, HSQC): For complex mixtures, 2D NMR experiments are invaluable for tracing the connectivity of protons and carbons, helping to definitively assign the structures of major impurities.[9]

Protocol 2: Enhanced Purification Strategy
  • Acid-Base Extraction: Before chromatography, perform an acid-base extraction.

    • Dissolve the crude mixture in a non-polar organic solvent (e.g., dichloromethane).

    • Extract with dilute aqueous acid (e.g., 1M HCl). All amine-containing compounds (product and basic impurities) will move to the aqueous layer, while non-basic impurities (like aldol products) remain in the organic layer.

    • Basify the aqueous layer with NaOH or Na₂CO₃ to pH > 10.

    • Extract the liberated free amines back into an organic solvent.

    • Dry and concentrate to yield a pre-purified mixture of basic compounds.

  • Optimized Column Chromatography:

    • Stationary Phase: Use silica gel for general purification. If separation is difficult, consider alumina (basic or neutral), which can sometimes provide different selectivity for amines.

    • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increase the polarity by adding methanol. To prevent peak tailing of the basic tropanone, add a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonia in methanol) to the mobile phase.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I use acetone directly instead of acetonedicarboxylic acid? A: Yes, but yields are typically much lower.[10] Acetonedicarboxylic acid is a "synthetic equivalent" for acetone; its carboxyl groups activate the α-protons, making enolate formation much more favorable under the mild, near-neutral pH conditions of the reaction.[4] After the bicyclic structure is formed, the carboxyl groups are lost via decarboxylation. Using acetone directly requires harsher conditions, which can promote more side reactions.

Q2: My reaction turns dark brown/black. Is this normal? A: Significant darkening often indicates polymerization of succinaldehyde. While some color change is expected, a very dark solution is a sign of reagent decomposition and will likely result in a low yield. Using freshly prepared succinaldehyde is the best way to prevent this.

Q3: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase similar to your planned column chromatography system (e.g., 9:1 Dichloromethane:Methanol + 0.5% Triethylamine). Spot the starting materials for reference. The product, this compound, is a UV-inactive ketone, so you will need to visualize the plate with a stain, such as potassium permanganate or iodine, which reacts with the amine. The disappearance of starting materials and the appearance of a new major spot indicates reaction progress.

Q4: What is the mechanism for the final decarboxylation step when using acetonedicarboxylic acid? A: The intermediate formed after the second intramolecular Mannich reaction is a β-keto acid. β-keto acids are thermally unstable and readily undergo decarboxylation (loss of CO₂) upon gentle heating or even at room temperature, especially under slightly acidic conditions, to yield the final ketone product.

Mechanism: Robinson-Schöpf Synthesis of this compound

// Reactants reactants [label="Succinaldehyde + Isopropylamine + Acetonedicarboxylic Acid"];

// Intermediates int1 [label="Iminium Ion Formation\n(via Dihydroxypyrrolidine)"]; int2 [label="Intermolecular\nMannich Reaction"]; int3 [label="Intramolecular\nMannich Reaction"]; int4 [label="Decarboxylation"];

// Product product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Reactions side1 [label="Over-Alkylation\n(Product reacts with Iminium Ion)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side2 [label="Aldol Condensation\n(Self-reaction of carbonyls)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Flow reactants -> int1 [label="pH 4-6"]; int1 -> int2 [label="Enolate Attack"]; int2 -> int3 [label="Cyclization"]; int3 -> int4; int4 -> product;

// Side flows int1 -> side1 [style=dashed, color="#EA4335"]; product -> side1 [style=dashed, color="#EA4335"]; reactants -> side2 [style=dashed, color="#FBBC05"]; }

Caption: Key stages and side reactions in the synthesis.

References

  • Lopez, A., et al. (2015). Chemical thermodynamics applied to the synthesis of tropinone. Universidad del Norte.
  • Zhang, L., et al. (2015). Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. Molecules. [Available at: [Link]]

  • Northern Kentucky University (2020). Tropinone Synthesis with Heteroaryl Compounds to Create Aromatase Inhibitors. NKU Scholar. [Available at: [Link]]

  • Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications. [Available at: [Link]]

  • Wikipedia (de) (n.d.). Robinson-Schöpf-Reaktion. Wikipedia. [Available at: [Link]]

  • Wikipedia (en) (n.d.). Tropinone. Wikipedia. [Available at: [Link]]

  • Neves, A. A., et al. (2022). Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. Nature Communications. [Available at: [Link]]

  • Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications. [Available at: [Link]]

  • Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. ResearchGate. [Available at: [Link]]

  • De, B. R., et al. (1999). Theoretical study on the mechanism of Robinson's synthesis of tropinone. SciSpace. [Available at: [Link]]

  • Sánchez-Ponce, R., et al. (2017). Kinetic and analytical characterization of a new tropinone oxidase enzyme and its application to the simultaneous determination of the tropane alkaloids atropine and scopolamine. Analytical and Bioanalytical Chemistry. [Available at: [Link]]

  • ResearchGate (n.d.). Robinson-Schöpf reaction. ResearchGate. [Available at: [Link]]

  • Zhang, C., et al. (2001). An Improved Synthesis of (+)-2-Tropinone. The Journal of Organic Chemistry. [Available at: [Link]]

  • Zhang, C., et al. (2001). AN IMPROVED SYNTHESIS OF (+) - 2-TROPINONE. Scribd. [Available at: [Link]]

  • ResearchGate (n.d.). One-Pot Synthesis of Tropinone by Tandem (Domino) Ene-Type Reactions of Acetone Silyl Enol Ethers. ResearchGate. [Available at: [Link]]

  • Christen, P., et al. (2015). Chapter 31 - methods of analysis: tropane alkaloids from plant origin. ResearchGate. [Available at: [Link]]

  • The Hive (2004). Synthesis of Tropinone & 2-CMT. Hive Methods Discourse. [Available at: [Link]]

  • Wikipedia (en) (n.d.). Mannich reaction. Wikipedia. [Available at: [Link]]

  • Ghorai, S., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications. [Available at: [Link]]

  • Papageorgiou, G. (1990). Aspects of the chemistry of the Mannich reaction. Loughborough University. [Available at: [Link]]

  • AdiChemistry (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Available at: [Link]]

  • Denmark, S. E., et al. (2016). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society. [Available at: [Link]]

  • Wang, M., et al. (2022). Isolation and structural characterization of eight impurities in aztreonam. Journal of Pharmaceutical and Biomedical Analysis. [Available at: [Link]]

Sources

Technical Support Center: Resolving Enantiomers of 8-Isopropyl-3-nortropanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 8-Isopropyl-3-nortropanone. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of chiral tropane alkaloid derivatives. The 8-azabicyclo[3.2.1]octane skeleton is a core feature in a vast number of biologically active compounds, making the isolation of single enantiomers a critical step in drug discovery and development.[1][2][3]

This document provides in-depth, experience-driven answers to common challenges, detailed troubleshooting guides, and validated protocols to streamline your experimental workflow.

Frequently Asked Questions (FAQs) & Core Concepts

Q1: Why is the resolution of this compound enantiomers necessary?

A: this compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). In a biological system, these enantiomers can interact differently with chiral entities like proteins, enzymes, and receptors. This can lead to significant differences in pharmacological activity, potency, and even toxicity.[4] Regulatory agencies often require characterization of both enantiomers and may mandate the development of a single-enantiomer drug to ensure safety and efficacy.[5] Therefore, resolving the racemic mixture into its constituent pure enantiomers is a crucial step.

Q2: What are the primary strategies for resolving this compound?

A: The main strategies for resolving a racemic basic ketone like this compound fall into three categories:

  • Classical Resolution via Diastereomeric Salt Crystallization: This is the most common and historically significant method.[6] The racemic base is reacted with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, notably solubility, which allows one to be selectively crystallized.[7][8]

  • Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) can physically separate the enantiomers.[9] This method is highly effective for both analytical quantification and preparative-scale purification.

  • Enzymatic Resolution: This kinetic resolution method uses an enzyme (e.g., a lipase or ketoreductase) that selectively reacts with one enantiomer, allowing the unreacted enantiomer to be recovered in high enantiomeric purity.[10][11] This is particularly useful for bicyclic ketones and their corresponding alcohols.[10][12]

Q3: How do I determine the success of my resolution? (Enantiomeric Excess, ee)

A: Enantiomeric excess (ee) is the measure of the purity of a chiral sample. It is calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| * 100 The most reliable method for determining ee is Chiral HPLC . A small sample of the resolved material is analyzed on a suitable chiral column, which will show two separate peaks for the two enantiomers. The relative area of these peaks is used to calculate the ee. Other methods like polarimetry can indicate optical activity but are less precise for quantification.

Method 1: Troubleshooting Classical Resolution by Diastereomeric Salt Crystallization

Classical resolution is a powerful technique but is often perceived as an art. Success hinges on carefully controlling solubility and crystallization kinetics.

Scenario 1: My diastereomeric salts are not crystallizing; the solution remains clear.
  • Root Cause Analysis: This issue stems from either high solubility of both diastereomeric salts in the chosen solvent or insufficient supersaturation.[7] The concentration of the salt is below its solubility limit.

  • Troubleshooting Steps:

    • Increase Concentration: Carefully evaporate a portion of the solvent under reduced pressure to create a supersaturated solution. Be cautious not to evaporate too much, which could cause "oiling out."[7]

    • Solvent Screening: The initial solvent may be too good. Screen for alternative solvents where the salts are less soluble. A solvent/anti-solvent system is highly effective. For example, if your salt is soluble in methanol, slowly add a non-polar anti-solvent like methyl tert-butyl ether (MTBE) or toluene until persistent turbidity is observed, then warm slightly to redissolve and allow to cool slowly.

    • Induce Nucleation (Seeding): If you have a small amount of the desired diastereomeric salt crystal (from a previous experiment or a different solvent system), add a single, tiny crystal ("seed") to the supersaturated solution.[7][13] This provides a template for crystal growth.

    • Lower Temperature: Decrease the crystallization temperature. If crystallizing at room temperature, try moving the flask to a 4°C refrigerator, then to a -20°C freezer, allowing equilibrium to be reached at each stage.

Scenario 2: An oil has formed instead of crystals ("oiling out").
  • Root Cause Analysis: "Oiling out" occurs when the concentration of the solute exceeds its solubility limit to such a large extent that it separates as a liquid phase instead of an ordered crystalline solid.[7] This is common when the solution is cooled too rapidly or if the solvent is a poor choice for crystallization.

  • Troubleshooting Steps:

    • Add More Solvent & Re-heat: Add a small amount of the primary solvent to dissolve the oil, gently warming if necessary, to return to a clear, homogeneous solution.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly (e.g., by placing the heated flask in a large, insulated container). Then, proceed with gradual cooling to lower temperatures.

    • Change Solvent System: The polarity difference between your salt and the solvent may be too large. Try a more polar solvent or a mixture of solvents to better match the salt's properties.

Scenario 3: The enantiomeric excess (ee) of my resolved product is low after crystallization.
  • Root Cause Analysis: A low ee suggests that the solubility difference between the two diastereomeric salts is not large enough in the chosen solvent system, or that the undesired diastereomer has co-precipitated.

  • Troubleshooting Steps:

    • Recrystallization: Perform one or two additional recrystallizations of the isolated salt. This is often sufficient to upgrade the enantiomeric purity significantly.[11][14]

    • Systematic Solvent Screening: The key to high ee is maximizing the solubility difference between the diastereomers. A systematic screening of solvents (e.g., alcohols, esters, ketones, ethers) and solvent mixtures is the most critical optimization step.[7][15]

    • Resolving Agent Selection: Not all resolving agents are equally effective. If results with one chiral acid (e.g., (+)-tartaric acid) are poor, screen others like (-)-O,O'-dibenzoyl-L-tartaric acid (DBTA) or (+)-camphorsulfonic acid.[11][15]

Experimental Workflow: Classical Resolution

G cluster_0 Salt Formation cluster_1 Crystallization & Isolation cluster_2 Liberation & Analysis racemate 1. Dissolve Racemic This compound in Solvent (e.g., Methanol) agent 2. Add 0.5 eq. of Chiral Resolving Agent (e.g., (-)-DBTA) racemate->agent heat 3. Heat to Reflux for Complete Dissolution agent->heat cool 4. Slow Cooling to RT, then 4°C heat->cool filter 5. Filter Precipitated Diastereomeric Salt cool->filter wash 6. Wash Crystals with Cold Solvent filter->wash liberate 7. Liberate Free Base (e.g., aq. NaHCO₃ / EtOAc) wash->liberate extract 8. Extract Enriched Enantiomer into Organic Phase liberate->extract analyze 9. Analyze ee by Chiral HPLC extract->analyze

Caption: Workflow for classical resolution via diastereomeric salt formation.

Protocol 1: Resolution with (-)-O,O'-Dibenzoyl-L-Tartaric Acid (DBTA)
  • Salt Formation: In a round-bottom flask, dissolve racemic this compound (1.0 eq.) in methanol (10 volumes). In a separate flask, dissolve (-)-DBTA (0.5 eq.) in methanol (5 volumes). Add the DBTA solution to the amine solution with stirring.

  • Crystallization: Heat the combined solution to reflux until all solids dissolve. Allow the flask to cool slowly to room temperature overnight. If no crystals form, reduce the volume of the solvent by ~20% and repeat the cooling process. Further cooling to 4°C may be required.

  • Isolation: Collect the resulting crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation: Suspend the crystalline salt in a mixture of ethyl acetate and a saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes until all solids have dissolved.

  • Extraction & Analysis: Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. Determine the ee using chiral HPLC.

  • Enrichment: If the ee is below the desired level (>99%), repeat steps 1-5 (recrystallization) using the enriched salt.

Method 2: Troubleshooting Chiral HPLC / SFC Separation

Chiral chromatography offers a direct and often predictable method for separating enantiomers, but method development is key.[9]

Scenario 1: I am seeing a single peak, no separation of enantiomers.
  • Root Cause Analysis: The chosen Chiral Stationary Phase (CSP) and mobile phase combination does not provide sufficient enantiorecognition for your molecule. The transient diastereomeric complexes formed between the enantiomers and the CSP are not different enough in energy.

  • Troubleshooting Steps:

    • Screen Different CSPs: This is the most critical step. CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) are the most versatile and should be the first choice.[9] Screen columns with different chemistries, such as Chiralcel OD-H, AD-H, or Chiralpak IA, IB, etc.

    • Change the Mobile Phase: Switch between normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., acetonitrile/methanol). The polarity of the mobile phase dramatically affects interactions with the CSP.[16]

    • Add an Additive: For a basic compound like this nortropanone, adding a basic additive (e.g., 0.1% diethylamine or butylamine) to a normal-phase mobile phase can significantly improve peak shape and may induce separation by minimizing non-specific interactions with the silica support.

Scenario 2: The peaks are broad and/or tailing.
  • Root Cause Analysis: This is often caused by secondary, non-enantioselective interactions between the basic nitrogen of the nortropanone and acidic silanol groups on the silica surface of the CSP. It can also be due to a suboptimal mobile phase composition.

  • Troubleshooting Steps:

    • Use a Basic Additive: As mentioned above, adding a small amount of an amine like diethylamine (DEA) to the mobile phase will occupy the active silanol sites, leading to sharper, more symmetrical peaks.

    • Optimize Modifier Concentration: In normal-phase (Hexane/IPA), vary the concentration of the alcohol modifier (isopropanol or ethanol). A lower percentage of alcohol generally increases retention and can improve resolution, but too little can lead to broadening.

    • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the column and lead to sharper peaks and better resolution, albeit with a longer run time.

Data Presentation: Chiral HPLC Screening
CSP ColumnMobile PhaseAdditiveResolution (Rs)Elution Order
Chiralpak AD-HHexane/Isopropanol (80:20)0.1% DEA2.5(+)-enantiomer first
Chiralcel OD-HHexane/Isopropanol (90:10)0.1% DEA1.8(-)-enantiomer first
Chiralpak ICMethanol/Acetonitrile (50:50)None0 (No Separation)N/A
Chirobiotic V2ACN / 20mM NH₄OAc, pH 6.0N/A1.2Not Determined

This table represents example data to guide screening. Actual results may vary.

Visualization: Principle of Chiral HPLC

Caption: Differential interaction of enantiomers with a CSP leads to separation.

Method 3: FAQs for Enzymatic Resolution

Enzymatic resolution offers high selectivity under mild conditions. For a ketone like this compound, two main enzymatic strategies exist: enantioselective reduction of the ketone or enantioselective acylation/hydrolysis of the corresponding alcohol after a non-selective reduction.[10][12][17]

Q1: Which type of enzyme should I use for a kinetic resolution of the ketone?

A: Ketoreductases (KREDs) are ideal for this transformation.[10] They use a cofactor (like NADH or NADPH) to asymmetrically reduce the ketone to a chiral alcohol. One enantiomer of the ketone will be reduced much faster than the other. This allows for the separation of the slow-reacting ketone enantiomer from the newly formed chiral alcohol product.

Q2: My enzymatic reaction is very slow or has low conversion.

A: Potential causes include enzyme inhibition, poor substrate solubility, or non-optimal reaction conditions.

  • Solutions:

    • Solvent Choice: Many enzymes function best in aqueous buffers but can tolerate co-solvents (like DMSO or isopropanol) to aid substrate solubility.[10] Alternatively, some enzymes, particularly lipases, work well in organic solvents like heptane or MTBE.[18]

    • pH and Temperature: Ensure the pH of the buffer and the reaction temperature are optimal for the specific enzyme being used. This information is typically provided by the enzyme supplier.

    • Cofactor Recycling: For KREDs, the cofactor (NAD(P)H) is expensive. An efficient cofactor recycling system (e.g., using a sacrificial alcohol like isopropanol and a secondary dehydrogenase, or a glucose/glucose dehydrogenase system) is essential for achieving high conversion.

References

  • Chiral resolution of atropine, homatropine and eight synthetic tropinyl and piperidinyl esters by capillary zone electrophoresis with cyclodextrin additives. PubMed. Available at: [Link]

  • Kinetic resolution of (A) bicyclic ketones and (B) WM/HP ketones. ResearchGate. Available at: [Link]

  • Enzymatic Resolution of Tropinone Derivatives. ResearchGate. Available at: [Link]

  • Separation of diastereomers by crystallization with seeding. Reddit. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health (NIH). Available at: [Link]

  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. ACS Publications. Available at: [Link]

  • Resolution of Enantiomers - Stereochemical and Conformational Isomerism. Pharmacy 180. Available at: [Link]

  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]

  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. ResearchGate. Available at: [Link]

  • Chiral HPLC Column. Phenomenex. Available at: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO. Available at: [Link]

  • Synthesis of a pharmaceutically active compound. Google Patents.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health (NIH). Available at: [Link]

  • Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. MDPI. Available at: [Link]

  • Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate. Available at: [Link]

  • Chiral Resolution and Enantioselectivity of Synthetic Cathinones: A Brief Review. SciSpace. Available at: [Link]

  • A Comparison of Tropinone Derivative Synthesis Protocols in an Undergraduate Research Chemistry Course Laboratory. NKU Digital Repository. Available at: [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. ResearchGate. Available at: [Link]

  • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. NIST WebBook. Available at: [Link]

Sources

Technical Support Center: Investigating the Degradation Pathways of 8-Isopropyl-3-nortropanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability analysis of 8-Isopropyl-3-nortropanone. This guide is designed for researchers, scientists, and drug development professionals who are tasked with understanding the chemical stability and degradation profile of this and related nortropanone compounds. As this compound is a specific derivative within the broader class of tropane alkaloids, this document provides a framework for systematically investigating its degradation pathways through forced degradation studies.[1][2] We will explore the causality behind experimental design, troubleshoot common issues, and outline robust analytical strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a derivative of nortropinone, featuring an isopropyl group attached to the nitrogen atom of the 8-azabicyclo[3.2.1]octane core.[3][4] Like other tropane alkaloids, which are known for their significant physiological activities, the stability of this compound is critical for ensuring its purity, safety, and efficacy in any pharmaceutical application.[5][6] Understanding its degradation pathways is a regulatory requirement for drug development and helps in defining appropriate storage conditions, shelf-life, and compatible formulations.[1][7]

Q2: Where should I begin my investigation into the degradation pathways of this compound?

The most effective starting point is a series of forced degradation (or stress testing) studies.[1][2] These studies intentionally expose the molecule to harsh conditions to accelerate degradation and generate potential degradants in a controlled manner. The International Council for Harmonisation (ICH) guidelines suggest key conditions to test, including hydrolysis, oxidation, photolysis, and thermal stress.[8] This approach allows you to identify likely degradation products and establish stability-indicating analytical methods.[1]

Q3: What are the most probable sites of degradation on the this compound molecule?

Based on its chemical structure, we can hypothesize several reactive sites:

  • The Tertiary Amine: The nitrogen atom is susceptible to oxidation, which could lead to the formation of an N-oxide.

  • The Ketone Carbonyl Group: The β-keto functional group can be a site for various reactions.[9]

  • The Isopropyl Group: While generally stable, under extreme conditions, this group could potentially be cleaved.

  • The Bicyclic Ring System: Ring-opening reactions could occur under harsh acidic or basic conditions.

The following diagram illustrates these potential degradation initiation sites.

start Start: Initial Stress Condition (e.g., 0.1M HCl, 50°C, 24h) analyze Analyze Sample via HPLC start->analyze check Degradation > 5%? analyze->check too_much Degradation > 20%? analyze->too_much increase_stress Increase Stress (Concentration, Temp, or Time) check->increase_stress No end Condition Optimized. Proceed with Identification. check->end Yes increase_stress->analyze too_much->end No decrease_stress Decrease Stress (Concentration, Temp, or Time) too_much->decrease_stress Yes decrease_stress->analyze

Caption: Iterative workflow for optimizing forced degradation conditions.

Issue 2: Excessive Degradation or "No Peak" in Chromatogram

Observing complete loss of the parent peak or a very complex chromatogram indicates the stress conditions were too severe.

Troubleshooting Protocol:

  • Reduce Stressor Concentration/Intensity: Immediately revert to milder conditions. For thermal studies, lower the temperature. For hydrolytic studies, decrease the acid/base concentration.

  • Shorten Exposure Time: Sample at much earlier time points (e.g., 2, 4, 8 hours) to capture the initial degradation products before they degrade further.

  • Neutralize Samples: For hydrolytic studies, it is crucial to neutralize the samples with an appropriate acid or base immediately after the desired time point to halt the degradation reaction before analysis. [8]

Experimental Protocols for Forced Degradation

The following table outlines recommended starting conditions for the forced degradation of this compound, based on standard industry practices.

Stress Condition Reagent/Condition Typical Concentration/Setting Duration Key Considerations
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 MUp to 7 daysMonitor for potential ring-opening or ester hydrolysis (if applicable). [8]
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 MUp to 7 daysThe tertiary amine may offer some stability. Racemization is possible if chiral centers exist near carbonyls. [6][8]
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%24 hoursProtect from light. The primary target is the tertiary nitrogen, likely forming an N-oxide.
Thermal Degradation Dry Heat (Oven)70°CUp to 7 daysPerform on solid-state and solution samples. Thermal degradation can be complex. [9][10]
Photodegradation UV/Visible LightICH Q1B Option 1 or 2Per ICH Q1BConduct on solid and solution samples. Use a control sample protected from light.

FAQs: Analytical & Identification Challenges

Q4: My primary analytical method (e.g., RP-HPLC-UV) is not detecting any degradation products. What should I do?

This is a common issue, especially if the degradants lack a UV chromophore. The nortropanone structure itself has a weak chromophore (the ketone group).

Troubleshooting Steps:

  • Change Detection Method:

    • Mass Spectrometry (LC-MS): This is the most powerful tool. It does not require a chromophore and provides mass information crucial for structural elucidation.

    • Charged Aerosol Detection (CAD): This universal detection method is excellent for detecting compounds that lack a chromophore and provides a more uniform response than UV. [11]2. Modify Chromatographic Conditions:

    • Ensure your gradient is shallow enough to separate closely eluting peaks.

    • Try a different column chemistry (e.g., a mixed-mode column) that may offer different selectivity for polar degradants. [11] Q5: How do I identify the structure of an unknown degradation product?

Structural elucidation requires a combination of analytical techniques.

Identification Workflow:

start Unknown Peak Detected in Forced Degradation Sample lcms LC-MS Analysis (Determine Molecular Weight) start->lcms msms High-Resolution MS/MS (Generate Fragmentation Pattern) lcms->msms nmr Isolate via Prep-HPLC & Analyze by NMR msms->nmr If needed for confirmation elucidate Elucidate Structure msms->elucidate nmr->elucidate

Caption: Workflow for the structural elucidation of unknown degradants.

  • Obtain Molecular Weight: Use High-Resolution Mass Spectrometry (HRMS) to get an accurate mass and predict the elemental formula.

  • Analyze Fragmentation: Perform MS/MS analysis. The fragmentation pattern of the degradant compared to the parent compound provides clues about which part of the molecule has changed.

  • Isolation and NMR: For definitive structural confirmation, isolate a sufficient quantity of the impurity using preparative HPLC and perform 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

By systematically applying these forced degradation strategies and analytical troubleshooting steps, researchers can build a comprehensive stability profile for this compound, identify its key degradation pathways, and develop robust, stability-indicating methods essential for its development.

References

  • Klapper, S., & Holzgrabe, U. (2025). Stability of expired tropane alkaloid ampoules using HPLC-UV/CAD. Journal of Pharmaceutical and Biomedical Analysis, 270, 117297.
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-652.
  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Coriolis Pharma. (n.d.). Stability Studies. Retrieved from [Link]

  • Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality. Retrieved from [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2020). Forced degradation study results. [Data table]. Available at: [Link]

  • Drugfuture. (n.d.). This compound. FDA Global Substance Registration System. Retrieved from [Link]

  • Kerrigan, S., et al. (2016). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 40(1), 1-11.
  • Wikipedia. (n.d.). Tropane alkaloid. Retrieved from [Link]

  • Campbell, A., et al. (2022). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences, 111(1), 17-25. Available at: [Link]

  • Klapper, S., et al. (2025). Stability of expired tropane alkaloid ampoules using HPLC-UV/CAD. ResearchGate. [Request PDF]. Available at: [Link]

  • Ministry of Health, Saudi Arabia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]

  • Li, Y., et al. (2021). Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports, 38(5), 939-960. Available at: [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Planta Medica, 74(13), 1547-1561. Available at: [Link]

  • Google Patents. (1957). US2776324A - Hydrolysis of isopropyl esters with acid.
  • Kumar, P. S., et al. (2021). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 10(12), 3027. Available at: [Link]

Sources

Technical Support Center: 8-Isopropyl-3-nortropanone Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 8-Isopropyl-3-nortropanone. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a synthetic derivative of the nortropane skeleton, this compound possesses unique physicochemical properties that require a systematic approach to achieve effective solubilization for experimental use. This guide provides a series of troubleshooting questions and answers, detailed protocols, and the scientific rationale behind each method.

Q1: What are the key structural features of this compound that influence its solubility?

Answer:

Understanding the molecular structure of this compound is the first step in diagnosing and solving solubility issues. Its solubility behavior is a direct consequence of a delicate balance between hydrophilic and hydrophobic elements within the molecule.

  • Nortropane Skeleton: The core is a bicyclic [3.2.1] octane system containing a nitrogen atom. This tertiary amine group is a key feature; it is basic and can be protonated.[1]

  • Ketone Group: The carbonyl group (C=O) at the 3-position is polar and can act as a hydrogen bond acceptor, contributing favorably to solubility in polar solvents.

  • Isopropyl Group: The isopropyl group attached to the nitrogen atom is a non-polar, hydrophobic moiety. Compared to its parent compound, 3-nortropanone, this group significantly increases the molecule's lipophilicity, which tends to decrease its solubility in aqueous media.[2]

The interplay between the basic nitrogen and the hydrophobic isopropyl group means that the compound's aqueous solubility is highly dependent on pH. At neutral pH, the molecule is a free base and is expected to have limited water solubility due to the influence of its ten carbon atoms and the bulky isopropyl group.[3]

Q2: How does pH adjustment affect the solubility of this compound, and what is the best practice for this method?

Answer:

This is the most direct and often most effective method for enhancing the aqueous solubility of this compound. The tertiary amine in the nortropane ring is a weak base and can accept a proton (H+) to form a positively charged ammonium salt. This salt form is significantly more polar than the neutral free base, leading to a dramatic increase in aqueous solubility.[4][]

The governing principle is the pH-partition hypothesis. By lowering the pH of the aqueous medium well below the pKa of the tertiary amine, the equilibrium will shift almost entirely to the protonated, water-soluble form. Most tropane alkaloids are more soluble at an acidic pH.[4][6]

ph_adjustment cluster_0 Equilibrium in Aqueous Solution FreeBase This compound (Free Base) Poorly Water-Soluble Protonated Protonated Salt Form (Cationic) Highly Water-Soluble FreeBase->Protonated + H⁺ (Acid) Lowers pH Protonated->FreeBase - H⁺ (Base) Raises pH

Caption: pH-dependent equilibrium of this compound.

Experimental Protocol: pH-Based Solubilization

Objective: To prepare a stock solution of this compound by converting it to its soluble salt form.

Materials:

  • This compound powder

  • Purified water (or desired aqueous buffer)

  • 0.1 M Hydrochloric Acid (HCl) or other biologically compatible acid (e.g., citric acid)

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of this compound and place it in the volumetric flask.

  • Add approximately 80% of the final desired volume of water or buffer. The compound will likely form a suspension.

  • Begin stirring the suspension at a moderate speed.

  • Slowly add the 0.1 M HCl solution dropwise to the suspension.

  • Monitor the solution's clarity. As the pH drops, the powder will begin to dissolve.

  • Continue adding acid until the solution becomes completely clear.

  • Check the pH of the final solution. A pH between 3 and 5 is typically sufficient for complete solubilization.

  • Once dissolved, add the remaining water or buffer to reach the final target volume.

  • Self-Validation: To ensure the compound remains in solution, let the prepared stock stand for at least one hour. Check for any signs of precipitation. If precipitation occurs upon dilution into a higher pH medium (e.g., cell culture media), the final concentration may be too high for that medium's buffering capacity.

Q3: My experimental conditions are pH-sensitive. Can co-solvents be used as an alternative to improve solubility?

Answer:

Yes, co-solvency is a powerful and widely used technique for dissolving compounds with poor water solubility, especially when pH modification is not viable.[7][8] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[9] This makes the aqueous environment more "hospitable" to the hydrophobic parts of the solute molecule, like the isopropyl group and carbon skeleton of this compound, thereby increasing its solubility.[10]

Commonly used co-solvents in research and pharmaceutical development include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO). The choice of co-solvent often depends on the downstream application (e.g., in vitro vs. in vivo).

cosolvent_workflow Start Start: Insoluble Compound Define Define Application (In Vitro / In Vivo) Start->Define Select Select Biocompatible Co-solvents (e.g., Ethanol, PEG 400, DMSO) Define->Select Screen Screen Co-solvents at Various % (v/v) Select->Screen Optimize Optimize Ratio for Max Solubility & Min Co-solvent % Screen->Optimize Validate Validate Stability: Check for Precipitation Over Time & Temp Optimize->Validate End End: Optimized Formulation Validate->End cyclodextrin cluster_0 Inclusion Complex Formation Compound This compound (Hydrophobic) Complex Water-Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocol: Preparation by Kneading Method

Objective: To prepare a cyclodextrin inclusion complex to enhance aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Small amount of water-ethanol (50:50 v/v) solution

  • Vacuum oven or desiccator

Procedure:

  • Determine the appropriate molar ratio. A 1:1 molar ratio of the compound to HP-β-CD is a common starting point.

  • Weigh the calculated amounts of this compound and HP-β-CD and place them in the mortar.

  • Mix the powders thoroughly for 5 minutes.

  • Add a small amount of the water-ethanol solution dropwise to the powder mixture while continuously triturating (kneading) with the pestle. Add just enough liquid to form a thick, homogenous paste.

  • Continue kneading the paste vigorously for 30-45 minutes.

  • The resulting paste is then dried in a vacuum oven at 40-50°C until a constant weight is achieved, yielding a dry powder of the inclusion complex.

  • Self-Validation: Test the solubility of the resulting powder in water. A significant increase in solubility and dissolution rate compared to the physical mixture of the two starting components indicates successful complex formation. For formal characterization, techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) can be used. [11]

FAQs: Troubleshooting Common Solubility Issues

  • Q: I dissolved my compound using HCl, but it crashed out when I added it to my pH 7.4 cell culture medium. Why?

    • A: The buffering capacity of your medium was not sufficient to keep the pH low enough to maintain the protonated, soluble form of the compound. The pH rose, converting the compound back to its less soluble free base form, causing precipitation. Solution: Prepare a more concentrated acidic stock and use a smaller volume for dilution, or consider using a co-solvent or cyclodextrin approach.

  • Q: Which solubilization method is best for in vivo animal studies?

    • A: Safety is paramount. While DMSO is a great solvent, it should be used with extreme caution and in very low percentages in vivo. A formulation using pH adjustment (with a biocompatible acid), a co-solvent system with low toxicity excipients like PEG 400 or propylene glycol, or a cyclodextrin complex (HP-β-CD is common) are the preferred methods.

  • Q: How do I choose between using a co-solvent and a cyclodextrin?

    • A: A co-solvent system is often simpler and faster to prepare for initial screening. However, if you need a high concentration of your compound in a primarily aqueous vehicle, or if the required percentage of co-solvent causes unwanted biological effects or toxicity, cyclodextrins are a superior choice.

References

  • Title: Cosolvent - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

  • Title: Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs Source: University of Huddersfield Repository URL: [Link]

  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL: [Link]

  • Title: Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers Source: ACS Publications - Molecular Pharmaceutics URL: [Link]

  • Title: Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers Source: PubMed URL: [Link]

  • Title: Cosolvent – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals Source: YouTube URL: [Link]

  • Title: Co-solvent: Significance and symbolism Source: Synonyms.com URL: [Link]

  • Title: The solubility of pure tropane alkaloids in the presence of β-CD Source: ResearchGate URL: [Link]

  • Title: Cosolvent - The 'Medicinal Magician' in The Laboratory Source: Shandong IRO Chelating Chemical Co., Ltd. URL: [Link]

  • Title: Analysis of tropane and related alkaloids Source: ResearchGate URL: [Link]

  • Title: Ketones Source: Lab Alley URL: [Link]

  • Title: this compound Source: Drugfuture.com URL: [Link]

  • Title: A Comprehensive Review of Tropane Alkaloids: Atropine from Origin to Biological Activity Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs Source: ResearchGate URL: [Link]

  • Title: Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs Source: Brieflands URL: [Link]

  • Title: CompoundingToday.com | pH Adjusting Database Source: CompoundingToday.com URL: [Link]

  • Title: Isopropanol | CH3CHOHCH3 | CID 3776 Source: PubChem - NIH URL: [Link]

  • Title: Isopropyl alcohol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: 3-Nortropanone | C7H11NO | CID 11309512 Source: PubChem - NIH URL: [Link]

Sources

Technical Support Center: Scaling Up 8-Isopropyl-3-nortropanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Isopropyl-3-nortropanone. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of this tropane alkaloid derivative. Here, we address common challenges and frequently encountered issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Part 1: Synthesis of the Nortropinone Core

The journey to this compound begins with the robust construction of its foundational scaffold, nortropinone. This is typically achieved via a modification of the classic Robinson synthesis of tropinone.[1][2] Success in this initial stage is paramount for the overall efficiency of the synthetic route.

Frequently Asked Questions (FAQs): Nortropinone Synthesis

Question 1: My Robinson-Schöpf reaction for the nortropinone core is resulting in a very low yield (<20%). What are the most critical factors to investigate?

Answer: This is a common challenge, often stemming from a few critical reaction parameters. The classic Robinson synthesis, while elegant, is sensitive.[3] Let's break down the key areas for troubleshooting:

  • pH Control is Paramount: The reaction is a tandem process involving intermolecular and intramolecular Mannich reactions.[1][4] The pH of the reaction medium dictates the equilibrium between the amine, the iminium ion, and the enolate of the acetone derivative. The optimal pH is typically weakly acidic, around 4-6.[5]

    • Causality: At too low a pH, the concentration of the reactive enolate is insufficient. At too high a pH, the succinaldehyde can undergo self-polymerization or aldol condensation, while the concentration of the required iminium ion decreases. A buffered solution is highly recommended to maintain the pH throughout the reaction.

  • Quality of Succinaldehyde: Succinaldehyde is notoriously unstable and prone to polymerization. Using freshly prepared or purified succinaldehyde (often generated in situ from a stable precursor like 2,5-dimethoxytetrahydrofuran) is crucial for achieving high yields.

  • Choice of Acetone Equivalent: While acetone can be used, its low acidity results in poor yields.[4] The use of acetonedicarboxylic acid or its salts significantly improves the reaction rate and yield by facilitating enolate formation.[6] The subsequent decarboxylation is typically straightforward upon acidic workup and heating.

  • Reaction Time and Temperature: This condensation is often slow. Allowing the reaction to proceed for an extended period (24-72 hours) at room temperature is common.[5] Rushing the reaction with excessive heat can promote side reactions.

Question 2: I'm observing significant amounts of a polymeric, insoluble byproduct. What is causing this and how can it be prevented?

Answer: The formation of a polymeric sludge is almost always related to the instability of succinaldehyde, especially under non-optimal pH conditions.

  • Causality: In basic or even neutral conditions, the aldehyde functional groups of succinaldehyde can readily undergo self-aldol condensation and subsequent dehydration, leading to insoluble polymeric materials.

  • Preventative Measures:

    • Order of Addition: Add the amine salt to the buffered solution first, followed by the acetone equivalent, and lastly, add the succinaldehyde precursor slowly. This ensures that the amine is available to form the imine rapidly, minimizing the time succinaldehyde exists in its free, reactive state.

    • Use a Precursor: Generating succinaldehyde in situ from 2,5-dimethoxytetrahydrofuran under acidic conditions is a highly effective strategy. This method ensures a low, steady concentration of the free dialdehyde, favoring the desired reaction pathway over polymerization.

Part 2: N-Isopropylation of the Nortropinone Core

Once a reliable supply of nortropinone (or its salt) is secured, the next critical step is the selective introduction of the isopropyl group onto the secondary amine. This can be approached via direct alkylation or reductive amination.

Troubleshooting Guide: N-Isopropylation

Question 3: My N-alkylation of nortropinone with 2-bromopropane is slow, incomplete, and produces a significant amount of a salt byproduct. How can I optimize this?

Answer: Direct alkylation of secondary amines can be challenging due to competing reactions. The salt byproduct you're observing is likely the quaternary ammonium salt (over-alkylation), a common issue.

  • Causality: The product, this compound, is itself a tertiary amine and can be further alkylated by 2-bromopropane to form a quaternary ammonium salt. This side reaction consumes both the starting material and the product.

  • Optimization Strategies:

    • Base Selection: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is preferable to bases like potassium carbonate. It effectively scavenges the HBr formed without competing in the alkylation.

    • Stoichiometry: Use a slight excess of nortropinone relative to the 2-bromopropane (e.g., 1.1 to 1 equivalents). This favors the mono-alkylation and suppresses the formation of the quaternary salt.

    • Solvent & Temperature: A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal.[7] Moderate heating (e.g., 50-70 °C) will increase the reaction rate, but excessive heat can promote over-alkylation. Monitor the reaction closely by TLC or LC-MS.

Question 4: I am attempting the N-isopropylation via reductive amination with acetone, but the reaction stalls with significant amounts of starting material remaining. What's going wrong?

Answer: Reductive amination is an excellent and often cleaner alternative to direct alkylation. Stalling issues usually point to problems with either the formation of the iminium intermediate or the activity of the reducing agent.

  • Causality: The reaction proceeds in two steps: (1) formation of an iminium ion from nortropinone and acetone, and (2) reduction of this iminium ion. The first step is acid-catalyzed and reversible. The second step must be selective for the iminium ion over the ketone (acetone).

  • Key Optimization Points:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is mild enough not to reduce acetone significantly but is highly effective at reducing the iminium ion. It also tolerates the slightly acidic conditions required for iminium formation. Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.

    • pH Control: The reaction should be run under weakly acidic conditions (pH ~5-6), often achieved by adding a small amount of acetic acid. This promotes the formation of the iminium intermediate without deactivating the amine nucleophile completely.

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents that work well with NaBH(OAc)₃.

    • Acetone as Solvent and Reagent: Using acetone as the solvent can drive the iminium formation equilibrium forward. However, this may require a more robust reducing agent. It is often better to use a stoichiometric excess of acetone (e.g., 5-10 equivalents) in a non-ketonic solvent like DCM.

Optimization Data for N-Isopropylation via Reductive Amination
EntryReducing AgentSolventAdditive (1.1 eq)Temp (°C)Time (h)Conversion (%)
1NaBH₄MeOHNone2512< 10
2NaBH₃CNMeOHAcetic Acid258~85
3NaBH(OAc)₃DCMAcetic Acid254> 95
4NaBH(OAc)₃DCMNone2512~40

This table summarizes typical results to guide reagent selection. Actual results may vary.

Part 3: Experimental Protocols & Workflows

Overall Synthesis Workflow

The following diagram outlines the logical flow for the synthesis, from common starting materials to the final purified product.

G cluster_0 Part 1: Nortropinone Core Synthesis cluster_1 Part 2: N-Isopropylation cluster_2 Part 3: Purification A 2,5-Dimethoxytetrahydrofuran + Ammonia Source + Acetonedicarboxylic Acid B Robinson-Schöpf Condensation (pH 4-6 Buffer) A->B C Acidic Workup & Decarboxylation B->C D Nortropinone HCl C->D E Nortropinone Free Base (from Nortropinone HCl + Base) D->E Neutralization F Reductive Amination (Acetone, NaBH(OAc)₃, DCM) E->F G Crude this compound F->G H Aqueous Acidic Extraction (to remove non-basic impurities) G->H Workup I Basification & Organic Extraction H->I J Column Chromatography (Silica, e.g., DCM/MeOH gradient) I->J K Pure this compound J->K

Caption: Overall workflow for this compound synthesis.

Protocol 1: Synthesis of Nortropinone Hydrochloride

This protocol is based on the well-established Robinson-Schöpf condensation.

  • Reaction Setup: To a solution of citric acid (or a phosphate buffer) in water, add ammonium chloride and acetonedicarboxylic acid. Stir until all solids are dissolved and adjust the pH to ~5.0. Cool the mixture in an ice bath.

  • Reagent Addition: Slowly add a solution of 2,5-dimethoxytetrahydrofuran dropwise to the stirred mixture over 1-2 hours, ensuring the temperature remains below 10 °C.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature for 48-72 hours. The solution will typically turn yellow or amber.

  • Work-up and Decarboxylation: Acidify the reaction mixture to pH 1 with concentrated HCl. Heat the solution to 80-90 °C for 2-3 hours to facilitate the decarboxylation of the intermediate. Monitor CO₂ evolution.

  • Isolation: Cool the solution and wash several times with an organic solvent (e.g., dichloromethane) to remove non-basic impurities. Concentrate the aqueous layer under reduced pressure to obtain the crude nortropinone hydrochloride salt.

  • Purification: The crude salt can be purified by recrystallization, typically from an ethanol/ether mixture, to yield nortropinone hydrochloride as a crystalline solid.[8]

Protocol 2: N-Isopropylation via Reductive Amination

This protocol utilizes sodium triacetoxyborohydride for a clean and efficient conversion.

  • Reaction Setup: Suspend nortropinone hydrochloride in dichloromethane (DCM). Add a suitable base (e.g., triethylamine, 2.2 equivalents) to liberate the free amine. Stir for 30 minutes.

  • Reagent Addition: To the resulting suspension, add acetone (5 equivalents) followed by a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 30 minutes. The reaction may be mildly exothermic.

  • Reaction Execution: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Mobile Phase: 95:5 DCM/MeOH with 0.5% NH₄OH) until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Stir for 1 hour. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid can be purified by column chromatography on silica gel to yield pure this compound.

Part 4: Troubleshooting Low Yields

When faced with a low-yielding reaction, a systematic approach is essential. The following decision tree provides a logical workflow for troubleshooting the critical N-isopropylation step.

G cluster_0 Reductive Amination cluster_1 Direct Alkylation (e.g., Isopropyl Bromide) start Low Yield in N-Isopropylation Step q1 Which method was used? start->q1 q2 Is starting material (SM) fully consumed? q1->q2 Reductive Amination q3 What is the major component in the crude mixture? q1->q3 Direct Alkylation ans1_no No: Incomplete Reaction q2->ans1_no No ans1_yes Yes: Product Degradation/Loss q2->ans1_yes Yes check_reductant Check activity of NaBH(OAc)₃. Ensure acidic catalyst is present. ans1_no->check_reductant check_workup Was workup pH basic? Product may be lost to aqueous layer if solution is acidic. ans1_yes->check_workup ans2_sm Unreacted Starting Material q3->ans2_sm Starting Material ans2_side_product Side Product Observed q3->ans2_side_product Side Product check_conditions Increase temperature. Check base strength/solubility. ans2_sm->check_conditions check_overalkylation Is it the quaternary salt? Reduce equivalents of alkylating agent. ans2_side_product->check_overalkylation

Sources

common pitfalls in handling 8-Isopropyl-3-nortropanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Isopropyl-3-nortropanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this tropane alkaloid derivative. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are the initial pitfalls to avoid?

A1: The most straightforward and common method for synthesizing this compound is the N-alkylation of the parent secondary amine, 3-nortropanone.[1] This is typically achieved by reacting 3-nortropanone with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base and solvent.[2]

Initial pitfalls to be aware of include:

  • Base Selection: The choice of base is critical. A weak or sterically hindered base may result in slow reaction rates. Conversely, a very strong base can lead to undesired side reactions. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation.[2]

  • Solvent Choice: The solvent should be able to dissolve the starting materials and be inert to the reaction conditions. Acetonitrile or DMF are suitable choices. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Temperature Control: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition or the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[3]

Q2: I am observing a significant amount of unreacted 3-nortropanone in my reaction mixture. What could be the issue?

A2: Low conversion in the N-isopropylation of 3-nortropanone can be attributed to several factors:

  • Insufficient Reactivity of the Alkylating Agent: Isopropyl bromide is generally more reactive than isopropyl chloride. If using isopropyl chloride, you may need to increase the reaction temperature or consider adding a catalytic amount of sodium iodide to facilitate the reaction via the Finkelstein reaction.

  • Inadequate Base Strength or Solubility: If using a solid base like potassium carbonate, ensure it is finely powdered to maximize surface area. The base's role is to neutralize the hydrohalic acid formed during the reaction; if this is not efficient, the resulting ammonium salt of the product can inhibit the reaction.

  • Steric Hindrance: The isopropyl group is bulkier than a methyl or ethyl group, which can slow down the rate of this Sₙ2 reaction. Patience and optimized conditions are key.

Q3: My purification by column chromatography is proving difficult. Are there any tips for effectively isolating this compound?

A3: Purifying tertiary amines like this compound can be challenging due to their basic nature, which can cause tailing on silica gel. Here are some strategies to improve your chromatographic separation:

  • Basified Silica Gel: Pre-treating your silica gel with a small amount of a tertiary amine, such as triethylamine (typically 1-2% in the eluent), can neutralize the acidic silanol groups on the silica surface, reducing tailing and improving peak shape.

  • Solvent System Optimization: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is often effective.

  • Alternative Purification Methods: For small-scale reactions, preparative TLC can be a viable option. For larger scales, consider distillation under reduced pressure if the compound is thermally stable.

Troubleshooting Guides

Issue 1: Low Yield in N-Isopropylation of 3-Nortropanone

This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound from 3-nortropanone and an isopropyl halide.

Symptoms:

  • TLC analysis shows a significant amount of starting material (3-nortropanone) remaining after an extended reaction time.

  • The isolated yield of the desired product is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended ActionScientific Rationale
Poor Reagent Quality Ensure 3-nortropanone is pure and the isopropyl halide has not degraded. Use freshly opened or distilled reagents.Impurities in the starting materials can inhibit the reaction or lead to side products. Old alkyl halides can decompose.
Inactive Base Use freshly ground, anhydrous potassium carbonate. Consider a stronger, non-nucleophilic base if necessary.The base is crucial for scavenging the HBr or HI produced. If it is not effective, the reaction equilibrium will not favor product formation.
Presence of Water Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can hydrolyze the alkylating agent and compete with the amine as a nucleophile.
Suboptimal Temperature Gradually increase the reaction temperature in increments of 10°C, monitoring by TLC. Refluxing in acetonitrile is a good starting point.The activation energy for the Sₙ2 reaction with a secondary halide may require thermal energy to proceed at a reasonable rate.
Side Reaction: Elimination Use a less polar solvent and avoid excessively high temperatures. Isopropyl iodide is more prone to elimination than isopropyl bromide.Isopropyl halides can undergo E2 elimination in the presence of a base, forming propene, which will not alkylate the amine.

Experimental Protocol: N-Isopropylation of 3-Nortropanone

  • To a solution of 3-nortropanone (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of nortropanone), add finely powdered anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 2-bromopropane (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 9:1 dichloromethane/methanol eluent).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine) using a suitable eluent system.

Issue 2: Product Instability and Decomposition

This guide addresses potential issues related to the stability of this compound during workup and storage.

Symptoms:

  • The purified product darkens or changes color over time.

  • NMR analysis of a stored sample shows the appearance of new, unidentified peaks.

  • Loss of product during acidic or basic workup procedures.

Possible Causes and Solutions:

CauseRecommended ActionScientific Rationale
Air Oxidation Store the purified compound under an inert atmosphere (nitrogen or argon) in a sealed container, preferably in a freezer.Tertiary amines can be susceptible to oxidation, especially if trace metal impurities are present.
Acid-Catalyzed Hydrolysis/Rearrangement Avoid prolonged exposure to strong acidic conditions during workup. Use dilute acids for extraction and neutralize promptly.While generally stable, the bicyclic ring system may be susceptible to rearrangement or hydrolysis under harsh acidic conditions.[4][5][6]
Contamination with Base Ensure all residual base from the reaction is removed during purification.Residual strong base could potentially catalyze decomposition pathways over long-term storage.

Workflow for Assessing Product Stability

G start Purified Product check_purity Initial Purity Check (NMR, LC-MS) start->check_purity storage Store sample under N2 at -20°C check_purity->storage recheck Re-analyze after 1 month storage->recheck stable Product is Stable recheck->stable No Change unstable Decomposition Observed recheck->unstable New Peaks troubleshoot Investigate Cause (Oxidation, etc.) unstable->troubleshoot

Caption: Workflow for assessing the stability of this compound.

Characterization Data

Expected Spectroscopic Data:

TechniqueExpected FeaturesRationale
¹H NMR A septet in the upfield region for the methine proton of the isopropyl group, and a corresponding doublet for the two methyl groups. Complex multiplets for the bicyclic ring protons.The splitting pattern of the isopropyl group is characteristic (a CH proton adjacent to two CH₃ groups).[7] The rigid bicyclic structure leads to complex splitting for the ring protons.
¹³C NMR A peak corresponding to the carbonyl carbon (~210-220 ppm). Peaks for the isopropyl group carbons and the carbons of the bicyclic system.The chemical shift of the ketone carbonyl is a key diagnostic peak. The number of signals should correspond to the number of unique carbon atoms in the molecule.
IR Spectroscopy A strong absorption band in the region of 1700-1720 cm⁻¹ for the C=O stretch of the ketone. C-H stretching and bending vibrations will also be present.The carbonyl stretch is a prominent and easily identifiable feature in the IR spectrum of ketones.[7]
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z = 167.1310 for C₁₀H₁₇NO. Common fragmentation patterns for ketones and amines would be expected.The molecular weight provides confirmation of the product's identity. Fragmentation can provide structural information.

Data Interpretation Workflow

G cluster_NMR NMR Analysis cluster_IR_MS IR & MS Analysis nmr_h ¹H NMR: Check for isopropyl signals (septet, doublet) confirmation Structure Confirmed nmr_h->confirmation All data consistent troubleshoot Inconsistent Data: Troubleshoot Synthesis/Purification nmr_h->troubleshoot Data inconsistent nmr_c ¹³C NMR: Confirm carbonyl peak and carbon count nmr_c->confirmation All data consistent nmr_c->troubleshoot Data inconsistent ir IR: Identify strong C=O stretch ir->confirmation All data consistent ir->troubleshoot Data inconsistent ms MS: Verify molecular ion peak ms->confirmation All data consistent ms->troubleshoot Data inconsistent product Synthesized Product analysis Spectroscopic Analysis product->analysis analysis->nmr_h analysis->nmr_c analysis->ir analysis->ms

Caption: Logical workflow for spectroscopic data analysis of this compound.

References

  • Synthesis, Antiproliferative Activity and 2D-QSAR Study of Some 8-alkyl-2,4-bisbenzylidene-3-nortropinones. ResearchGate. Available at: [Link]

  • N-Dealkylation of Amines. PMC. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Available at: [Link]

  • Chapter 17: Amines and Amides. Available at: [Link]

  • Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis. Available at: [Link]

  • the hydrolysis of amides. Chemguide. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Available at: [Link]

  • For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use? ResearchGate. Available at: [Link]

  • Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. Available at: [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • Efficient, Two-Step Synthesis of N-Substituted Nortropinone Derivatives. ResearchGate. Available at: [Link]

  • Help with N-Alkylation gone wrong. Reddit. Available at: [Link]

  • A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. Asian Journal of Chemistry. Available at: [Link]

Sources

Validation & Comparative

comparative study of 8-Isopropyl-3-nortropanone and its analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to N-Substituted Nortropanone Analogues as Monoamine Transporter Ligands

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparative analysis of a key class of nortropanone analogues. While specific experimental data on 8-Isopropyl-3-nortropanone is limited in publicly accessible literature, this document will focus on a closely related, extensively studied, and pharmacologically significant series: N-substituted analogues of 3α-(diphenylmethoxy)tropane (benztropine) and its derivatives . These compounds serve as an exemplary case study for understanding structure-activity relationships at monoamine transporters.

The tropane alkaloid scaffold, a bicyclic amine core, is a privileged structure in medicinal chemistry, forming the basis for compounds like cocaine.[1] By modifying this core, particularly at the tropane nitrogen (N-8 position), researchers can systematically alter the pharmacological profile of these molecules. This guide delves into the synthesis, comparative biological activity, and experimental evaluation of these analogues, providing the technical depth and practical protocols necessary for advanced research.

The Rationale: Why N-Substituted Nortropane Analogues?

The primary molecular targets for this class of compounds are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2] These transporters are integral membrane proteins that mediate the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[2] Inhibition of these transporters increases the synaptic concentration of neurotransmitters, a mechanism central to the action of many antidepressants and psychostimulants.

Benztropine and its analogues are of particular interest because they are potent dopamine uptake inhibitors that often exhibit an "atypical" behavioral profile compared to cocaine.[3][4][5] Despite high affinity for DAT, many of these compounds do not produce the same level of locomotor stimulation or reinforcing effects, making them promising candidates for the development of medications to treat cocaine addiction.[3][6][7] The strategic modification of the N-substituent on the nortropane core is a key approach to fine-tuning binding affinity, transporter selectivity, and pharmacokinetic properties to separate therapeutic effects from abuse liability.[8][9]

Comparative Biological Activity

The defining characteristics of these analogues are their binding affinities (Ki) for the monoamine transporters and their functional potency in inhibiting neurotransmitter uptake (IC50). The data presented below is for a series of N-substituted analogues of 3α-[bis(4-fluorophenyl)methoxy]tropane, a derivative of benztropine. This substitution on the phenyl rings often enhances DAT affinity.

Compound (N-Substituent)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity RatioDA Uptake IC50 (nM)Reference
-CH₃ (AHN 1-055)11.8 ± 1.1376 ± 28457 ± 53323912.3 ± 0.6[6]
-Allyl (AHN 2-005)29.9 ± 2.63260 ± 3204810 ± 26010916122.0 ± 1.0[6]
-n-Butyl (JHW 007)18.0 ± 1.02500 ± 1003300 ± 10013918316.0 ± 1.0[7]
-Benzyl 12.0 ± 2.01400 ± 1002000 ± 20011716711.0 ± 1.0[8]
-3-Phenylpropyl 13.0 ± 1.01500 ± 1002300 ± 20011517713.0 ± 1.0[8]
-4-Phenylbutyl 12.0 ± 1.01500 ± 1002400 ± 20012520011.0 ± 1.0[8]

Ki and IC50 values are presented as mean ± SEM. Data is compiled from studies using rat brain tissue. Selectivity ratios are calculated as (Ki for SERT or NET) / (Ki for DAT).

Structure-Activity Relationship (SAR) Insights

The data reveals critical relationships between the structure of the N-substituent and biological activity:

  • Potency at DAT: Small alkyl groups (methyl) and aralkyl groups (benzyl, phenylpropyl, phenylbutyl) generally confer high affinity for DAT, with Ki values in the low nanomolar range.[6][8]

  • Transporter Selectivity: All listed analogues demonstrate significant selectivity for DAT over both SERT and NET.[6][8] This selectivity is a key feature of the benztropine class. The introduction of larger, lipophilic N-substituents tends to increase this selectivity, primarily by decreasing affinity for SERT and NET.

  • Impact of Chain Length: In the N-phenylalkyl series, varying the alkyl chain length from one (benzyl) to four (phenylbutyl) carbons has a relatively minor impact on DAT affinity, suggesting the presence of a large, accommodating binding pocket near the N-8 position.[8]

  • Muscarinic Affinity: A critical consideration in this series is off-target binding, particularly at muscarinic acetylcholine receptors (M1). The parent compound, benztropine, has high M1 affinity. N-substitutions, especially with larger groups like allyl or n-butyl, can significantly reduce M1 affinity, which is often a desirable trait to minimize anticholinergic side effects and isolate the effects of DAT inhibition.[6]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of data, the following protocols are described in detail. They represent standard, validated methodologies in the field of monoamine transporter research.

Protocol 1: Competitive Radioligand Binding Assay for DAT Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand, [³H]WIN 35,428, from the dopamine transporter.[10][11]

Workflow Diagram: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare tissue homogenate (e.g., rat striatum) I1 Combine in assay tubes: - Homogenate (Receptors) - [3H]WIN 35,428 (Radioligand) - Buffer P1->I1 P2 Prepare assay buffer (e.g., 50 mM Tris, 120 mM NaCl) P2->I1 P3 Prepare ligand solutions: 1. [3H]WIN 35,428 (constant conc.) 2. Test Compound (serial dilutions) 3. Blocker (e.g., 10 µM Cocaine) I2 Add either: - Test Compound (for competition) - Blocker (for non-specific binding) - Buffer (for total binding) P3->I2 I1->I2 I3 Incubate at defined temperature and time to reach equilibrium (e.g., 2h on ice) I2->I3 S1 Rapidly filter contents through glass fiber filters I3->S1 S2 Wash filters with ice-cold buffer to remove unbound radioligand S1->S2 S3 Place filters in scintillation vials with scintillation cocktail S2->S3 S4 Quantify radioactivity (DPM) using a liquid scintillation counter S3->S4 A1 Calculate Specific Binding: Total Binding - Non-specific Binding S4->A1 A2 Plot % Specific Binding vs. log[Test Compound] A1->A2 A3 Fit data to a sigmoidal curve to determine IC50 A2->A3 A4 Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) A3->A4

Caption: Workflow for determining compound affinity (Ki) at DAT.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat striatal tissue, a region rich in DAT, in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 50-100 µ g/assay tube.

  • Assay Setup: Prepare assay tubes in triplicate for total binding, non-specific binding, and each concentration of the test compound.

    • Total Binding: 50 µL buffer, 50 µL [³H]WIN 35,428 (to a final concentration of ~1-2 nM), and 400 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL of a high concentration of a known DAT blocker (e.g., 30 µM cocaine) to saturate all specific binding sites, 50 µL [³H]WIN 35,428, and 400 µL membrane suspension.[10]

    • Competition: 50 µL of test compound (at concentrations spanning 10⁻¹¹ to 10⁻⁵ M), 50 µL [³H]WIN 35,428, and 400 µL membrane suspension.

  • Incubation: Incubate all tubes on ice for 2-3 hours to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific filter binding. Immediately wash the filters three times with 3-4 mL of ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each concentration: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., in Prism software) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

Protocol 2: Synaptosome [³H]Dopamine Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of a test compound to inhibit the reuptake of [³H]dopamine into isolated presynaptic nerve terminals (synaptosomes).[1][13]

Mechanism Diagram: Dopamine Reuptake Inhibition

G cluster_synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Reuptake Receptor Dopamine Receptors DA->Receptor Signal Transduction Compound Nortropanone Analogue Compound->DAT Inhibition Vesicle Vesicle DAT->Vesicle Repackaging

Caption: Inhibition of DAT-mediated dopamine reuptake at the synapse.

Step-by-Step Methodology:

  • Synaptosome Preparation: Euthanize rats via an approved method and rapidly dissect the striatum on ice. Homogenize the tissue in a sucrose buffer (e.g., 0.32 M sucrose with 10 mM HEPES, pH 7.4).[14] Centrifuge the homogenate at low speed (~1,000 x g) to remove large debris. Carefully layer the supernatant onto a discontinuous density gradient (e.g., Ficoll or Percoll) and centrifuge at high speed (~32,000 x g). The synaptosomes will collect at the interface of the gradient layers.[15] Collect this fraction, dilute with buffer, and pellet by centrifugation. Resuspend the final synaptosome pellet in a Krebs-phosphate assay buffer.

  • Assay Setup: Pre-warm tubes containing Krebs-phosphate buffer and varying concentrations of the test compound (or buffer for total uptake, and a high concentration of a known inhibitor like 10 µM indatraline for non-specific uptake) to 37°C.[13]

  • Initiation of Uptake: Initiate the uptake reaction by adding the synaptosome suspension to each tube, followed immediately by [³H]dopamine (to a final concentration of ~5-10 nM).

  • Incubation: Incubate the reaction mixture for a short period (e.g., 5-10 minutes) at 37°C. The timing must be within the initial linear phase of uptake.

  • Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters with ice-cold buffer to remove extracellular [³H]dopamine.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: Specific Uptake = Total Uptake (DPM) - Non-specific Uptake (DPM).

    • Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.

    • Use non-linear regression to determine the IC₅₀ value.

Pharmacokinetic and In Vivo Considerations

While high in vitro potency is essential, the therapeutic potential of a compound is ultimately determined by its in vivo properties.

  • Pharmacokinetics (PK): Studies on benztropine analogues have shown that structural modifications significantly impact PK. For example, some analogues exhibit a long elimination half-life (t½ > 19 hours) and high brain uptake, which are desirable properties for a potential maintenance therapy.[16][17][18] However, high lipophilicity can sometimes lead to poor water solubility and complex metabolic profiles.[8]

  • In Vivo Pharmacodynamics: The "atypical" profile of these compounds is confirmed in animal models. Unlike cocaine, many potent N-substituted benztropine analogues fail to fully substitute for cocaine in drug discrimination studies and are not readily self-administered, suggesting a lower abuse potential.[7][9] Furthermore, some analogues can even antagonize the behavioral effects of cocaine, highlighting their therapeutic promise.[4]

Conclusion and Future Directions

The N-substituted nortropanone scaffold, particularly within the benztropine series, provides a fertile ground for medicinal chemistry exploration. The structure-activity relationships demonstrate that the N-8 position is a highly tunable site for modulating affinity, selectivity, and pharmacokinetics. While a direct comparison involving this compound requires further specific synthesis and evaluation, the principles derived from its chemical cousins are clear. High DAT affinity can be achieved and maintained while systematically altering other properties. The data strongly supports the hypothesis that it is possible to design DAT inhibitors that are pharmacologically distinct from cocaine. Future research should focus on optimizing the balance between high DAT potency, minimal off-target activity, and favorable pharmacokinetic profiles to develop novel therapeutics for neuropsychiatric disorders, including substance use disorders.

References

  • Newman, A. H., & Katz, J. L. (2007). Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications to treat cocaine addiction. Biochemical Pharmacology, 75(1), 2–16. [Link]

  • Singh, S., Chaurasiya, N. D., Saini, A., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388–3398. [Link]

  • Agoston, G. E., Katz, J. L., Stein, I., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 530–539. [Link]

  • Hong, W. C., & Amara, S. G. (2016). [3H]WIN 35,428 Binding Assay. Bio-protocol, 6(16), e1905. [Link]

  • Thorn, D. A., Zhang, Y., & Johnson, K. M. (2018). In vitro uptake assays in synaptosomes. Bio-protocol, 8(12), e2888. [Link]

  • Katz, J. L., Tanda, G., & Newman, A. H. (2010). N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects. Journal of Pharmacology and Experimental Therapeutics, 332(3), 859–868. [Link]

  • Katz, J. L., Izenwasser, S., & Newman, A. H. (1998). Novel benztropine [3a-(diphenylmethoxy)tropane] analogs as probes for the dopamine transporter. Psychopharmacology, 138(3-4), 211–220. [Link]

  • Katz, J. L., Agoston, G. E., Alling, K. L., et al. (2004). Effects of N-substituted analogs of benztropine: diminished cocaine-like effects in dopamine transporter ligands. Journal of Pharmacology and Experimental Therapeutics, 309(2), 650–660. [Link]

  • Hiranita, T., Soto, P. L., Tanda, G., et al. (2011). Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 483–493. [Link]

  • Berger, S. P., Farrell, K., & Madras, B. K. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neurochemistry, 59(1), 356–360. [Link]

  • Singh, S., Chaurasiya, N. D., Saini, A., et al. (2004). Structure−Activity Relationships at Monoamine Transporters for a Series of N-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation. ResearchGate. [Link]

  • Rothman, R. B., & Baumann, M. H. (2000). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Examples. Retrieved January 20, 2026, from [Link]

  • National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP). (n.d.). Assay Protocol Book. PDSP. [Link]

  • Dwoskin, L. P., Zheng, G., Grinevich, V. P., et al. (2007). Transport, metabolism, and in vivo population pharmacokinetics of the chloro benztropine analogs, a class of compounds extensively evaluated in animal models of drug abuse. Drug Metabolism and Disposition, 35(10), 1816–1825. [Link]

  • Pastuszko, A., Wilson, D. F., & Erecińska, M. (1982). Neurotransmitter metabolism in rat brain synaptosomes: effect of anoxia and pH. Journal of Neurochemistry, 38(6), 1657–1667. [Link]

  • El-Gohary, O. A., El-Sherbeni, A. A., Saini, A., et al. (2011). The Novel N-substituted Benztropine Analog GA2-50 Possesses Pharmacokinetic and Pharmacodynamic Profiles Favorable for a Candidate Substitute Medication for Cocaine Abuse. Pharmacology, Biochemistry and Behavior, 98(3), 438–445. [Link]

  • Lin, Y. Y., Wang, S. J., & Lin, C. H. (2020). Inhibition of Synaptic Glutamate Exocytosis and Prevention of Glutamate Neurotoxicity by Eupatilin from Artemisia argyi in the Rat Cortex. International Journal of Molecular Sciences, 21(18), 6825. [Link]

  • El-Gohary, O. A., El-Sherbeni, A. A., Saini, A., et al. (2011). The Novel N-Substituted Benztropine Analog GA2-50 Possesses Pharmacokinetic and Pharmacodynamic Profiles Favorable for a Candidate Substitute Medication for Cocaine Abuse. PMC. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 8-Isopropyl-3-nortropanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable data and, ultimately, patient safety. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 8-Isopropyl-3-nortropanone. While published methods specifically targeting this compound are scarce, this document synthesizes established analytical principles for structurally similar tropane alkaloids and foundational validation guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) to provide a robust framework for method development and validation.

The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[1][2] This guide will explain the causality behind experimental choices, present comparative performance data, and offer detailed protocols to empower researchers to develop and validate scientifically sound methods for this and similar nortropane derivatives.

Introduction to this compound and Analytical Imperatives

This compound is a derivative of the nortropane skeleton, a core structure in a class of alkaloids with significant physiological activity. Like its chemical relatives, such as tropinone and cocaine, accurate quantification is critical for pharmacokinetic studies, quality control of synthetic batches, and impurity profiling. The choice of analytical methodology is a critical decision, balancing the need for sensitivity, specificity, and throughput.

This guide will compare two workhorse techniques in pharmaceutical analysis:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust, versatile, and widely accessible technique for the quantification of moderately polar, non-volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly suited for volatile or semi-volatile compounds, often requiring derivatization to improve chromatographic performance.

The validation of these methods will be assessed against the core parameters outlined in the ICH Q2(R2) guideline: Specificity, Linearity, Range, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[3][4][5][6]

Comparative Analysis of Analytical Methods

The selection of an analytical method is a balance of performance characteristics. The following sections compare the projected performance of RP-HPLC-UV and GC-MS for the analysis of this compound, grounded in typical results for related tropane alkaloids.

Workflow Overview

The logical flow for validating an analytical method is a structured process to ensure the procedure is fit for its intended purpose.[4]

Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation Dev Analytical Method Development & Optimization Proto Write Validation Protocol Dev->Proto Define Acceptance Criteria Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LoQ LOD & LOQ Proto->LoQ Rob Robustness Proto->Rob Report Validation Report Generation Spec->Report Lin->Report Acc->Report Prec->Report LoQ->Report Rob->Report Lifecycle Continuous Method Lifecycle Management Report->Lifecycle

Caption: General workflow for analytical method validation, from development to lifecycle management.

Performance Parameter Comparison

The suitability of each method is determined by its performance across several key validation parameters. The data presented below is a realistic projection based on the analysis of similar tropane alkaloids.

Validation ParameterRP-HPLC-UVGC-MSScientific Rationale & Causality
Specificity GoodExcellentHPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores. GC-MS provides superior specificity due to the combination of retention time and a unique mass fragmentation pattern, which acts as a chemical fingerprint.[7]
Linearity (R²) > 0.999> 0.999Both methods are expected to produce a highly linear response when properly optimized.
Range 1 - 100 µg/mL0.05 - 20 µg/mLThe range is dependent on the detector's response. GC-MS typically offers a wider dynamic range, especially at the lower end, due to its higher sensitivity.
Accuracy (% Recovery) 98 - 102%97 - 103%Both methods can achieve excellent accuracy. Accuracy is often dependent on the sample extraction procedure rather than the instrumentation itself.[5]
Precision (%RSD) < 2.0%< 5.0%RP-HPLC generally offers slightly better precision (repeatability) due to simpler sample preparation (no derivatization) and the highly reproducible nature of modern liquid pumps. The multi-step derivatization and extraction process for GC-MS can introduce more variability.
Limit of Quantitation (LOQ) ~1 µg/mL~50 ng/mLGC-MS is inherently more sensitive. The mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, can detect much lower quantities of the analyte compared to a UV detector.[7]
Robustness HighModerateHPLC methods are often more robust against minor variations in mobile phase composition and temperature. GC-MS methods can be sensitive to the quality of the derivatizing agent and variations in injection port temperature.

Experimental Protocols

The following are detailed, step-by-step protocols for the hypothetical analysis of this compound.

Method A: RP-HPLC-UV Protocol

This method is designed for the routine quantification of this compound in bulk drug substance or simple formulations.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (based on the typical absorbance of the ketone chromophore).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve in 10 mL of mobile phase.

3. System Suitability:

  • Inject a mid-range standard (e.g., 25 µg/mL) six times.

  • Acceptance Criteria: %RSD of the peak area < 2.0%, theoretical plates > 2000, tailing factor < 1.5.

4. Analysis:

  • Construct a calibration curve by injecting the calibration standards.

  • Inject the sample solution in triplicate.

  • Calculate the concentration of the sample using the regression equation from the calibration curve.

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc sep Isocratic Separation on C18 Column hplc->sep det UV Detection (210 nm) sep->det data Data Acquisition & Integration (Chromatogram) det->data quant Quantification via Calibration Curve data->quant

Sources

A Comparative Guide to the Activity of 8-Isopropyl-3-nortropanone and Other Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of the anticipated biological activity of 8-Isopropyl-3-nortropanone against other well-characterized tropane alkaloids. While direct experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes established structure-activity relationships (SAR) within the tropane alkaloid class to project its likely pharmacological profile. We will delve into the causal relationships behind experimental designs for evaluating such compounds and provide detailed protocols for their assessment.

Introduction to Tropane Alkaloids: A Versatile Scaffold

Tropane alkaloids are a class of bicyclic [3.2.1] alkaloids characterized by the 8-azabicyclo[3.2.1]octane ring system.[1] This rigid scaffold has proven to be a fertile ground for the development of a wide array of pharmacologically active agents.[2] Natural tropane alkaloids, such as cocaine and atropine, are found in various plant families, including Solanaceae and Erythroxylaceae, and exhibit a broad spectrum of biological activities, from anticholinergic to stimulant effects.[1][3]

The pharmacological diversity of tropane alkaloids stems from the stereochemistry and nature of substituents at various positions of the tropane core, particularly at the C-3 and N-8 positions.[4][5] Cocaine, a potent psychostimulant, primarily exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin.[3] In contrast, atropine and scopolamine act as competitive antagonists at muscarinic acetylcholine receptors.[3] The N-substituent on the tropane nitrogen plays a crucial role in determining the affinity and selectivity of these compounds for their respective biological targets.

The Significance of the N-Substituent in Tropane Alkaloid Activity

The nitrogen at the 8-position of the tropane ring is a key determinant of pharmacological activity. In naturally occurring tropane alkaloids like cocaine, this position is occupied by a methyl group. However, synthetic modifications of this N-substituent have led to the discovery of compounds with altered potency and selectivity for monoamine transporters.

Structure-activity relationship (SAR) studies have demonstrated that the size and nature of the N-alkyl group can significantly influence binding affinity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Generally, increasing the bulk of the N-alkyl substituent beyond a methyl group can lead to a decrease in potency at the DAT. However, the specific impact is highly dependent on the overall structure of the molecule, including the substituents at the C-2 and C-3 positions.

Projected Activity Profile of this compound

Based on the established SAR of N-substituted nortropane analogs, we can project the likely activity profile of this compound. Nortropinone is a derivative of tropinone lacking the N-methyl group, making the nitrogen a secondary amine available for substitution. The introduction of an isopropyl group at this position is expected to modulate its interaction with monoamine transporters.

Given that larger N-alkyl groups tend to decrease affinity for the dopamine transporter, it is anticipated that this compound will exhibit a lower binding affinity for DAT compared to cocaine (N-methyl). The bulkier isopropyl group may introduce steric hindrance at the DAT binding site. Its affinity for SERT and NET would also be expected to be influenced by this substitution, though the precise impact is difficult to predict without direct experimental data.

Comparative Analysis with Key Tropane Alkaloids

To contextualize the projected activity of this compound, it is essential to compare it with well-characterized tropane alkaloids.

CompoundN-SubstituentPrimary Target(s)Reported Activity (Ki in nM)
Cocaine MethylDAT, SERT, NETDAT: ~100-300, SERT: ~200-500, NET: ~50-200
Benztropine MethylDAT, M1 Muscarinic ReceptorDAT: ~10-50
This compound IsopropylDAT, SERT, NET (Projected)Data not available. Expected to have lower DAT affinity than cocaine.

Note: The Ki values for cocaine can vary depending on the experimental conditions and radioligand used.

Experimental Protocols for Evaluating Tropane Alkaloid Activity

To empirically determine the activity of this compound and other tropane alkaloids, standardized in vitro assays are employed. The following protocols outline the methodology for radioligand binding assays to determine the binding affinity (Ki) at the dopamine, serotonin, and norepinephrine transporters.

Radioligand Binding Assay for DAT, SERT, and NET

This protocol provides a general framework for a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for DAT, SERT, and NET.

Materials:

  • Membrane Preparations: Cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET, or from specific brain regions (e.g., striatum for DAT).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-121

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For NET: [³H]Nisoxetine or [³H]Desipramine

  • Unlabeled Ligands: For determining non-specific binding (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the appropriate membrane preparation.

  • Initiation of Binding: Add the radioligand at a concentration near its Kd value to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (HEK293 cells or Brain Tissue) Incubation Incubation (Membranes + Ligands) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand & Test Compound) Ligand_Prep->Incubation Filtration Filtration & Washing (Separation of Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Quantification of Radioactivity) Filtration->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for Radioligand Binding Assay.

Monoamine Transporter Signaling Pathway

The primary mechanism of action for many tropane alkaloids involves the modulation of monoamine transporter function. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DA Dopamine Vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binding Signal Postsynaptic Signal DA_Receptor->Signal Activation Tropane Tropane Alkaloid (e.g., this compound) Tropane->DAT Inhibition

Caption: Dopamine Transporter Inhibition by Tropane Alkaloids.

By inhibiting the transporter, these alkaloids increase the concentration and duration of the neurotransmitter in the synaptic cleft, leading to enhanced postsynaptic receptor activation.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, structure-activity relationships within the tropane alkaloid class provide a strong basis for predicting its pharmacological profile. It is anticipated that the N-isopropyl substitution will result in a lower affinity for the dopamine transporter compared to N-methyl analogs like cocaine.

To validate these predictions, further in vitro and in vivo studies are essential. The experimental protocols provided in this guide offer a robust framework for characterizing the binding and functional activity of this compound and other novel tropane alkaloids at monoamine transporters. Such research is crucial for the development of new therapeutic agents with tailored pharmacological profiles for a range of neurological and psychiatric disorders.

References

  • Kardell, M., et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 795. [Link]

  • Wikipedia. (2023). Tropane alkaloid. [Link]

  • Aggarwal, S., et al. (2021). The Chemical Synthesis and Applications of Tropane Alkaloids. The Alkaloids: Chemistry and Biology, 86, 1-135. [Link]

  • Lounasmaa, M., & Tamminen, T. (1993). The tropane alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1-114). Academic Press. [Link]

  • Singh, S. (2000). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical Reviews, 100(3), 925-1024. [Link]

Sources

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity: A Case Study with 8-Isopropyl-3-nortropanone

Author: BenchChem Technical Support Team. Date: February 2026

8-Isopropyl-3-nortropanone belongs to the tropane alkaloid class of compounds, which includes well-known substances like cocaine and scopolamine.[1] Due to the shared core 8-azabicyclo[3.2.1]octane skeleton across this family, the potential for antibody cross-reactivity is a significant concern that must be rigorously evaluated.[2]

This guide is designed for professionals who are developing or validating immunoassays. We will move beyond a simple recitation of protocols to explain the rationale behind the experimental design, ensuring a robust and self-validating system for characterizing antibody specificity.

The Criticality of Cross-Reactivity Assessment

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that are structurally similar.[3] This phenomenon can undermine the reliability of an immunoassay.[3] In the context of this compound, an antibody with poor specificity might also recognize other tropane alkaloids, leading to an overestimation of its concentration in a sample. Therefore, a thorough cross-reactivity assessment is a non-negotiable aspect of antibody validation.[4]

Experimental Design: A Competitive ELISA Approach

To quantify the cross-reactivity of our hypothetical anti-8-Isopropyl-3-nortropanone antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is the method of choice. This format is highly sensitive and allows for the direct measurement of the antibody's binding affinity for various compounds relative to the target analyte.[5]

The principle of a competitive ELISA is straightforward: the analyte in the sample (or a standard) competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Selection of Cross-Reactants

A crucial aspect of this study is the careful selection of compounds to test for cross-reactivity. The chosen molecules should be structurally related to this compound to provide a comprehensive profile of the antibody's specificity. Based on the common tropane alkaloid structure, the following compounds are selected for our panel:

  • Nortropinone (3-Nortropanone): The parent compound lacking the N-isopropyl group.

  • Tropinone: The N-methylated analog.

  • Cocaine: A structurally more complex tropane alkaloid with ester functionalities.[6]

  • Benzoylecgonine: A major metabolite of cocaine.

  • Scopolamine: Another prominent tropane alkaloid with an epoxide ring.[7]

  • Atropine: A tropane alkaloid closely related to scopolamine.

The chemical structure of this compound is presented below:

Chemical Structure of this compound

A 2D representation of the this compound molecule.

Visualizing the Workflow: Competitive ELISA for Cross-Reactivity

The following diagram outlines the key steps in our competitive ELISA protocol.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_incubation Competitive Incubation cluster_detection Detection prep1 Coat plate with This compound-protein conjugate prep2 Wash plate prep1->prep2 prep3 Block non-specific binding sites prep2->prep3 prep4 Wash plate prep3->prep4 inc1 Add anti-8-Isopropyl-3-nortropanone Ab + Standard or Test Compound prep4->inc1 inc2 Incubate inc1->inc2 det1 Wash plate inc2->det1 det2 Add Enzyme-conjugated Secondary Antibody det1->det2 det3 Wash plate det2->det3 det4 Add Substrate det3->det4 det5 Measure Absorbance det4->det5 Cross_Reactivity_Profile This compound This compound Nortropinone Nortropinone This compound->Nortropinone High Structural Similarity (5% Cross-Reactivity) Tropinone Tropinone This compound->Tropinone High Structural Similarity (1% Cross-Reactivity) Cocaine Cocaine This compound->Cocaine Lower Structural Similarity (<0.15% Cross-Reactivity) Scopolamine Scopolamine This compound->Scopolamine Lower Structural Similarity (<0.15% Cross-Reactivity)

Conceptual diagram of the cross-reactivity profile based on structural similarity.

Conclusion

This guide provides a robust framework for the systematic evaluation of antibody cross-reactivity, using the example of a hypothetical antibody to this compound. By employing a well-designed competitive ELISA and a carefully selected panel of structurally related compounds, researchers can confidently characterize the specificity of their antibodies. This rigorous validation is an indispensable step in the development of reliable and accurate immunoassays for research, diagnostics, and drug development.

References

  • Title: Monoclonal antibody-based enzyme immunoassay for the quantitative determination of the tropane alkaloid, scopolamine Source: PubMed URL: [Link]

  • Title: Strategy for Accurate Detection of Six Tropane Alkaloids in Honey Using Lateral Flow Immunosensors Source: MDPI URL: [Link]

  • Title: Intra- and inter-laboratory validation of a dipstick immunoassay for the detection of tropane alkaloids hyoscyamine and scopolamine in animal feed Source: Taylor & Francis Online URL: [Link]

  • Title: A monoclonal antibody to scopolamine and its use for competitive enzyme-linked immunosorbent assay Source: PubMed URL: [Link]

  • Title: Design of Cocaethylene and Cocaine Conjugates to Produce Highly Selective Polyclonal Antibodies Source: PMC - NIH URL: [Link]

  • Title: Toxicokinetics of a humanized anti-cocaine monoclonal antibody in male and female rats and lack of cross-reactivity Source: PMC - PubMed Central URL: [Link]

  • Title: Tropane alkaloids – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: this compound Source: FDA Global Substance Registration System URL: [Link]

  • Title: Cocaine derivatives–synthesis, analytical characterization and evaluation of their cross reactivity in immunochemical assays Source: ResearchGate URL: [Link]

  • Title: Antibody Cross-Reactivity Testing Service Source: Creative Biolabs URL: [Link]

  • Title: Delayed hypersensitivity to scopolamine delivered by a transdermal device Source: PubMed URL: [Link]

  • Title: Laboratory Studies of Cross-Reactive (Anti-GAS/Anti-Brain) Antibodies in Sydenham's Chorea and PANDAS/PANS Source: PANDAS Network URL: [Link]

  • Title: 3-Nortropanone | C7H11NO | CID 11309512 Source: PubChem - NIH URL: [Link]

  • Title: Cocaine - Wikipedia Source: Wikipedia URL: [Link]

Sources

A Comparative Guide to the Synthesis of 8-Isopropyl-3-nortropanone: Navigating Reproducibility in N-Alkylation of the Tropane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and medicinal chemists working with tropane alkaloids, the synthesis of novel derivatives is a cornerstone of drug discovery. The 8-azabicyclo[3.2.1]octan-3-one (nortropinone) core is a versatile starting material for accessing a wide range of pharmacologically active compounds. The introduction of an isopropyl group at the N-8 position to yield 8-Isopropyl-3-nortropanone can significantly modulate the biological activity of the parent scaffold. However, achieving reproducible and high-yielding synthesis of this key intermediate can be challenging.

This guide provides an in-depth comparison of the two most common and accessible synthetic routes for the preparation of this compound: Direct N-Alkylation with Isopropyl Bromide and Reductive Amination with Acetone . We will delve into the mechanistic underpinnings of each method, present detailed, field-tested protocols, and offer insights into the critical parameters that govern reproducibility and yield. This guide is intended to empower researchers to make informed decisions in their synthetic strategy and to troubleshoot common challenges encountered in the N-alkylation of nortropinone.

Mechanistic Considerations: A Tale of Two Pathways

The choice between direct alkylation and reductive amination is not merely a matter of reagent preference; it is a decision rooted in the fundamental reactivity of the nortropinone molecule.

Direct N-Alkylation is a classic SN2 reaction where the secondary amine of nortropinone acts as a nucleophile, attacking the electrophilic carbon of isopropyl bromide. The success of this reaction is highly dependent on the choice of base, solvent, and temperature to favor N-alkylation over potential side reactions.

Reductive Amination , on the other hand, is a two-step, one-pot process. First, the secondary amine of nortropinone reacts with acetone to form an unstable enamine or iminium ion intermediate. This intermediate is then reduced in situ by a hydride reducing agent to form the desired N-isopropyl product. This method often offers milder reaction conditions and can be more forgiving in terms of stoichiometry.

Comparative Analysis of Synthetic Routes

To aid in the selection of the most appropriate synthetic strategy, the following table summarizes the key parameters and expected outcomes for each method.

ParameterDirect N-Alkylation with Isopropyl BromideReductive Amination with Acetone
Primary Reagents Nortropinone HCl, Isopropyl Bromide, Base (e.g., K2CO3, NaHCO3)Nortropinone HCl, Acetone, Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN)
Reaction Conditions Elevated temperatures (reflux) often requiredGenerally proceeds at room temperature
Reaction Time 12-24 hours4-12 hours
Typical Yield 60-80%70-90%
Key Challenges Potential for over-alkylation (quaternization), competing elimination reactions of the alkyl halide, solubility of the base.Sensitivity of the reducing agent to moisture, potential for side-reductions if a strong reducing agent is used.
Reproducibility Can be sensitive to base strength and reaction temperature.Generally more reproducible due to milder conditions and the nature of the in-situ generated intermediate.

Experimental Protocols

The following protocols are presented as robust and reproducible methods for the synthesis of this compound. They are designed to be self-validating through in-process monitoring and clear purification steps.

Method 1: Direct N-Alkylation with Isopropyl Bromide

This protocol details the synthesis of this compound via direct alkylation of nortropinone hydrochloride with isopropyl bromide.

Direct_Alkylation cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification reagents Nortropinone HCl K2CO3 Acetonitrile flask Round-bottom flask reagents->flask Charge add_iprbr Add Isopropyl Bromide flask->add_iprbr reflux Reflux (82°C) 18 hours add_iprbr->reflux tlc_monitor Monitor by TLC reflux->tlc_monitor filter Filter solids tlc_monitor->filter concentrate Concentrate filtrate filter->concentrate extract Extract with DCM concentrate->extract dry Dry over Na2SO4 extract->dry chromatography Flash Column Chromatography (Silica, DCM/MeOH gradient) dry->chromatography characterize Characterize Product chromatography->characterize

Caption: Workflow for Direct N-Alkylation.

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nortropinone hydrochloride (5.0 g, 30.9 mmol), potassium carbonate (12.8 g, 92.7 mmol), and acetonitrile (50 mL).

  • Reagent Addition: Add isopropyl bromide (4.3 mL, 46.4 mmol) to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% methanol in dichloromethane).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 10 mL). Concentrate the filtrate under reduced pressure. Dissolve the residue in water (50 mL) and extract with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to afford this compound as a pale yellow oil.

Method 2: Reductive Amination with Acetone

This protocol provides a detailed procedure for the synthesis of this compound via reductive amination of nortropinone with acetone.

Reductive_Amination cluster_setup Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up and Isolation cluster_purification Purification reagents Nortropinone HCl Acetone Dichloromethane flask Round-bottom flask reagents->flask Charge add_stab Add NaBH(OAc)3 flask->add_stab stir Stir at RT 8 hours add_stab->stir tlc_monitor Monitor by TLC stir->tlc_monitor quench Quench with NaHCO3 tlc_monitor->quench extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry chromatography Flash Column Chromatography (Silica, DCM/MeOH gradient) dry->chromatography characterize Characterize Product chromatography->characterize

Caption: Workflow for Reductive Amination.

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add nortropinone hydrochloride (5.0 g, 30.9 mmol), dichloromethane (100 mL), and acetone (11.4 mL, 154.5 mmol).

  • Reagent Addition: To the stirred suspension, add sodium triacetoxyborohydride (NaBH(OAc)3) (9.8 g, 46.4 mmol) portion-wise over 15 minutes.

  • Reaction Execution: Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by TLC (Eluent: 10% methanol in dichloromethane).

  • Work-up and Isolation: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir for 30 minutes until gas evolution ceases. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to afford this compound as a pale yellow oil.

Trustworthiness: A Self-Validating Approach

The reproducibility of any synthetic procedure is paramount. The protocols provided above are designed with self-validation in mind.

  • In-Process Monitoring: The use of TLC at regular intervals allows for real-time tracking of the reaction's progress, ensuring that the reaction is proceeding as expected and has reached completion before initiating the work-up.

  • Definitive Purification: Flash column chromatography provides a reliable method for isolating the desired product from starting materials, reagents, and byproducts. The purity of the collected fractions should be confirmed by TLC before combining them.

  • Comprehensive Characterization: The identity and purity of the final product must be unequivocally confirmed by a suite of analytical techniques. The expected characterization data for this compound is provided below.

Predicted Characterization Data for this compound

TechniqueExpected Data
1H NMR (400 MHz, CDCl3)δ 3.55-3.45 (m, 2H), 2.80-2.70 (m, 1H), 2.65-2.55 (m, 2H), 2.30-2.15 (m, 2H), 2.10-1.95 (m, 2H), 1.60-1.45 (m, 2H), 1.05 (d, J = 6.4 Hz, 6H)
13C NMR (100 MHz, CDCl3)δ 216.0, 61.5, 52.0, 48.0, 38.5, 18.5
IR (neat, cm-1)2965, 2920, 1715 (C=O), 1460, 1370, 1180
MS (ESI+) m/z 168.1 [M+H]+

Conclusion

The synthesis of this compound is a readily achievable transformation for researchers familiar with standard organic synthetic techniques. While both direct alkylation and reductive amination are viable methods, reductive amination with acetone generally offers a more reproducible, higher-yielding, and milder route to the desired product. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for the successful and reproducible synthesis of this valuable tropane alkaloid intermediate. By understanding the underlying chemistry and adhering to rigorous experimental and analytical practices, researchers can confidently incorporate this compound into their drug discovery and development pipelines.

References

  • Song, J. H., et al. (2020). A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. Asian Journal of Chemistry, 32(5), 1145-1150. [Link]

  • George, R. F., et al. (2018). Synthesis, Antiproliferative Activity and 2D-QSAR Study of Some 8-alkyl-2,4-bisbenzylidene-3-nortropinones. Future Medicinal Chemistry, 10(24), 2815–2833. [Link]

  • L-Abboud, K., et al. (2018). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 8(2), 949-956. [Link]

Benchmarking 8-Isopropyl-3-nortropanone: A Comparative Guide to a Novel Tropane Alkaloid Analog

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. The tropane alkaloid scaffold has historically been a rich source of pharmacologically active compounds, renowned for their influence on the cholinergic nervous system.[1][2] This guide introduces 8-Isopropyl-3-nortropanone, a synthetic analog of the nortropane core, and proposes a comprehensive benchmarking strategy to elucidate its inhibitory potential against well-characterized inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It provides a detailed framework for the systematic evaluation of this compound, from initial target validation to comparative in vitro and cell-based assays. The experimental designs herein are structured to ensure scientific rigor and produce robust, reproducible data.

Introduction: The Scientific Rationale

Tropane alkaloids, a class of bicyclic secondary metabolites, are most notably found in the Solanaceae plant family.[2] Their core structure, the tropane ring, serves as a privileged scaffold for compounds that interact with the nervous system. Prominent members of this family, such as atropine and scopolamine, are competitive antagonists of muscarinic acetylcholine receptors (mAChRs), leading to their classification as anticholinergic agents.[1][3] These compounds function by blocking the binding of the neurotransmitter acetylcholine, thereby inhibiting parasympathetic nerve impulses.[1]

The structure of this compound, featuring a nortropane core with an isopropyl group at the 8-position, suggests a potential interaction with similar biological targets. The N-substitution on the tropane ring is a critical determinant of pharmacological activity. Therefore, a primary hypothesis is that this compound will exhibit anticholinergic properties, likely through modulation of mAChRs.

This guide outlines a head-to-head comparison of this compound with Atropine , a non-selective muscarinic antagonist, and Oxybutynin , a more selective M3 receptor antagonist widely used in clinical practice. This comparative approach will not only determine the potency of this compound but also provide initial insights into its potential receptor subtype selectivity.

Experimental Workflow: A Phased Approach to Characterization

A systematic and tiered approach is essential for the robust characterization of a novel compound. The following workflow is designed to progress from broad screening to more specific functional evaluation.

experimental_workflow cluster_phase1 Phase 1: Primary Target Engagement cluster_phase2 Phase 2: Functional Activity Profiling cluster_phase3 Phase 3: Comparative Analysis & Selectivity a Radioligand Binding Assays (M1-M5 Receptor Subtypes) b Initial Cytotoxicity Assessment (Relevant Cell Lines) a->b c Calcium Mobilization Assays (M1, M3, M5 Subtypes) b->c d cAMP Accumulation Assays (M2, M4 Subtypes) c->d e IC50 Determination vs. Atropine & Oxybutynin d->e f Selectivity Index Calculation e->f

Sources

Establishing In Vitro-In Vivo Correlation (IVIVC) for 8-Isopropyl-3-nortropanone: A Strategic Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is a critical step in streamlining the preclinical evaluation of novel chemical entities. This guide provides a comprehensive framework for generating and correlating the necessary in vitro and in vivo data for 8-Isopropyl-3-nortropanone, a derivative of the tropane alkaloid class of compounds.[1][2] While specific experimental data for this compound is not yet publicly available, this document outlines the established methodologies and best practices to enable its preclinical characterization.

Introduction to this compound and the Imperative of IVIVC

This compound belongs to the tropane alkaloid family, a class of naturally occurring compounds and their semi-synthetic derivatives known for a wide range of pharmacological activities.[1][2] The core nortropane skeleton is a bicyclic amine, and modifications to this structure can significantly alter its pharmacokinetic and pharmacodynamic properties. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is paramount for its development as a potential therapeutic agent.

An IVIVC model serves as a predictive mathematical tool that relates an in vitro property of a drug to its in vivo response.[3] A successful IVIVC can reduce the number of animal studies required, guide formulation development, and provide a deeper understanding of a compound's biopharmaceutical properties.[3]

The IVIVC Workflow: A Step-by-Step Approach

The journey to establishing an IVIVC for this compound involves a logical sequence of in vitro and in vivo experiments. The data from each stage informs the next, culminating in a correlative model.

Caption: High-level workflow for establishing an IVIVC for this compound.

In Vitro Characterization: Predicting In Vivo Behavior

The initial phase focuses on characterizing the intrinsic properties of this compound that govern its absorption and metabolism.

Permeability Assessment

Intestinal permeability is a key determinant of oral bioavailability. Two widely accepted in vitro models for this assessment are the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Caco-2 Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[4] It provides information on both passive diffusion and active transport mechanisms.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that assesses passive permeability across an artificial lipid membrane.[5][6] It is a higher-throughput and more cost-effective screening tool than the Caco-2 assay.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Transport Study:

    • The test compound, this compound, is added to the apical (A) side of the monolayer.

    • Samples are collected from the basolateral (B) side at various time points.

    • To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport

    • A is the surface area of the membrane

    • C0 is the initial drug concentration in the donor chamber

Table 1: Illustrative Permeability Data for a Nortropane Analog

ParameterValueInterpretation
Papp (A to B) 15.2 x 10-6 cm/sHigh Permeability
Papp (B to A) 28.9 x 10-6 cm/sModerate Permeability
Efflux Ratio (Papp B-A / Papp A-B) 1.9Potential for Active Efflux

Note: Data is hypothetical and for illustrative purposes only.

Metabolic Stability Assessment

The metabolic stability of a compound provides an indication of its susceptibility to enzymatic degradation, primarily in the liver. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs).[7][8]

Experimental Protocol: In Vitro Metabolic Stability in Rat Liver Microsomes

  • Incubation: this compound is incubated with rat liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.[9][10]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent like acetonitrile.

  • Sample Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Caption: Workflow for determining in vitro metabolic stability.

In Vivo Evaluation: Pharmacokinetic Profiling

The in vivo pharmacokinetic study is essential to understand how this compound behaves in a living organism. Rodent models, particularly rats, are commonly used for initial pharmacokinetic screening.[11][12]

Experimental Protocol: Pharmacokinetic Study in Sprague-Dawley Rats

  • Animal Model: Male Sprague-Dawley rats are typically used.[12]

  • Dosing:

    • Intravenous (IV) Administration: A single dose is administered to one group of rats to determine clearance and volume of distribution.

    • Oral (PO) Administration: Another group receives a single oral dose to assess absorption and oral bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[13]

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of this compound in the plasma samples is determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates rate and extent of absorption
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area under the plasma concentration-time curveRepresents total drug exposure
t1/2 Elimination half-lifeDetermines dosing interval
CL ClearanceRate of drug removal from the body
Vd Volume of distributionExtent of drug distribution into tissues
F% Absolute bioavailabilityFraction of oral dose reaching systemic circulation

Bridging the Gap: Developing the IVIVC Model

With both in vitro and in vivo data in hand, the final step is to establish a mathematical correlation. For oral dosage forms, the goal is often to correlate the in vitro dissolution/permeability rate with the in vivo absorption rate.

A common approach is to use deconvolution methods to calculate the in vivo absorption profile from the plasma concentration data. This can then be plotted against the in vitro data to establish a correlation. The FDA recognizes several levels of IVIVC, with Level A being the most informative, representing a point-to-point correlation between the in vitro and in vivo profiles.[3]

Caption: Conceptual diagram of an IVIVC model.

Conclusion and Future Directions

This guide provides a robust framework for initiating the preclinical characterization of this compound. By systematically generating high-quality in vitro permeability and metabolism data, followed by a well-designed in vivo pharmacokinetic study, researchers can build a predictive IVIVC model. This model will be invaluable for guiding further development, including formulation optimization and dose selection for subsequent efficacy and toxicology studies. The principles and protocols outlined here are grounded in established scientific and regulatory standards, ensuring the generation of reliable and interpretable data.

References

  • Journal of Chemical and Pharmaceutical Research. Pharmacological profile of tropane alkaloids. [Link]

  • MDPI. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. [Link]

  • PubMed. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. [Link]

  • PubMed. In vitro metabolism of the alkaloid piplartine by rat liver microsomes. [Link]

  • Digital Commons@USU. The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. [Link]

  • SpringerLink. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]

  • PubMed. In Vitro Drug Metabolism Using Liver Microsomes. [Link]

  • MDPI. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]

  • PubMed. A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. [Link]

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • PubMed. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. [Link]

  • MDPI. Evaluation of the Ability of PAMPA Membranes to Emulate Biological Processes through the Abraham Solvation Parameter Model. [Link]

  • PMC. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. [Link]

  • ScienceDirect. Determination and prediction of permeability across intestinal epithelial cell monolayer of a diverse range of industrial chemicals/drugs for estimation of oral absorption as a putative marker of hepatotoxicity. [Link]

  • PubMed. PAMPA--a drug absorption in vitro model 8. Apparent filter porosity and the unstirred water layer. [Link]

  • Frontiers. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. [Link]

  • PubMed. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. [Link]

  • MDPI. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. [Link]

  • PMC. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. [Link]

  • PMC. Study on the pharmacokinetics, tissue distribution and excretion of laurolitsine from Litsea glutinosa in Sprague-Dawley rats. [Link]

  • PMC. Use of an In Vitro Skin Parallel Artificial Membrane Assay (Skin-PAMPA) as a Screening Tool to Compare Transdermal Permeability of Model Compound 4-Phenylethyl-Resorcinol Dissolved in Different Solvents. [Link]

  • PMC. In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. [Link]

  • Frontiers. Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats. [Link]

  • Frontiers. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Pinostrobin in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies. [Link]

  • PubMed Central. Pharmacokinetics and Tissue Distribution Study of Pinosylvin in Rats by Ultra-High-Performance Liquid Chromatography Coupled with Linear Trap Quadrupole Orbitrap Mass Spectrometry. [Link]

Sources

A Comprehensive Guide to the Structural Confirmation of 8-Isopropyl-3-nortropanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel compound synthesis and drug discovery, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technical framework for the structural elucidation of 8-Isopropyl-3-nortropanone, a derivative of the versatile nortropinone scaffold. We will navigate through a multi-faceted analytical approach, comparing predicted spectroscopic data with established experimental protocols. This guide is designed to be a self-validating system, empowering researchers to confidently ascertain the structure of this and similar tropane alkaloids.

Introduction: The Imperative of Structural Integrity

The tropane alkaloid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Modifications to this bicyclic system, such as the N-isopropylation of nortropinone to yield this compound, can significantly alter its biological activity. Therefore, precise structural confirmation is not merely a procedural formality but a critical determinant for the reliability of subsequent pharmacological and toxicological studies.

This guide will compare the predicted spectroscopic profile of this compound with the expected outcomes from a suite of powerful analytical techniques. We will delve into the "why" behind experimental choices, ensuring a deep understanding of the structural information each method provides.

Predicted Spectroscopic Data for this compound

To establish a benchmark for comparison, we first present the predicted spectroscopic data for this compound (IUPAC Name: 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; CAS: 3423-28-7; Molecular Formula: C₁₀H₁₇NO).[1] These predictions are generated using widely accepted computational algorithms and serve as the "expected" results in our analytical workflow.

Predicted NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1, 5 (Bridgehead CH)3.5 - 3.760 - 62
2, 4 (CH₂ adjacent to C=O)2.5 - 2.748 - 50
6, 7 (CH₂ in ethylene bridge)1.9 - 2.128 - 30
9 (CH of isopropyl)2.8 - 3.050 - 52
10, 11 (CH₃ of isopropyl)1.0 - 1.218 - 20
3 (C=O)-215 - 218

Note: These are estimated ranges. Actual values may vary depending on the solvent and experimental conditions.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is invaluable for identifying the functional groups present in a molecule.

Table 2: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
C=O (Ketone)1710 - 1730Strong
C-N (Aliphatic amine)1180 - 1220Medium
C-H (sp³ stretch)2850 - 2970Strong
Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Table 3: Predicted Key Mass Fragments for this compound

m/zProposed Fragment
167[M]⁺ (Molecular Ion)
152[M - CH₃]⁺
124[M - C₃H₇]⁺
96Tropinone iminium ion fragment
82Piperidinyl fragment

Experimental Workflow for Structural Confirmation

The following section details the experimental protocols necessary to acquire the spectroscopic data for comparison against the predicted values. This workflow is designed to be a robust and self-validating process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Confirmation synthesis Synthesis of this compound purification Purification (Column Chromatography/Distillation) synthesis->purification nmr NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (EI-MS) purification->ms data_comparison Comparison of Experimental vs. Predicted Data nmr->data_comparison ir->data_comparison ms->data_comparison structure_confirmation Structure Confirmation data_comparison->structure_confirmation

Sources

8-Isopropyl-3-nortropanone: A Comparative Efficacy Guide for a Novel Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Direct, peer-reviewed efficacy data for 8-Isopropyl-3-nortropanone is not currently available in the public domain. This guide, therefore, serves as a foundational resource for researchers, scientists, and drug development professionals by providing a comprehensive analysis of the parent nortropanone scaffold. By examining the well-established pharmacology of the broader tropane alkaloid class and the structure-activity relationships (SAR) of N-substituted analogs, we can build a predictive framework for the potential therapeutic applications and efficacy of this compound. This document will detail the known biological activities of structurally related compounds, propose hypothetical therapeutic targets for the isopropyl derivative, and provide established experimental protocols for efficacy evaluation.

The Nortropanone Scaffold: A Versatile Pharmacophore

The 8-azabicyclo[3.2.1]octane, or nortropane, ring system is the core structure of tropane alkaloids, a class of secondary metabolites found in plants.[1] This rigid bicyclic structure has proven to be a privileged scaffold in medicinal chemistry, providing a three-dimensional framework that can be functionalized to interact with a variety of biological targets.

Well-known members of the tropane alkaloid family, such as atropine and scopolamine, are esters of tropine (a nortropane derivative with a 3α-hydroxyl group) and exhibit potent anticholinergic activity by acting as competitive antagonists of muscarinic acetylcholine receptors.[2] Another famous tropane alkaloid, cocaine, interacts with monoamine transporters, inhibiting the reuptake of dopamine, norepinephrine, and serotonin. These examples highlight the diverse pharmacological profiles that can be achieved from the nortropanone core.

Comparative Analysis: The Influence of N-Substitution on Tropane Alkaloid Activity

The nitrogen at the 8-position of the nortropane ring is a critical determinant of pharmacological activity. Modification of the substituent at this position can dramatically alter both the potency and selectivity of the compound for its biological target.

A novel series of N-substituted tropane derivatives has been characterized as potent muscarinic acetylcholine receptor antagonists.[3] Furthermore, studies on N-substituted 3α-(diphenylmethoxy)tropane analogues have shown that these compounds are potent dopamine uptake inhibitors.[4][5][6] The nature and size of the N-substituent play a crucial role in the affinity and selectivity for the dopamine transporter (DAT) over other monoamine transporters.[4][5]

Table 1: Known Biological Activities of Representative Tropane Alkaloids

CompoundN-SubstituentPrimary Biological Target(s)Primary Pharmacological Effect(s)
AtropineMethylMuscarinic Acetylcholine ReceptorsAnticholinergic, Mydriatic, Antispasmodic
ScopolamineMethylMuscarinic Acetylcholine ReceptorsAnticholinergic, Sedative, Antiemetic
CocaineMethylDopamine, Norepinephrine, and Serotonin TransportersStimulant, Local Anesthetic
BenzatropineMethylMuscarinic Acetylcholine Receptors, Dopamine TransporterAnticholinergic, Dopamine Reuptake Inhibitor

Hypothetical Efficacy Profile of this compound

Based on the established structure-activity relationships of N-substituted tropane analogs, we can hypothesize the potential biological targets and efficacy of this compound. The isopropyl group at the N-8 position is a small, branched alkyl group that will influence the steric and electronic properties of the molecule compared to the more common N-methyl substitution.

Potential as a Monoamine Transporter Ligand

Given that N-substitution is a key determinant of activity at monoamine transporters, this compound could exhibit affinity for the dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters. The isopropyl group may confer a different selectivity profile compared to N-methylated analogs like cocaine. For instance, some N-substituted nortropane derivatives with phenyl substitutions have been shown to be high-affinity and selective ligands for the dopamine transporter.[7]

Potential as a Muscarinic Receptor Antagonist

The nortropane scaffold is a classic pharmacophore for muscarinic acetylcholine receptor (mAChR) antagonists. While the N-methyl group is common in potent anticholinergics like atropine, other N-alkyl and N-arylalkyl substitutions have been explored.[3] The N-isopropyl group could modulate the affinity and selectivity for different muscarinic receptor subtypes (M1-M5).

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of this compound, a series of in vitro and in vivo assays are required. The following protocols are standard in the field for characterizing novel tropane alkaloid derivatives.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for monoamine transporters and muscarinic acetylcholine receptors.

Methodology:

  • Tissue Preparation: Prepare synaptosomal membranes from specific brain regions of rodents (e.g., striatum for DAT, cortex for SERT and NET, and whole brain for mAChRs).

  • Radioligand Incubation: Incubate the prepared membranes with a specific radioligand for the target of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]quinuclidinyl benzilate ([³H]QNB) for mAChRs).

  • Competition Binding: Perform competition binding experiments by co-incubating the membranes and radioligand with increasing concentrations of this compound.

  • Detection and Analysis: Separate bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using liquid scintillation counting. Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.

In Vitro Neurotransmitter Uptake Assays

Objective: To determine the functional potency of this compound as an inhibitor of monoamine uptake.

Methodology:

  • Synaptosome Preparation: Prepare fresh synaptosomes from relevant rodent brain regions.

  • Pre-incubation: Pre-incubate the synaptosomes with various concentrations of this compound.

  • Neurotransmitter Uptake: Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Termination and Measurement: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer. Measure the amount of radioactivity taken up by the synaptosomes.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of neurotransmitter uptake).

In Vivo Behavioral Pharmacology (Example: Locomotor Activity)

Objective: To assess the in vivo central nervous system effects of this compound, particularly its potential stimulant or depressant properties.

Methodology:

  • Animal Acclimation: Acclimate rodents (e.g., mice or rats) to the testing environment (e.g., open-field arenas equipped with photobeam detectors).

  • Drug Administration: Administer various doses of this compound (and a vehicle control) via a relevant route (e.g., intraperitoneal or oral).

  • Locomotor Activity Monitoring: Immediately after administration, place the animals in the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration.

  • Data Analysis: Analyze the locomotor activity data to determine if this compound produces a dose-dependent increase or decrease in activity compared to the control group.

Visualizing the Research Pathway

The following diagram illustrates a logical workflow for the initial characterization of a novel nortropanone derivative like this compound.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Lead Optimization Binding_Assays Radioligand Binding Assays (DAT, SERT, NET, mAChRs) Uptake_Assays Neurotransmitter Uptake Assays ([³H]DA, [³H]5-HT, [³H]NE) Binding_Assays->Uptake_Assays Determine functional activity Behavioral_Assays Behavioral Pharmacology (e.g., Locomotor Activity) Uptake_Assays->Behavioral_Assays Assess in vivo effects PK_Studies Pharmacokinetic Studies (ADME) Behavioral_Assays->PK_Studies Understand drug disposition SAR_Studies Structure-Activity Relationship Studies PK_Studies->SAR_Studies Inform further synthesis

Caption: Experimental workflow for characterizing novel nortropanone analogs.

Conclusion and Future Directions

While the efficacy of this compound remains to be elucidated, the rich pharmacology of the nortropanone scaffold provides a strong rationale for its investigation. Based on the extensive literature on tropane alkaloids and their N-substituted derivatives, it is plausible that this compound will exhibit activity at monoamine transporters and/or muscarinic acetylcholine receptors. The experimental protocols outlined in this guide provide a clear path forward for determining the precise pharmacological profile and therapeutic potential of this novel compound. Future research should focus on the synthesis and in vitro/in vivo evaluation of this compound to uncover its efficacy and establish a foundation for potential drug development.

References

  • Huang, J. P., Wang, Y. J., Tian, T., Wang, L., Yan, Y., & Huang, S. X. (2021). Tropane alkaloid biosynthesis: a centennial review. RSC Chemical Biology, 2(3), 774-789. [Link]

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]

  • Al-Afifi, A. A., El-Abadla, N. S., & Tasler, S. (2012). Design, synthesis and structure-activity relationship of N-substituted tropane muscarinic acetylcholine receptor antagonists. Bioorganic & medicinal chemistry letters, 22(9), 3169-3173. [Link]

  • Meltzer, P. C., Liu, S., Madras, B. K., & Blundell, P. (2005). N-substituted 2β-carbomethoxy-3β-(4'-iodophenyl)nortropane and N-(3-iodoprop-(2E)-enyl)-2β-carbomethoxy-3β-(3',4'-disubstituted phenyl)nortropane. New high-affinity and selective compounds for the dopamine transporter. Journal of medicinal chemistry, 48(7), 2507-2516. [Link]

  • Newman, A. H., Gao, Y., Zou, M. F., Luedtke, R. R., & Mach, R. H. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of medicinal chemistry, 47(10), 2606-2616. [Link]

  • Agrawal, S., Desai, P. B., & Agrawal, S. (2002). Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter. Bioorganic & medicinal chemistry, 10(11), 3571-3578. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Nortropanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical framework for conducting comparative molecular docking studies of nortropanone derivatives targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a self-validating system for computational analysis grounded in scientific integrity and field-proven insights.

Introduction: The Significance of Nortropanone Derivatives as Monoamine Transporter Ligands

Nortropanone, a bicyclic amine and a derivative of tropane, serves as a crucial scaffold in the development of ligands targeting monoamine transporters (MATs). These transporters, including DAT, SERT, and NET, are integral membrane proteins that regulate neurotransmitter concentrations in the synaptic cleft, making them critical targets for the treatment of various neurological and psychiatric disorders.[1] Nortropanone derivatives have demonstrated a wide range of affinities and selectivities for these transporters, positioning them as promising candidates for the development of novel therapeutics.[2][3]

Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is an indispensable tool in modern drug discovery.[4][5] It allows for the rapid screening of virtual compound libraries and provides insights into the molecular interactions that govern ligand-protein binding. This guide will walk you through a detailed, step-by-step methodology for a comparative docking study of selected nortropanone derivatives against DAT, SERT, and NET, culminating in a comprehensive analysis of their predicted binding affinities and interaction patterns.

The Strategic Approach: A Self-Validating Docking Workflow

The following workflow is designed to be a self-validating system, where each step is supported by established scientific principles and best practices in computational drug design. This ensures the reliability and reproducibility of the generated results.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Target Selection Target Selection Protein Preparation Protein Preparation Target Selection->Protein Preparation PDB Structures Ligand Selection Ligand Selection Ligand Preparation Ligand Preparation Ligand Selection->Ligand Preparation 3D Structures Software & Force Field Software & Force Field Molecular Docking Molecular Docking Software & Force Field->Molecular Docking Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation->Molecular Docking Grid Box Generation->Molecular Docking Data Extraction Data Extraction Molecular Docking->Data Extraction Binding Energies Interaction Poses Comparative Analysis Comparative Analysis Data Extraction->Comparative Analysis Visualization Visualization Comparative Analysis->Visualization Interaction Diagrams

Caption: A high-level overview of the comparative docking workflow.

Experimental Data: A Comparative Look at Nortropanone Derivatives

The following table summarizes the experimental binding affinities (Ki in nM) of a selection of nortropanone derivatives for DAT, SERT, and NET. This data will serve as a benchmark for our computational predictions.

Compound NameDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
Nortropanone>1000>1000>1000[2]
Cocaine27380[2]
N-(3-iodoprop-(2E)-enyl)-2β-carbomethoxy-3β-(4'-methylphenyl)nortropane (PE2I)4>1000>1000[3]
2β-Carbomethoxy-3β-(3',4'-dichlorophenyl)nortropane2950500[2]
2β-Carbomethoxy-3β-(4'-iodophenyl)nortropane (β-CIT)27.5380[2]
2β-Carbomethoxy-3β-(3'-iodo-4'-isopropylphenyl)nortropaneLowVery HighLow[3]

Detailed Experimental Protocols

This section provides a granular, step-by-step methodology for the comparative docking study.

Target Protein Preparation

The crystal structures of the human dopamine, serotonin, and norepinephrine transporters are the starting point for our study.

  • Obtain Protein Structures: Download the PDB files for the human transporters from the RCSB Protein Data Bank:

    • DAT: 8Y2D

    • SERT: 5I71

    • NET: 8HFF

  • Prepare the Receptor: Utilize AutoDockTools to prepare the receptor for docking. This involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogens to the protein.

    • Assigning Kollman charges to the protein atoms.

    • Saving the prepared protein in the PDBQT format.

Ligand Preparation

The selected nortropanone derivatives must be prepared in a format suitable for docking.

  • Obtain Ligand Structures: Download the 3D structures of the selected ligands from the PubChem database in SDF format:

    • Nortropanone (CID: 11309512)

    • Cocaine (CID: 446220)

    • N-(3-iodoprop-(2E)-enyl)-2β-carbomethoxy-3β-(4'-methylphenyl)nortropane

    • 2β-Carbomethoxy-3β-(3',4'-dichlorophenyl)nortropane (CID: 127024)

    • 2β-Carbomethoxy-3β-(4'-iodophenyl)nortropane (CID: 5141361)

    • 2β-Carbomethoxy-3β-(3'-iodo-4'-isopropylphenyl)nortropane

  • Convert and Prepare Ligands:

    • Use a molecular modeling software like PyMOL or Open Babel to convert the SDF files to PDB format.

    • Load each ligand into AutoDockTools.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligands in the PDBQT format.

Grid Box Generation

A grid box defines the search space for the docking algorithm on the receptor.

  • Define the Binding Site: For each transporter, identify the binding site based on the location of the co-crystallized ligand in the original PDB structure or from published literature.

  • Generate the Grid Box: In AutoDockTools, center the grid box on the identified binding site. Ensure the box dimensions are large enough to accommodate the ligands (e.g., 60 x 60 x 60 points with a spacing of 0.375 Å).

  • Save the Grid Parameter File: Save the grid parameters as a GPF file.

Molecular Docking with AutoDock Vina

AutoDock Vina will be used to perform the docking calculations.

  • Create a Configuration File: For each docking run, create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run AutoDock Vina: Execute the docking from the command line:

  • Validate the Docking Protocol: To ensure the validity of the docking protocol, the co-crystallized ligand (if present) should be re-docked into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[6]

Results and Comparative Analysis

The primary output from AutoDock Vina is a set of predicted binding poses for each ligand, along with their corresponding binding affinities (in kcal/mol).

Data Extraction and Tabulation

Extract the binding energy of the top-ranked pose for each ligand-protein complex and compile the results into a table for easy comparison.

Compound NamePredicted DAT Binding Affinity (kcal/mol)Predicted SERT Binding Affinity (kcal/mol)Predicted NET Binding Affinity (kcal/mol)
Nortropanone
Cocaine
N-(3-iodoprop-(2E)-enyl)-2β-carbomethoxy-3β-(4'-methylphenyl)nortropane (PE2I)
2β-Carbomethoxy-3β-(3',4'-dichlorophenyl)nortropane
2β-Carbomethoxy-3β-(4'-iodophenyl)nortropane (β-CIT)
2β-Carbomethoxy-3β-(3'-iodo-4'-isopropylphenyl)nortropane

(Note: The cells in this table are to be filled with the results obtained from the docking simulations.)

Interpreting the Results

A more negative binding energy indicates a stronger predicted binding affinity.[7] Compare the predicted binding affinities with the experimental Ki values to assess the accuracy of the docking study. Analyze the trends in binding affinity across the different nortropanone derivatives and transporters. For instance, does the addition of a specific functional group consistently increase or decrease the binding affinity for a particular transporter?

Visualization of Molecular Interactions

Use a molecular visualization tool like PyMOL or Discovery Studio to analyze the top-ranked binding poses.[8] Identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues in the binding sites of the transporters.

G cluster_ligand Nortropanone Derivative cluster_protein Transporter Binding Site Ligand Ligand Amino Acid 1 Amino Acid 1 Ligand->Amino Acid 1 Hydrogen Bond Amino Acid 2 Amino Acid 2 Ligand->Amino Acid 2 Hydrophobic Interaction Amino Acid 3 Amino Acid 3 Ligand->Amino Acid 3 Hydrogen Bond

Caption: A conceptual diagram of ligand-protein interactions.

Conclusion: Synthesizing Insights for Drug Development

This guide has provided a comprehensive and scientifically rigorous framework for conducting comparative docking studies of nortropanone derivatives. By following this self-validating workflow, researchers can generate reliable computational data to inform the design and optimization of novel ligands with desired affinity and selectivity profiles for monoamine transporters. The integration of experimental data with computational predictions is crucial for advancing our understanding of the structure-activity relationships of these important therapeutic targets.

References

  • Emond, P., et al. (2001). N-(3-Iodoprop-2E-enyl)-2beta-carbomethoxy-3beta-(3',4'-dichloro Phenyl)nortropane (beta-CDIT), a Tropane Derivative: Pharmacological Characterization as a Specific Ligand for the Dopamine Transporter in the Rodent Brain. Journal of Pharmacology and Experimental Therapeutics, 297(2), 648-54. [Link]

  • PubChem. (n.d.). PubChem3D. National Center for Biotechnology Information. [Link]

  • Goodman, M. M., et al. (2003). Synthesis and characterization of iodine-123 labeled 2beta-carbomethoxy-3beta-(4'-((Z)-2-iodoethenyl)phenyl)nortropane. A ligand for in vivo imaging of serotonin transporters by single-photon-emission tomography. Journal of Medicinal Chemistry, 46(15), 3285-95. [Link]

  • National Center for Biotechnology Information. (2004). N-(3-Fluoropropyl)-2β-carbomethoxy-3β-(4-[123I]iodophenyl)nortropane. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-[18F]Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • National Center for Biotechnology Information. (2011). 2β-Carbomethoxy-3β-(4´-((Z)-2-[123I]iodoethenyl)phenyl)nortropane. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • PubChem. (n.d.). (-)-2beta-Carbomethoxy-3beta-(4-iodophenyl)nortropane. National Center for Biotechnology Information. [Link]

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Yuriev, E., & Ramsland, P. A. (2013). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 53(4), 947-59. [Link]

  • AutoDock Suite. (2019). Force Fields. The Scripps Research Institute. [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

  • PubChem. (n.d.). 3-Nortropanone. National Center for Biotechnology Information. [Link]

  • Chalon, S., et al. (1999). Pharmacological Characterization of (E)-N-(3-iodoprop-2-enyl)-2β-Carbomethoxy-3β-(4′-methylphenyl)nortropane as a Selective and Potent Inhibitor of the Neuronal Dopamine Transporter. Journal of Pharmacology and Experimental Therapeutics, 291(2), 648-54. [Link]

  • PubChem. (n.d.). Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Medicinal Chemistry Tutorials. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube. [Link]

  • D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. [Link]

  • Forli, S., et al. (2016). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. Journal of Chemical Information and Modeling, 56(7), 1337-52. [Link]

  • ResearchGate. (n.d.). How to validate the molecular docking results? [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • Jain, A. N. (2007). Binding Affinity via Docking: Fact and Fiction. Journal of Computer-Aided Molecular Design, 21(5), 281-305. [Link]

  • Protein Structural Analysis Laboratory. (n.d.). Lessons from Docking Validation. Michigan State University. [Link]

  • Wikipedia. (n.d.). Cocaine. [Link]

  • Emond, P., et al. (1999). Pharmacological Characterization of (E)-N-(3-iodoprop-2-enyl)-2beta-carbomethoxy-3beta-(4'-methylphenyl)n Ortropane as a Selective and Potent Inhibitor of the Neuronal Dopamine Transporter. Journal of Pharmacology and Experimental Therapeutics, 291(2), 648-54. [Link]

  • PubChem. (n.d.). Cocaine(1+). National Center for Biotechnology Information. [Link]

  • Jimson, A. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2005). 2β-Carbomethoxy-3β-(4-chlorophenyl)-8-(2-[18F]fluoroethyl)nortropane. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Gansner, E. R., & North, S. C. (2012). Drawing graphs with Graphviz. AT&T Labs Research. [Link]

  • AutoDock Vina. (n.d.). Flexible docking. The Scripps Research Institute. [Link]

  • Forli, S., et al. (2021). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. ChemRxiv. [Link]

  • graphviz. (n.d.). User Guide. [Link]

  • Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry, 49(20), 5912-31. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cocaine. [Link]

  • ResearchGate. (n.d.). Using forcefield AutoDock4 in Python scripting Autodock Vina is the same as using Autodock4? [Link]

  • Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Structural formula of the cocaine molecule. [Link]

  • Shutterstock. (n.d.). 6+ Hundred Cocaine Structure Royalty-Free Images, Stock Photos & Pictures. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Isopropyl-3-nortropanone
Reactant of Route 2
8-Isopropyl-3-nortropanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.